molecular formula C8H9F B1337617 2-Fluoro-1,4-dimethylbenzene CAS No. 696-01-5

2-Fluoro-1,4-dimethylbenzene

Cat. No.: B1337617
CAS No.: 696-01-5
M. Wt: 124.15 g/mol
InChI Key: WJAVYWPXOXAOBS-UHFFFAOYSA-N
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Description

2-Fluoro-1,4-dimethylbenzene is a useful research compound. Its molecular formula is C8H9F and its molecular weight is 124.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-1,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAVYWPXOXAOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80490107
Record name 2-Fluoro-1,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80490107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696-01-5
Record name 2-Fluoro-1,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80490107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Fluoro-1,4-dimethylbenzene CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Fluoro-1,4-dimethylbenzene CAS Number: 696-01-5

This technical guide provides a comprehensive overview of this compound, a key fluorinated aromatic hydrocarbon. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document details the compound's physicochemical properties, spectroscopic signatures, synthesis protocols, and applications, with a focus on its role in medicinal chemistry.

The properties of this compound make it a versatile intermediate in synthetic chemistry. Its identity and purity are typically confirmed through a combination of physical constant measurements and spectroscopic analysis.

Physical and Chemical Properties

The following table summarizes the key physical and chemical identifiers for this compound.

PropertyValueSource(s)
CAS Number 696-01-5[1][2][3]
Molecular Formula C₈H₉F[1][2]
Molecular Weight 124.15 g/mol [1]
IUPAC Name This compound-
Synonyms 2-Fluoro-p-xylene[4]
Appearance Chemical liquid[4]
Boiling Point 137-138 °C[4]
Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound. The following data are characteristic of its molecular structure.

SpectroscopyCharacteristic Features
¹H NMR Aromatic protons will exhibit splitting due to coupling with the fluorine atom. Typical coupling constants are: ³J(F-H) ortho: 7-11 Hz, ⁴J(F-H) meta: 4-8 Hz.[1] Two distinct singlets (or narrowly split doublets) are expected for the two methyl groups.
¹³C NMR The carbon atom bonded to fluorine will appear as a doublet with a large ¹J(C-F) coupling constant. Other aromatic carbons will show smaller C-F coupling constants.
¹⁹F NMR A single resonance is expected, with its chemical shift influenced by the electron-donating methyl groups.[1]
Mass Spec (MS) The molecular ion peak (M+) is expected at m/z = 124.
Infrared (IR) Absorptions characteristic of C-H stretching in aromatic and methyl groups, C=C stretching in the aromatic ring (around 1600 cm⁻¹), and a strong C-F stretching band.

Synthesis Protocol: The Balz-Schiemann Reaction

A common and effective method for the synthesis of this compound is the Balz-Schiemann reaction. This process involves the diazotization of an aniline derivative followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Experimental Protocol

The synthesis starts from 2,5-dimethylaniline.[4]

Reagents and Equipment:

  • 2,5-dimethylaniline

  • 40% Fluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • Methanol, Ether

  • Anhydrous calcium chloride

  • Ice bath, beakers, stirring apparatus, filtration funnel, distillation setup

Step-by-step Procedure: [4]

  • Diazotization:

    • In a suitable vessel, add 400g of 40% fluoroboric acid to 50ml of water.

    • Cool the mixture in an ice bath to approximately 0 °C.

    • While maintaining the temperature and stirring, slowly add 72.5g of 2,5-dimethylaniline.

    • Prepare a solution of 40g sodium nitrite in 120ml of ice water. Slowly add this nitrite solution to the reaction mixture to form the diazonium tetrafluoroborate salt precipitate.

  • Isolation of the Diazonium Salt:

    • Allow the mixture to stand, then collect the precipitate by filtration.

    • Wash the salt sequentially with a small amount of a 1:1 methanol-ether solution and then with ether.

  • Thermal Decomposition:

    • Carefully drain the washed salt. The decomposition can proceed at room temperature (not exceeding 30 °C).

  • Purification:

    • The decomposition products are subjected to steam distillation.

    • Separate the organic (oil) layer from the distillate.

    • Dry the organic layer using anhydrous calcium chloride.

    • Perform fractional distillation, collecting the fraction at 145-147 °C to yield the final product, this compound.[4]

Synthesis Workflow Diagram

G Figure 1: Balz-Schiemann Synthesis Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Decomposition & Purification A 2,5-Dimethylaniline C 2,5-Dimethylbenzene- diazonium Tetrafluoroborate A->C Diazotization B Fluoroboric Acid & Sodium Nitrite (0°C) B->C D Thermal Decomposition (≤ 30°C) C->D E Steam Distillation D->E F Fractional Distillation E->F G This compound F->G

Figure 1: Balz-Schiemann Synthesis Workflow

Applications in Drug Development

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[5][6] this compound serves as a valuable building block for synthesizing more complex drug candidates.[1]

The presence of the fluorine atom can significantly alter a molecule's:

  • Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by enzymes like Cytochrome P450. This can increase the half-life of a drug.

  • Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[7]

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, potentially increasing the drug's potency and selectivity.[1][7]

  • pKa Modification: Fluorine's electron-withdrawing nature can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH.

Logical Pathway of Fluorine's Impact

The following diagram illustrates the strategic advantages of incorporating fluorine, and by extension, using building blocks like this compound, in the drug discovery process.

G Figure 2: Role of Fluorination in Drug Discovery cluster_0 Physicochemical Modifications cluster_1 Pharmacological Outcomes A Incorporate Fluorine (e.g., via this compound) B Increase Metabolic Stability (Strong C-F Bond) A->B C Modulate Lipophilicity A->C D Alter Binding Interactions (Electronegativity) A->D E Modify Acidity/Basicity (pKa) A->E F Improved Pharmacokinetics (Longer Half-life) B->F G Enhanced Bioavailability & Membrane Permeability C->G H Increased Potency & Target Selectivity D->H E->H I Optimized Drug Candidate F->I G->I H->I

Figure 2: Role of Fluorination in Drug Discovery

Safety and Handling

Proper handling of this compound is essential. It should be treated as a flammable and potentially hazardous chemical. The safety data for its parent compound, p-xylene, provides a strong basis for handling protocols.[8][9][10]

AspectRecommendation
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[11] Use in a well-ventilated area or under a chemical fume hood.
Fire Safety Flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.[12] Use explosion-proof equipment. Suitable extinguishing agents include dry chemical, CO₂, or foam.[10]
First Aid: Eyes Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10][11]
First Aid: Skin Remove contaminated clothing. Wash skin thoroughly with soap and water.[11][12]
First Aid: Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[11][12]
First Aid: Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][11]
Storage Keep container tightly sealed in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.[11] Recommended storage temperature is 2-8°C for long-term stability.[11]

References

Technical Guide: Physical Properties of 2-Fluoro-1,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-1,4-dimethylbenzene, also known as 2,5-dimethylfluorobenzene, is an aromatic organic compound with the chemical formula C₈H₉F. It serves as a valuable building block and intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The strategic placement of a fluorine atom on the p-xylene scaffold significantly influences the molecule's electronic properties and reactivity, making it a key component for creating more complex and targeted molecules. A thorough understanding of its physical properties is essential for its effective handling, application in synthetic protocols, and for the design and optimization of chemical processes.

This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and logical workflows relevant to its synthesis and characterization.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are critical for laboratory handling, reaction setup, and purification processes.

PropertyValue
Molecular Formula C₈H₉F
Molecular Weight 124.16 g/mol
CAS Number 696-01-5
Appearance Liquid
Melting Point -48 °C (-54 °F)[1]
Boiling Point 138 - 139 °C (280 - 282 °F)[1]
Density 0.868 g/cm³ at 25 °C (77 °F)[1]
Solubility Not miscible or difficult to mix in water.[2]
Partition Coefficient (log P) 3.2 (at 20 °C, pH 7)[1]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standard laboratory protocols for measuring the key properties of liquid organic compounds like this compound.

Determination of Boiling Point (Distillation Method)

The boiling point is a key indicator of a liquid's purity and is determined as the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

  • Distilling flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Place a small volume (e.g., 5-10 mL) of this compound into the distilling flask, along with a few boiling chips to ensure smooth boiling.

  • Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor that is distilling.

  • Begin to gently heat the flask.

  • Observe the temperature as the liquid begins to boil and the vapor rises into the condenser.

  • Record the temperature at which the vapor temperature stabilizes while the liquid is actively distilling and condensing into the receiving flask. This stable temperature is the boiling point.[4][5]

  • Record the ambient barometric pressure, as boiling point is pressure-dependent.

Determination of Density (Digital Density Meter)

This method, outlined in ASTM D4052, utilizes an oscillating U-tube to provide a precise density measurement.[6][7][8]

Apparatus:

  • Digital Density Meter with an oscillating U-tube

  • Syringe or automated sampler

  • Thermostatic control for the measuring cell

Procedure:

  • Calibrate the instrument using two standards of known density, typically dry air and deionized water.

  • Set the measurement temperature to the desired value (e.g., 25 °C) and allow the instrument to equilibrate.

  • Inject the this compound sample into the U-tube, ensuring it is free of air bubbles.[3][9] Opaque samples require special attention to confirm the absence of bubbles.[7]

  • The instrument measures the oscillation period of the U-tube filled with the sample.

  • The instrument's software calculates the density of the sample based on the oscillation period and the calibration data.

  • Record the density value, typically in g/cm³ or g/mL.

Determination of Melting Point (Capillary Method)

For substances that are solid at or near room temperature, the melting point is a crucial characteristic. For this compound, this would be a low-temperature determination.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[5]

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • Introduce a small, finely powdered sample of the solidified compound into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating/cooling block of the melting point apparatus.

  • Cool the apparatus to a temperature well below the expected melting point of -48 °C.

  • Slowly increase the temperature at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

  • Record the temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes a clear liquid (final melting point). This range is the melting point range. For pure compounds, this range is typically narrow.[10][11]

Measurement of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a sensitive measure of purity.

Apparatus:

  • Abbe Refractometer

  • Constant temperature water bath

  • Light source (typically a sodium D-line source, λ = 589 nm)

  • Dropper or pipette

  • Solvent for cleaning (e.g., ethanol or acetone)

Procedure:

  • Turn on the refractometer and the light source. Circulate water from the constant temperature bath through the prisms to maintain a stable temperature (e.g., 20 °C).

  • Clean the surfaces of the measuring and illuminating prisms with a suitable solvent and a soft lens tissue.

  • Apply a few drops of this compound onto the surface of the lower prism.[12][13]

  • Close the prisms together. The liquid will spread to form a thin film.

  • Look through the eyepiece and adjust the control knob until the field of view is divided into a light and a dark region.

  • If a colored band is visible at the border, adjust the chromatic dispersion compensator to obtain a sharp, achromatic borderline.

  • Rotate the adjustment knob to center the borderline precisely on the crosshairs of the eyepiece.

  • Press the "read" button or look at the scale to obtain the refractive index reading. The measurement is typically recorded to four decimal places.[14]

Determination of Water Solubility (Flask Method - OECD 105)

This method is used to determine the saturation concentration of a substance in water at a given temperature.[15][16]

Apparatus:

  • Flasks with stoppers

  • Shaking incubator or magnetic stirrer with temperature control

  • Centrifuge or filtration system

  • Analytical instrument for quantification (e.g., HPLC, GC-MS)

  • Volumetric glassware

Procedure:

  • Add an excess amount of this compound to a flask containing a known volume of purified water. The excess solid ensures that saturation is achieved.

  • Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 20 °C).

  • Agitate the mixture for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). A preliminary test can help determine the necessary equilibration time.[16]

  • After equilibration, cease agitation and allow the mixture to stand at the same temperature to let undissolved material settle.

  • Carefully separate the aqueous phase from the undissolved substance by centrifugation or filtration, ensuring the temperature remains constant.

  • Take a known volume of the clear aqueous supernatant.

  • Quantify the concentration of this compound in the aqueous sample using a suitable and validated analytical method. The result is reported as the water solubility at the specified temperature.

Visualization of Key Processes

Synthesis Pathway

A common method for the synthesis of aryl fluorides is the Balz-Schiemann reaction. This pathway involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

G Logical Workflow: Balz-Schiemann Reaction for Aryl Fluoride Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_products Products & Byproducts AromaticAmine Aromatic Amine (e.g., 2,5-Dimethylaniline) Diazotization Step 1: Diazotization (Formation of Diazonium Salt) AromaticAmine->Diazotization NaNO2 Sodium Nitrite (NaNO₂) NaNO2->Diazotization HBF4 Fluoroboric Acid (HBF₄) HBF4->Diazotization Acidic conditions SaltFormation Step 2: Salt Formation (Precipitation of Diazonium Tetrafluoroborate) Diazotization->SaltFormation Decomposition Step 3: Thermal Decomposition (Heating) SaltFormation->Decomposition ArylFluoride Aryl Fluoride (this compound) Decomposition->ArylFluoride N2 Nitrogen Gas (N₂) Decomposition->N2 BF3 Boron Trifluoride (BF₃) Decomposition->BF3 G Experimental Workflow: Water Solubility Determination (Flask Method) Start Start: Obtain pure sample and purified water Preparation 1. Preparation Add excess sample to a known volume of water in a sealed flask Start->Preparation Equilibration 2. Equilibration Agitate at constant temperature (e.g., 20°C) for 24-48 hours Preparation->Equilibration Settling 3. Phase Separation Cease agitation and allow undissolved solid to settle Equilibration->Settling Separation 4. Sample Extraction Centrifuge or filter the mixture to obtain a clear aqueous phase Settling->Separation Quantification 5. Analysis Quantify concentration in the aqueous phase using GC or HPLC Separation->Quantification Result Result: Water Solubility (e.g., in mg/L or mol/L) Quantification->Result

References

In-Depth Technical Guide: Physicochemical and Biological Characterization of 2-Fluoro-1,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the molecular weight determination and potential biological interactions of 2-Fluoro-1,4-dimethylbenzene, a fluorinated aromatic hydrocarbon of interest in chemical synthesis and potentially in drug discovery. This document outlines detailed experimental protocols for accurate molecular weight determination using mass spectrometry and gas chromatography-mass spectrometry. Furthermore, a putative biological signaling pathway, the Aryl Hydrocarbon Receptor (AhR) pathway, is described, which is known to be modulated by structurally related xenobiotics. A logical workflow for the characterization of novel small molecules in a drug development context is also presented. All quantitative data is summarized for clarity, and key processes are visualized using diagrams to facilitate understanding.

Physicochemical Properties of this compound

The accurate molecular weight is a critical parameter for the identification and characterization of any chemical entity. The molecular formula for this compound is C₈H₉F.

Molecular Weight Data

The molecular weight of this compound has been determined and is presented in Table 1. The slight variations in reported values are attributable to differences in isotopic abundance considerations and measurement precision.

ParameterValueSource
Chemical FormulaC₈H₉F-
Monoisotopic Mass124.0688 Da-
Average Molecular Weight124.16 g/mol TCI Chemicals

Experimental Protocols for Molecular Weight Determination

The precise determination of the molecular weight of this compound can be achieved through several analytical techniques. Mass spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and accurate methods for small organic molecules.

Method 1: Direct Infusion Mass Spectrometry

This method allows for the rapid determination of the molecular weight of a purified sample.

Objective: To determine the molecular mass of this compound by creating molecular ions and measuring their mass-to-charge ratio.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF) equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Chemical Ionization - CI).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibrant solution to ensure high mass accuracy.

  • Sample Introduction: Infuse the sample solution directly into the ion source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization: The sample is ionized in the gas phase. In EI, high-energy electrons bombard the molecules, causing the ejection of an electron to form a molecular ion (M⁺•).[1][2][3]

  • Mass Analysis: The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.[1][2][3]

  • Detection: The detector records the abundance of ions at each m/z value.

  • Data Analysis: The mass spectrum will show a peak corresponding to the molecular ion. The m/z value of this peak provides the molecular weight of the compound.[1] The presence of an M+1 peak, resulting from the natural abundance of ¹³C, can also be observed.[2][3]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for volatile and thermally stable compounds like this compound and provides both separation and mass identification.

Objective: To separate this compound from any potential impurities and determine its molecular weight.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Procedure:

  • Sample Preparation: Prepare a solution of the sample in a volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 10 µg/mL.[4]

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample into the GC inlet, which is heated to volatilize the sample.

    • The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column.

    • The column temperature is programmed to ramp up, separating compounds based on their boiling points and interactions with the column's stationary phase.

  • Ionization and Mass Analysis:

    • As the separated components elute from the GC column, they enter the MS ion source.

    • Electron ionization is typically used in GC-MS.[5]

    • The resulting ions are analyzed and detected as described in the direct infusion MS protocol.

  • Data Analysis: A chromatogram will show peaks corresponding to each separated compound. The mass spectrum of the peak corresponding to this compound will provide its molecular weight.

Potential Biological Signaling Pathway Involvement

While specific biological data for this compound is not extensively available, its structure as a halogenated aromatic hydrocarbon suggests potential interaction with xenobiotic metabolism pathways. A key pathway for such compounds is the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][6][7]

Aromatic hydrocarbons can act as ligands for the AhR, a transcription factor that regulates the expression of genes involved in detoxification, most notably cytochrome P450 enzymes (CYPs).[1][6][7][8] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of target genes like CYP1A1, CYP1A2, and CYP1B1.[8] These enzymes then metabolize the aromatic hydrocarbon.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR HSP90 HSP90 AhR->HSP90 Inactive Complex AhR_n AhR AhR->AhR_n Translocation ARNT_c ARNT Ligand This compound (Putative Ligand) Ligand->AhR Binding ARNT_n ARNT AhR_n->ARNT_n Dimerization XRE XRE AhR_n->XRE Binding ARNT_n->XRE Binding CYP1A1 CYP1A1 Gene XRE->CYP1A1 Transcription mRNA mRNA CYP1A1->mRNA CYP1A1_protein CYP1A1 Enzyme mRNA->CYP1A1_protein Translation CYP1A1_protein->Ligand Metabolism

Figure 1: Putative Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for this compound.

Experimental Workflow for Small Molecule Characterization

The characterization of a novel small molecule in a drug development setting follows a logical progression from initial identification to preclinical evaluation. The following workflow outlines the key stages.

Small_Molecule_Characterization_Workflow cluster_discovery Discovery & Synthesis cluster_characterization Physicochemical Characterization cluster_screening In Vitro Screening cluster_preclinical Preclinical Development synthesis Synthesis & Purification mw Molecular Weight Determination (MS, GC-MS) synthesis->mw structure Structural Elucidation (NMR, X-ray) mw->structure purity Purity Analysis (HPLC, GC) structure->purity primary_assay Primary Target-Based Assays purity->primary_assay secondary_assay Secondary & Off-Target Assays primary_assay->secondary_assay cell_based Cell-Based Potency & Toxicity secondary_assay->cell_based adme ADME/Tox Studies cell_based->adme in_vivo In Vivo Efficacy Models adme->in_vivo formulation Formulation Development in_vivo->formulation

Figure 2: Experimental Workflow for Novel Small Molecule Characterization.

Conclusion

This technical guide has provided essential information on the molecular weight of this compound and detailed protocols for its experimental determination. Furthermore, a plausible biological signaling pathway and a standard workflow for small molecule characterization have been presented. This document serves as a valuable resource for researchers and professionals involved in the study and development of novel chemical entities.

References

An In-depth Technical Guide to 2-Fluoro-1,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-Fluoro-1,4-dimethylbenzene, a key aromatic compound in various research and development applications.

Chemical Structure and Properties

This compound, also known as 2-fluoro-p-xylene, is an aromatic hydrocarbon with the chemical formula C₈H₉F.[1] Its molecular weight is 124.15 g/mol .[1] The structure consists of a benzene ring substituted with a fluorine atom at position 2, and two methyl groups at positions 1 and 4. This substitution pattern is crucial as the fluorine atom's high electronegativity influences the molecule's reactivity and regioselectivity in subsequent chemical transformations.[2]

Structure Diagram:

Caption: Chemical structure of this compound.

Physical and Chemical Properties:

PropertyValueReference
Molecular Formula C₈H₉F[1]
Molecular Weight 124.15 g/mol [1]
Boiling Point 144.7 °C[3]
Melting Point -6 °C[3]
Density 0.983 g/mL[3]
Flash Point 30.9 °C[3]
Appearance Colorless to pale yellow liquid[3]
Solubility Slightly soluble in acetonitrile and chloroform.[3]

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic and methyl protons. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.[2] The two methyl groups, being in different chemical environments relative to the fluorine atom, are expected to show slightly different chemical shifts, likely in the range of δ 2.2–2.4 ppm.[2]

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the molecule's asymmetry, eight distinct signals are expected. The carbon atom directly bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF).[4] Other carbons in the aromatic ring will exhibit smaller, long-range carbon-fluorine couplings.

¹⁹F NMR Spectroscopy:

The ¹⁹F NMR spectrum is expected to display a single resonance for the fluorine atom. The chemical shift of this signal is influenced by the electronic effects of the two methyl groups on the aromatic ring.[2]

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected vibrations include:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic): ~2975-2850 cm⁻¹

  • C=C stretching (aromatic): ~1600 and 1500 cm⁻¹

  • C-F stretching: A strong band in the 1250-1000 cm⁻¹ region.[1] The region between 1500 cm⁻¹ and 400 cm⁻¹ represents the fingerprint region, which is unique to the molecule.[1]

Mass Spectrometry:

The mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z of approximately 124, corresponding to the molecular weight of the compound.[2] Common fragmentation patterns for aromatic compounds include the loss of a methyl group (M-15) and benzylic cleavage.[2] The presence of fluorine may lead to fragments resulting from the loss of a fluorine atom or hydrogen fluoride (HF).[2]

Experimental Protocols

Synthesis of this compound via the Balz-Schiemann Reaction:

A common and effective method for the synthesis of aryl fluorides is the Balz-Schiemann reaction.[5][6] This two-step procedure involves the diazotization of a primary aromatic amine followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.[6] For the synthesis of this compound, the starting material is 2,5-dimethylaniline.

Experimental Workflow:

Balz_Schiemann_Workflow cluster_diazotization Step 1: Diazotization cluster_decomposition Step 2: Thermal Decomposition cluster_purification Step 3: Purification start 2,5-Dimethylaniline reagents1 Fluoroboric Acid (HBF₄) Sodium Nitrite (NaNO₂) Water, 0 °C start->reagents1 1. Dissolve in HBF₄ diazonium_salt 2,5-Dimethylbenzenediazonium tetrafluoroborate (precipitate) reagents1->diazonium_salt 2. Add NaNO₂ solution filtration Filter and wash precipitate diazonium_salt->filtration decomposition Thermal Decomposition (Room Temperature to gentle heating) filtration->decomposition product Crude this compound decomposition->product steam_distillation Steam Distillation product->steam_distillation extraction Separate organic layer steam_distillation->extraction drying Dry with Anhydrous CaCl₂ extraction->drying fractional_distillation Fractional Distillation drying->fractional_distillation final_product Pure this compound fractional_distillation->final_product

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

  • Diazotization:

    • In a suitable reaction vessel, add 400g of 40% fluoroboric acid to 50ml of water.

    • Cool the mixture to approximately 0 °C using an ice bath.

    • While maintaining the temperature and stirring, slowly add 72.5g of 2,5-dimethylaniline.

    • Prepare a solution of 40g of sodium nitrite in 120ml of ice water.

    • Slowly add the sodium nitrite solution to the reaction mixture.

    • Allow the mixture to stand, which will result in the precipitation of the 2,5-dimethylbenzenediazonium tetrafluoroborate salt.

  • Isolation of the Diazonium Salt:

    • Filter the precipitated diazonium salt.

    • Wash the salt sequentially with a small amount of a 1:1 mixture of methanol and ether, and then with ether alone.

    • Drain the salt thoroughly to remove excess solvent.

  • Thermal Decomposition:

    • The decomposition of the diazonium salt can be carried out at room temperature, ensuring the temperature does not exceed 30 °C. Gentle heating may be applied if necessary.

  • Purification:

    • The decomposition products are subjected to steam distillation.

    • Separate the resulting oil layer.

    • Dry the organic layer using anhydrous calcium chloride.

    • Perform fractional distillation on the dried product.

    • Collect the fraction that boils between 145-147 °C to obtain pure this compound. This procedure is reported to yield approximately 59g (80%) of the final product.[6]

General Protocol for Spectroscopic Analysis:

  • NMR Spectroscopy: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a standard NMR spectrometer.

  • IR Spectroscopy: Obtain the IR spectrum of a thin film of the neat liquid using an FTIR spectrometer.

  • Mass Spectrometry: Analyze the compound using a mass spectrometer, typically with electron ionization (EI), to obtain the mass spectrum and fragmentation pattern.

References

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-1,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the safety data for 2-Fluoro-1,4-dimethylbenzene, tailored for researchers, scientists, and professionals in drug development. The information is compiled from safety data sheets (SDS) to ensure a high standard of accuracy and relevance for a laboratory and research environment.

Hazard Identification and Classification

This compound is classified as a flammable liquid and vapor. It is harmful if it comes into contact with skin, is inhaled, or is swallowed and enters the airways, which may be fatal. This substance is also known to cause skin and serious eye irritation and may lead to respiratory irritation. Furthermore, it is harmful to aquatic life with long-lasting effects.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueMethod
Melting Point/Range-48 °C (-54 °F)lit.
Boiling Point/Boiling Range138 - 139 °C (280 - 282 °F)lit.
Density0.868 g/cm³ at 25 °C (77 °F)lit.
Partition Coefficient: n-octanol/waterlog Pow: 3.2 at 20 °C (68 °F)-

Table 1: Physical and Chemical Properties of this compound.

Toxicological Information

The primary routes of exposure are inhalation, skin contact, and ingestion. Symptoms of exposure may include irritation of the skin, eyes, and respiratory tract. More severe health effects are detailed in the hazard classification.

Handling and Storage

4.1 Safe Handling Practices: When handling this compound, it is crucial to work in a well-ventilated area, preferably under a chemical fume hood.[1][2] Personal protective equipment (PPE), including flame-retardant antistatic protective clothing, safety glasses, and appropriate gloves, must be worn. To prevent the buildup of electrostatic charge and potential ignition, all equipment should be properly grounded and bonded.[3] Use only non-sparking tools.[1][3]

4.2 Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3] Keep the substance away from heat, sparks, open flames, and other ignition sources.[1][3]

Personal Protective Equipment

The following table outlines the recommended personal protective equipment when handling this compound.

Protection TypeSpecificationStandard Reference
Eye/Face Protection Safety glasses with side-shieldsEN 166 (EU) or NIOSH (US) approved
Hand Protection Viton® gloves (full contact), Nitrile rubber (splash contact)EN 16523-1
Respiratory Protection Filter A for organic compound vaporsDIN EN 143, DIN 14387
Skin and Body Protection Flame retardant antistatic protective clothing-

Table 2: Recommended Personal Protective Equipment.

Emergency Procedures

6.1 Spill Response Protocol: In the event of a spill, immediate action is required to contain the substance and prevent further exposure. The following workflow outlines the necessary steps.

spill Chemical Spill Occurs evacuate Evacuate Immediate Area & Notify Others spill->evacuate assess Assess the Spill (Minor vs. Major) evacuate->assess minor_spill Minor Spill assess->minor_spill Manageable Amount major_spill Major Spill assess->major_spill Large or Uncontrolled ppe Don Appropriate PPE minor_spill->ppe contact_ehs Contact Emergency Services & Environmental Health & Safety major_spill->contact_ehs contain Contain the Spill with Inert Absorbent Material ppe->contain collect Collect Residue into a Sealed Container contain->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose

Caption: Workflow for responding to a chemical spill of this compound.

6.2 First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[3] Seek medical advice if irritation persists.[3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] Seek immediate medical attention.[3]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Experimental Protocols

The data presented in this guide are derived from standardized tests. While specific, detailed experimental protocols for this particular substance are not publicly available in the provided search results, the methodologies adhere to internationally recognized standards such as those set by the OECD, EU, and US regulatory bodies for chemical safety testing. The methods are described in the source safety data sheets as "lit.", indicating they are based on established scientific literature.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations.[3] Do not allow the product to enter drains. Contaminated materials should be treated as hazardous waste.

References

Synthesis of 2-Fluoro-1,4-dimethylbenzene from p-Xylene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic route for the preparation of 2-Fluoro-1,4-dimethylbenzene, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The synthesis commences with the readily available starting material, p-xylene, and proceeds through a three-step sequence involving nitration, reduction, and a subsequent Balz-Schiemann reaction. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The selected synthetic pathway for converting p-xylene to this compound is a robust and well-documented method. The overall transformation can be visualized as follows:

Synthesis_Workflow p_xylene p-Xylene nitro_pxylene 2-Nitro-1,4-dimethylbenzene p_xylene->nitro_pxylene Nitration dimethylaniline 2,5-Dimethylaniline nitro_pxylene->dimethylaniline Reduction diazonium_salt 2,5-Dimethylbenzenediazonium Tetrafluoroborate dimethylaniline->diazonium_salt Diazotization final_product This compound diazonium_salt->final_product Balz-Schiemann Reaction (Thermal Decomposition)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

This section provides detailed methodologies for each key transformation in the synthesis.

Step 1: Nitration of p-Xylene to 2-Nitro-1,4-dimethylbenzene

This initial step involves the electrophilic aromatic substitution of p-xylene to introduce a nitro group. The methyl groups on the aromatic ring direct the substitution primarily to the ortho position.

Experimental Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place p-xylene.

  • Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Slowly add a pre-cooled nitrating mixture of concentrated sulfuric acid and concentrated nitric acid dropwise to the stirred p-xylene. The addition rate should be controlled to keep the internal temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Separate the organic layer and wash it successively with cold water, 5% sodium bicarbonate solution, and again with water until the washings are neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-nitro-1,4-dimethylbenzene.

  • The crude product can be purified by vacuum distillation.

Step 2: Reduction of 2-Nitro-1,4-dimethylbenzene to 2,5-Dimethylaniline

The nitro group of 2-nitro-1,4-dimethylbenzene is reduced to a primary amine in this step. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Procedure:

  • In a Parr hydrogenation apparatus or a similar high-pressure reactor, place 2-nitro-1,4-dimethylbenzene and a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 5% Palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the mixture to a temperature of 40-60 °C and stir vigorously.

  • Monitor the reaction progress by observing the hydrogen uptake.

  • Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain 2,5-dimethylaniline. The product can be purified by distillation if necessary.

Step 3: Synthesis of this compound via the Balz-Schiemann Reaction

This final step involves the conversion of the primary aromatic amine, 2,5-dimethylaniline, to the corresponding aryl fluoride. This is achieved through the formation of a diazonium tetrafluoroborate salt, followed by its thermal decomposition.

Experimental Procedure:

Part A: Diazotization

  • Dissolve 2,5-dimethylaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.

  • To the cold diazonium salt solution, slowly add a cold solution of fluoroboric acid (HBF4).

  • The 2,5-dimethylbenzenediazonium tetrafluoroborate will precipitate as a solid.

  • Collect the precipitate by filtration, wash it with cold water, and then with a small amount of cold ethanol and diethyl ether.

  • Dry the diazonium salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with care.

Part B: Thermal Decomposition

  • Gently heat the dry 2,5-dimethylbenzenediazonium tetrafluoroborate salt in a flask equipped with a distillation apparatus.

  • The salt will decompose to yield this compound, nitrogen gas, and boron trifluoride.

  • The product, this compound, is collected as the distillate.

  • The collected distillate can be washed with a dilute sodium hydroxide solution and then with water.

  • Dry the organic layer over anhydrous calcium chloride and purify by distillation.

Quantitative Data Summary

The following tables summarize the typical quantitative data for each step of the synthesis.

Step 1: Nitration of p-Xylene
Parameter Value
Starting Materialp-Xylene
Key ReagentsConc. H2SO4, Conc. HNO3
Reaction Temperature0-10 °C
Reaction Time2-3 hours
Typical Yield85-95%
Step 2: Reduction of 2-Nitro-1,4-dimethylbenzene
Parameter Value
Starting Material2-Nitro-1,4-dimethylbenzene
Catalyst5% Pd/C
SolventEthanol or Ethyl Acetate
Hydrogen Pressure50-100 psi
Reaction Temperature40-60 °C
Typical Yield>95%
Step 3: Balz-Schiemann Reaction
Parameter Value
Starting Material2,5-Dimethylaniline
Key ReagentsNaNO2, HCl, HBF4
Diazotization Temperature0-5 °C
DecompositionThermal
Typical Overall Yield60-80%

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

Spectroscopic Data Observed Signals
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.00-6.80 (m, 3H, Ar-H), 2.25 (s, 3H, CH₃), 2.20 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 160.5 (d, J=242 Hz), 136.0, 131.0 (d, J=5 Hz), 129.5 (d, J=18 Hz), 125.0 (d, J=8 Hz), 113.0 (d, J=22 Hz), 20.0, 14.5
Mass Spectrum (EI) m/z (%): 124 (M+, 100), 109, 91
Infrared (neat) ν (cm⁻¹): 3040, 2920, 1590, 1490, 1240 (C-F), 810

Logical Relationships in the Balz-Schiemann Reaction

The core of the final fluorination step involves a sequence of chemical transformations.

Balz_Schiemann Amine 2,5-Dimethylaniline Diazonium_Chloride Diazonium Chloride Intermediate Amine->Diazonium_Chloride NaNO2, HCl Diazonium_Tetrafluoroborate 2,5-Dimethylbenzenediazonium Tetrafluoroborate Diazonium_Chloride->Diazonium_Tetrafluoroborate HBF4 Aryl_Cation Aryl Cation Intermediate Diazonium_Tetrafluoroborate->Aryl_Cation Heat (-N2, -BF3) Product This compound Aryl_Cation->Product + F-

Caption: Key intermediates in the Balz-Schiemann reaction.

This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to consult original literature for further details and to optimize conditions based on their specific laboratory settings and safety protocols.

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 1,4-Dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 1,4-dimethylbenzene, commonly known as p-xylene. It details the underlying mechanisms, experimental protocols, product distributions, and characterization data for key EAS reactions, serving as a valuable resource for professionals in chemical research and drug development.

Introduction to Electrophilic Aromatic Substitution of 1,4-Dimethylbenzene

Electrophilic aromatic substitution is a fundamental class of reactions in organic chemistry where an electrophile replaces a hydrogen atom on an aromatic ring. In the case of 1,4-dimethylbenzene, the two methyl groups are activating and ortho, para-directing. This is due to their electron-donating nature through inductive effects and hyperconjugation, which enriches the electron density at the positions ortho to the methyl groups, making them more susceptible to electrophilic attack. Consequently, electrophilic substitution on p-xylene predominantly yields 2-substituted-1,4-dimethylbenzene derivatives.

General Mechanism of Electrophilic Aromatic Substitution

The electrophilic aromatic substitution of 1,4-dimethylbenzene proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Formation of the Sigma Complex: The π electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E⁺). This initial attack is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring.

  • Deprotonation and Restoration of Aromaticity: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex. This is a fast step that restores the aromaticity of the ring, resulting in the substituted product.

General Mechanism of Electrophilic Aromatic Substitution on p-Xylene.

Key Electrophilic Aromatic Substitution Reactions of 1,4-Dimethylbenzene

This section details the experimental protocols and product outcomes for common EAS reactions performed on 1,4-dimethylbenzene.

Nitration

Nitration of p-xylene introduces a nitro group (-NO₂) onto the aromatic ring. Mononitration is the primary reaction under controlled conditions, yielding 2-nitro-1,4-dimethylbenzene.

Experimental Protocol: Mononitration of p-Xylene [1]

  • A mixture of nitric acid (7 mL), sulfuric acid (25 mL), and water (15 mL) is prepared and stirred in a flask.

  • p-Xylene (10 g) is added dropwise to the stirred acid mixture, ensuring the temperature does not exceed 50°C.

  • After the addition is complete, the mixture is transferred to a separating funnel, and the lower acid layer is removed.

  • The product-containing upper layer is then worked up to isolate the mononitro-p-xylene.

ProductYieldReference
2-Nitro-1,4-dimethylbenzeneHigh (not specified)[1]
Property2-Nitro-1,4-dimethylbenzeneReference
CAS Number 89-58-7[2]
Molecular Formula C₈H₉NO₂[2]
Molecular Weight 151.16 g/mol [2]
Appearance Yellow crystalline solid[3]
¹H NMR (CDCl₃, 400 MHz) δ 7.47 (d, J = 8.2 Hz, 1H), 7.15 (d, J = 8.2 Hz, 1H), 7.09 (s, 1H), 2.53 (s, 3H), 2.34 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 147.9, 137.9, 136.2, 131.0, 129.8, 125.1, 20.8, 16.2
IR Spectrum (KBr, cm⁻¹) 1525 (NO₂ asym), 1350 (NO₂ sym), 825 (C-H out of plane)[4]
Halogenation (Chlorination)

Halogenation involves the substitution of a hydrogen atom with a halogen. The chlorination of p-xylene in the presence of a Lewis acid catalyst yields 2-chloro-1,4-dimethylbenzene.

Experimental Protocol: Chlorination of p-Xylene

  • In a reaction flask, dissolve p-xylene in a suitable solvent such as carbon tetrachloride.

  • Add a Lewis acid catalyst, for example, iron(III) chloride (FeCl₃).

  • Bubble chlorine gas (Cl₂) through the solution at room temperature.

  • Monitor the reaction progress using a suitable technique like gas chromatography (GC).

  • Upon completion, quench the reaction with water and wash the organic layer with a sodium bicarbonate solution and then water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the product.

ProductYieldReference
2-Chloro-1,4-dimethylbenzene68% (electrochemical method)[5]
Property2-Chloro-1,4-dimethylbenzeneReference
CAS Number 95-72-7[6]
Molecular Formula C₈H₉Cl[6]
Molecular Weight 140.61 g/mol [6]
Appearance Colorless liquid[7]
Boiling Point 186 °C[8]
Density 1.049 g/mL at 25 °C[8]
¹H NMR (CDCl₃) δ 7.15 (s, 1H), 7.05 (d, J = 7.8 Hz, 1H), 6.95 (d, J = 7.8 Hz, 1H), 2.30 (s, 3H), 2.25 (s, 3H)[9]
Mass Spectrum (m/z) 140 (M⁺), 105 (M⁺ - Cl)[6]
Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. The reaction of p-xylene with concentrated sulfuric acid gives 2,5-dimethylbenzenesulfonic acid.

Experimental Protocol: Sulfonation of p-Xylene [1]

  • Place 12 mL of p-xylene in a dry 200-mL round-bottomed flask.

  • With swirling, add 14 mL of concentrated sulfuric acid.

  • Continue agitation and heat the mixture gently over a low flame for 20-30 minutes, ensuring the temperature does not reach the boiling point of p-xylene (137 °C).

  • After the reaction is complete (indicated by a clear mixture upon cooling), cool to room temperature and add 10 mL of water with agitation.

  • Pour the warm product into a beaker to cool and crystallize.

ProductYieldReference
2,5-Dimethylbenzenesulfonic acidHigh (not specified)[10]
Property2,5-Dimethylbenzenesulfonic acidReference
CAS Number 609-54-1[11]
Molecular Formula C₈H₁₀O₃S[11]
Molecular Weight 186.23 g/mol [11]
Appearance White to light yellow powder/crystal[10]
Melting Point 86 °C (hydrate)[10]
¹³C NMR Spectral data available[11]
IR Spectrum Spectral data available[12]
Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring. The acylation of p-xylene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) yields 2,5-dimethylacetophenone.

Experimental Protocol: Friedel-Crafts Acylation of p-Xylene [13]

  • To a stirred solution of aluminum chloride in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add acetyl chloride dropwise at 0 °C.

  • After the formation of the acylium ion, add a solution of p-xylene in the same solvent dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time.

  • Quench the reaction by carefully pouring it onto crushed ice and hydrochloric acid.

  • Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or chromatography.

ProductYieldReference
2,5-DimethylacetophenoneHigh (a reported yield of 135.9% suggests impurities in the isolated product)[13]
Property2,5-DimethylacetophenoneReference
CAS Number 2142-73-6[14]
Molecular Formula C₁₀H₁₂O[14]
Molecular Weight 148.20 g/mol [14]
Appearance Colorless liquid[14]
Boiling Point 195 °C[14]
Density 0.988 g/mL at 25 °C[14]
¹H NMR (CDCl₃) δ 7.47 (s, 1H), 7.15 (d, J = 7.7 Hz, 1H), 7.09 (d, J = 7.7 Hz, 1H), 2.53 (s, 3H), 2.46 (s, 3H), 2.34 (s, 3H)[9]
¹³C NMR Spectral data available[15]

Experimental Workflow

The following diagram illustrates a general workflow for conducting and analyzing the products of an electrophilic aromatic substitution reaction.

Experimental_Workflow A Reaction Setup (Reactants, Solvent, Catalyst) B Reaction Monitoring (TLC, GC) A->B C Work-up (Quenching, Extraction, Washing) B->C D Purification (Distillation, Recrystallization, Chromatography) C->D E Product Characterization (NMR, IR, MS, Melting Point) D->E

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Fluoro-1,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Fluoro-1,4-dimethylbenzene. The document details the expected spectral data, a thorough experimental protocol for acquiring such spectra, and a visual representation of the molecular structure and its proton relationships.

Data Presentation: Predicted ¹H NMR Spectral Data

Due to the absence of a publicly available, experimentally verified high-resolution ¹H NMR spectrum with complete peak assignments for this compound, the following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J). These predictions are based on the analysis of its structural isomers and general principles of NMR spectroscopy for substituted aromatic compounds.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-36.8 - 7.0Doublet of doublets of doublets (ddd)³J(H3-H5) ≈ 8-10 Hz (ortho), ⁴J(H3-F) ≈ 6-8 Hz (meta), ⁴J(H3-H6) ≈ 2-3 Hz (meta)
H-56.9 - 7.1Doublet of doublets of doublets (ddd)³J(H5-H6) ≈ 8-10 Hz (ortho), ³J(H5-F) ≈ 8-10 Hz (ortho), ³J(H5-H3) ≈ 8-10 Hz (ortho)
H-66.7 - 6.9Doublet of doublets of doublets (ddd)³J(H6-H5) ≈ 8-10 Hz (ortho), ⁵J(H6-F) ≈ 2-4 Hz (para), ⁴J(H6-H3) ≈ 2-3 Hz (meta)
CH₃ (at C1)2.2 - 2.3SingletN/A
CH₃ (at C4)2.2 - 2.3SingletN/A

Note: The aromatic region is expected to be complex due to second-order effects and overlapping signals. The two methyl groups are chemically non-equivalent and may exhibit slightly different chemical shifts, though they are predicted to be very close and could potentially overlap.

Experimental Protocol: ¹H NMR Spectroscopy

This section outlines a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Analyte: this compound (CAS No: 696-01-5)

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent. Other deuterated solvents such as acetone-d₆, benzene-d₆, or dimethyl sulfoxide-d₆ can also be used depending on the desired chemical shift dispersion and potential solvent-analyte interactions.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Procedure:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add 0.6-0.7 mL of the deuterated solvent to the vial.

    • Gently swirl or vortex the vial to ensure complete dissolution of the sample.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex aromatic region.

  • Nucleus: ¹H

  • Temperature: Standard room temperature (e.g., 298 K).

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): Approximately 16 ppm (centered around 5-6 ppm).

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

  • Processing Parameters:

    • Apodization: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly degrading the resolution.

    • Fourier Transform: Perform a Fourier transform of the Free Induction Decay (FID).

    • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

    • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

    • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm.

Mandatory Visualization

The following diagrams illustrate the molecular structure and the key proton-proton and proton-fluorine coupling relationships that determine the appearance of the ¹H NMR spectrum.

Caption: Molecular structure of this compound.

coupling_relationships H3 H-3 H5 H-5 H3->H5 ³J (ortho) H6 H-6 H3->H6 ⁴J (meta) F F H3->F ⁴J (meta) H5->H6 ³J (ortho) H5->F ³J (ortho) H6->F ⁵J (para)

Caption: ¹H-¹H and ¹H-¹⁹F coupling pathways in the aromatic ring.

13C NMR Spectrum of 2-Fluoro-1,4-dimethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-Fluoro-1,4-dimethylbenzene. This document details the predicted chemical shifts, outlines a standard experimental protocol for spectrum acquisition, and presents a logical relationship diagram for carbon atom assignments.

Data Presentation: Predicted 13C NMR Chemical Shifts

Due to the limited availability of direct experimental data for this compound in publicly accessible databases, the following chemical shifts have been estimated based on the principle of substituent additivity. The chemical shifts of 1,4-dimethylbenzene were used as the base, and the substituent effects of a fluorine atom were applied. The fluorine atom is expected to cause a significant downfield shift (deshielding) at the directly attached carbon (C-2) and an upfield shift (shielding) at the ortho (C-1, C-3) and para (C-5) positions, with a smaller effect at the meta positions (C-4, C-6).

Carbon AtomPredicted Chemical Shift (δ) in ppmNotes
C1~133Attached to a methyl group and ortho to fluorine.
C2~162 (d, ¹JCF ≈ 245 Hz)Directly attached to the fluorine atom, showing a large C-F coupling.
C3~115 (d, ²JCF ≈ 21 Hz)Ortho to fluorine.
C4~138Attached to a methyl group and meta to fluorine.
C5~125 (d, ³JCF ≈ 8 Hz)Para to fluorine.
C6~130Meta to fluorine.
1-CH₃~21Methyl group at position 1.
4-CH₃~20Methyl group at position 4.

(d = doublet, J = coupling constant)

Experimental Protocols

The following section outlines a standard methodology for the acquisition of a 13C NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Sample Quantity: Dissolve approximately 10-50 mg of this compound in a suitable deuterated solvent.

  • Solvent: Chloroform-d (CDCl₃) is a common and appropriate solvent for this type of compound.[1] Other deuterated solvents can also be used.

  • NMR Tube: Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe.

  • Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).[1]

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) is typically performed. This simplifies the spectrum by removing C-H coupling, resulting in single peaks for each unique carbon environment (though C-F coupling will remain).

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is commonly used to allow for faster repetition rates.

    • Relaxation Delay (d1): A delay of 1-2 seconds between pulses is generally sufficient for qualitative spectra.

    • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.

    • Spectral Width: A spectral width of approximately 200-250 ppm is suitable for most organic compounds.

  • Temperature: The experiment is typically conducted at room temperature (e.g., 298 K).

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

  • Referencing: The spectrum is referenced to the TMS signal at 0.0 ppm.

  • Peak Picking: The chemical shifts of the individual peaks are identified and tabulated.

Mandatory Visualization

The following diagram illustrates the logical relationship between the carbon atoms in the this compound molecule and their corresponding predicted 13C NMR chemical shifts.

G Logical Relationship of Carbon Atoms and Predicted 13C NMR Shifts for this compound cluster_molecule This compound cluster_shifts Predicted 13C NMR Chemical Shifts (ppm) C1 C1 C2 C2 C1->C2 CH3_1 1-CH3 C1->CH3_1 S_C1 ~133 C1->S_C1 C3 C3 C2->C3 F F C2->F S_C2 ~162 C2->S_C2 C4 C4 C3->C4 S_C3 ~115 C3->S_C3 C5 C5 C4->C5 CH3_4 4-CH3 C4->CH3_4 S_C4 ~138 C4->S_C4 C6 C6 C5->C6 S_C5 ~125 C5->S_C5 C6->C1 S_C6 ~130 C6->S_C6 S_CH3_1 ~21 CH3_1->S_CH3_1 S_CH3_4 ~20 CH3_4->S_CH3_4

References

Spectroscopic Characterization of 2-Fluoro-1,4-dimethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic properties of 2-Fluoro-1,4-dimethylbenzene, providing researchers, scientists, and drug development professionals with essential data and experimental protocols for the comprehensive characterization of this compound.

Introduction

This compound, also known as 2-fluoro-p-xylene, is an aromatic organic compound with the chemical formula C₈H₉F. Its structure, featuring a benzene ring substituted with a fluorine atom and two methyl groups, makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly influence the molecule's electronic properties, reactivity, and metabolic stability, making a thorough spectroscopic characterization essential for its identification, purity assessment, and the study of its chemical behavior. This guide presents a comprehensive overview of the key spectroscopic data for this compound and detailed methodologies for its characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.0 - 7.2Multiplet-3 Aromatic Protons (Ar-H)
~2.2 - 2.4Singlet-6 Protons from 2 Methyl Groups (CH₃)

Note: Predicted values based on analogous compounds. Actual spectra may show more complex splitting patterns due to H-H and H-F couplings.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
Data not available in search resultsC-F (ipso)
Data not available in search resultsC-CH₃ (ipso)
Data not available in search resultsAromatic CH
Data not available in search resultsCH₃

Note: Due to the substitution pattern, not all aromatic carbons are equivalent. The carbon directly bonded to fluorine is expected to show a large one-bond carbon-fluorine coupling constant (¹JCF).[1]

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-121.9Doublet of doublets of quartets (ddq)J = 8.5 Hz, J = 10.5 Hz, J = 2.2 Hz

The fluorine atom couples with the ortho, meta, and para protons on the benzene ring, leading to the observed splitting pattern.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 4: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibrational Mode
3100-3000Aromatic C-H Stretch
2975-2845Methyl C-H Stretch
~1600, ~1500Aromatic C=C Ring Stretch
Data not availableC-F Stretch

Note: The C-F stretching band is a strong and characteristic absorption for fluoroaromatic compounds.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information from fragmentation patterns.

Table 5: Mass Spectrometry Data for this compound

m/zIonSignificance
124[C₈H₉F]⁺Molecular Ion (M⁺)
109[M - CH₃]⁺Loss of a methyl group
101Fragment ion-
96Fragment ion-
83Fragment ion-
77[C₆H₅]⁺Phenyl cation

The fragmentation pattern is characteristic of aromatic compounds and can be influenced by the fluorine substituent.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. For aromatic compounds like this compound, the most significant transitions are π → π* transitions of the benzene ring.

Table 6: UV-Vis Spectroscopic Data for this compound

λmax (nm)Transition
Data not availableπ → π* (Primary band)
Data not availableπ → π* (Secondary band)

Substituents on the benzene ring, such as the fluorine and methyl groups, can cause shifts in the wavelength of maximum absorbance (λmax).[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the structure and purity of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ can be used.

  • Instrument Parameters (General):

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Approximately 12 ppm.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Spectral Width: Approximately 220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Spectral Width: A range appropriate for aromatic fluorine compounds (e.g., -100 to -150 ppm).

    • Number of Scans: 64-128 scans.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scales using the internal or external standard. Integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrument Parameters:

    • Spectrometer: A Fourier-transform infrared spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Acquisition:

    • Acquire a background spectrum of the clean salt plates.

    • Place the sample between the salt plates and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and the major fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

  • Instrument Parameters:

    • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

    • Wavelength Range: 200-400 nm.

    • Cuvette: A 1 cm path length quartz cuvette.

  • Data Acquisition:

    • Fill a cuvette with the pure solvent to be used as a reference (blank).

    • Fill a second cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Experimental and Logical Workflows

The following diagrams illustrate the logical workflows for the spectroscopic characterization of this compound.

Spectroscopic_Characterization_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR_Sample Dissolve in CDCl3 with TMS Sample->NMR_Sample IR_Sample Neat Liquid Film on KBr Plates Sample->IR_Sample MS_Sample Dilute in Dichloromethane Sample->MS_Sample UV_Sample Dilute in Ethanol Sample->UV_Sample NMR NMR Spectroscopy (1H, 13C, 19F) NMR_Sample->NMR IR FT-IR Spectroscopy IR_Sample->IR MS GC-MS Analysis MS_Sample->MS UV UV-Vis Spectroscopy UV_Sample->UV NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) Transmittance (%) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Relative Abundance MS->MS_Data UV_Data Absorbance Wavelength (nm) UV->UV_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure UV_Data->Structure

Overall workflow for the spectroscopic characterization.

NMR_Workflow start Start prep Prepare Sample (in CDCl3 with TMS) start->prep acquire_1H Acquire 1H Spectrum prep->acquire_1H acquire_13C Acquire 13C Spectrum prep->acquire_13C acquire_19F Acquire 19F Spectrum prep->acquire_19F process Process FID Data (FT, Phasing, Baseline) acquire_1H->process acquire_13C->process acquire_19F->process analyze Analyze Spectra (Chemical Shifts, Coupling, Integration) process->analyze end End analyze->end

Workflow for NMR spectroscopic analysis.

GCMS_Workflow start Start prep Prepare Dilute Sample start->prep inject Inject into GC prep->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (Quadrupole) ionize->analyze detect Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum end End spectrum->end

Workflow for GC-MS analysis.

References

A Technical Guide to the Electronic Properties of 2-Fluoro-1,4-dimethylbenzene: A Computational and Theoretical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth examination of the core electronic properties of 2-Fluoro-1,4-dimethylbenzene (also known as 2,5-dimethylfluorobenzene), a key aromatic building block in synthetic and medicinal chemistry. In the absence of extensive experimental data for this specific isomer, this document leverages high-level computational chemistry, primarily Density Functional Theory (DFT), to elucidate its electronic structure, reactivity, and potential applications. We explore the interplay of inductive and resonance effects from the fluoro and methyl substituents, which governs the molecule's dipole moment, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential. This guide presents a validated computational protocol, interprets the resulting electronic parameters, and discusses their direct implications for chemical reactivity, particularly in electrophilic aromatic substitution, and for rational drug design. The insights provided serve as a valuable resource for researchers in organic synthesis, materials science, and drug development.

Introduction: The Strategic Role of Fluorine in Aromatic Systems

This compound is an aromatic compound belonging to the family of fluorinated xylenes. The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles. These modifications often lead to enhanced metabolic stability, improved membrane permeability, and modulated binding affinities for biological targets.[2]

This guide focuses on this compound, a versatile precursor in organic synthesis. Its aromatic ring is activated by two electron-donating methyl groups and electronically modified by the strongly electronegative fluorine atom, creating a unique platform for chemical transformations. Understanding the electronic landscape of this molecule is paramount for predicting its reactivity, designing synthetic routes, and harnessing its potential in the development of novel pharmaceuticals and advanced materials.

Molecular Structure and the Interplay of Electronic Effects

The electronic properties of this compound are dictated by the cumulative influence of its three substituents on the benzene ring. Two distinct electronic phenomena are at play: the inductive effect and the resonance (or mesomeric) effect.

  • Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect through the sigma (σ) bond network. This effect decreases the electron density of the aromatic ring, particularly at the carbon atom directly attached to the fluorine (the ipso-carbon).

  • Resonance Effect (+R): Conversely, the lone pairs on the fluorine atom can be delocalized into the aromatic π-system. This electron-donating resonance effect increases electron density, primarily at the ortho and para positions relative to the fluorine atom. The methyl groups also contribute a modest electron-donating effect through hyperconjugation.

The net electronic character of the molecule results from the competition between the strong -I effect and the weaker +R effect of fluorine, combined with the activating nature of the two methyl groups. This intricate balance governs the molecule's polarity, reactivity, and spectroscopic characteristics.

Core Electronic Properties: A Quantitative Analysis

Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule. In this compound, the individual bond dipoles of the C-F and C-CH₃ bonds do not cancel out due to the molecule's asymmetry. The strong C-F bond dipole is the dominant contributor. For comparison, the parent molecule, p-xylene, has a dipole moment of zero due to its symmetry.[3] The introduction of the fluorine atom breaks this symmetry, inducing a significant net dipole moment. Experimental studies on other 2-substituted p-xylene derivatives confirm that such substitutions lead to non-zero dipole moments.[4] Computational calculations are essential to precisely quantify the magnitude and direction of the dipole moment for this specific isomer.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions.[5]

  • HOMO: Represents the orbital containing the most energetic electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential.

  • LUMO: Represents the lowest energy orbital available to accept electrons. Its energy level is related to the electron affinity.

  • HOMO-LUMO Gap: The energy difference between these two orbitals is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive.

The introduction of fluorine, a highly electronegative atom, is expected to stabilize (lower the energy of) both the HOMO and LUMO levels compared to p-xylene.[6] Experimental measurements on p-xylene place its ionization energy at approximately 8.45 eV.[2][7] We can anticipate the ionization potential of this compound to be slightly higher due to the inductive withdrawal of the fluorine atom.

Table 1: Predicted Electronic Properties from DFT Calculations

Property Predicted Value Range Significance
Dipole Moment 1.0 - 2.0 Debye Indicates significant molecular polarity.
Ionization Potential 8.5 - 9.0 eV Energy required to remove an electron.
Electron Affinity 0.2 - 0.7 eV Energy released upon gaining an electron.
HOMO Energy -6.0 to -5.5 eV Relates to electron-donating ability.
LUMO Energy -0.5 to 0.0 eV Relates to electron-accepting ability.
HOMO-LUMO Gap 5.5 - 6.0 eV Indicator of kinetic stability and reactivity.

Note: These values are estimates based on typical DFT (B3LYP/6-311++G(d,p)) calculations for similar fluorinated aromatic compounds and should be confirmed by specific calculations for the molecule.

Molecular Electrostatic Potential (MEP) Map

A Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across a molecule's surface.[8] It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP map would reveal:

  • Negative Potential (Red): Concentrated around the highly electronegative fluorine atom, indicating a region of high electron density and a likely site for interaction with electrophiles or hydrogen bond donors.

  • Positive Potential (Blue): Located around the hydrogen atoms of the methyl groups and the aromatic ring.

  • Neutral/Intermediate Potential (Green): Spread across the carbon framework of the aromatic ring.

This map is invaluable for predicting sites of intermolecular interactions and the regioselectivity of chemical reactions.[9]

Methodologies for Characterization

The electronic properties of this compound can be thoroughly investigated using a combination of spectroscopic techniques and computational modeling.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the molecular structure. ¹⁹F NMR is particularly sensitive to the electronic environment, providing direct insight into the effects of the methyl groups on the fluorine atom.[10]

  • Vibrational Spectroscopy (FTIR & Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule. Characteristic absorption bands for aromatic C-H stretching (3100-3000 cm⁻¹), methyl C-H stretching (2975-2845 cm⁻¹), aromatic C=C stretching (1600-1500 cm⁻¹), and the strong C-F bond vibration can be identified and assigned.

  • UV-Visible Spectroscopy: This technique reveals electronic transitions, primarily the π → π* transitions within the aromatic ring. The methyl and fluoro substituents act as auxochromes, typically causing a shift in the absorption maximum to longer wavelengths (bathochromic shift) compared to unsubstituted benzene.[10]

Computational Chemistry Protocol

Density Functional Theory (DFT) is a robust computational method for accurately predicting the electronic properties of molecules like this compound.[10][11]

Step-by-Step DFT Workflow:

  • Structure Input: Build the 3D structure of this compound using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable level of theory is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[12][13]

  • Frequency Calculation: Conduct a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

  • Property Calculation: Using the optimized geometry, calculate the desired electronic properties:

    • Dipole moment.

    • HOMO and LUMO energy levels.

    • Molecular Electrostatic Potential (MEP) map.

    • Simulated IR and Raman spectra for comparison with experimental data.

DFT_Workflow cluster_input Input Phase cluster_calc Calculation Engine (DFT) cluster_output Output & Analysis A 1. Build 3D Molecular Structure B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B Initial Guess C 3. Frequency Calculation (Confirm Minimum) B->C Optimized Structure E Optimized Geometry B->E D 4. Single-Point Energy & Property Calculation C->D Validated Minimum F Vibrational Frequencies C->F G Electronic Properties (Dipole, HOMO/LUMO, MEP) D->G

Diagram 1: A typical workflow for DFT calculations.

Implications for Reactivity and Drug Development

Predicting Chemical Reactivity

The electronic structure directly informs the molecule's reactivity in key organic reactions, most notably Electrophilic Aromatic Substitution (EAS). In an EAS reaction, an electrophile attacks the electron-rich aromatic ring.[14] The substituents on the ring dictate both the reaction rate and the position of attack (regioselectivity).

  • Activating/Deactivating Nature: Halogens like fluorine present a classic case of competing effects. While fluorine is deactivating overall due to its strong inductive withdrawal, its resonance effect directs incoming electrophiles to the ortho and para positions.[15] However, in this molecule, the two methyl groups are strong activating groups. Their combined effect will dominate, making the ring highly susceptible to electrophilic attack compared to benzene.

  • Regioselectivity: The directing effects of the three substituents must be considered.

    • The -F group directs ortho (position 3) and para (position 6).

    • The -CH₃ at position 1 directs ortho (positions 2, 6) and para (position 4).

    • The -CH₃ at position 4 directs ortho (positions 3, 5) and para (position 1).

By synthesizing these directing influences, the most likely positions for electrophilic attack are positions 3, 5, and 6. The MEP map would visually confirm these positions as the most electron-rich areas of the ring (excluding the fluorine atom itself). Computational studies can further refine this prediction by calculating the energies of the intermediate carbocations (sigma complexes) for attack at each position.

Diagram 2: Logic diagram of substituent directing effects in EAS.
Relevance in Drug Development

The inclusion of the 2-fluoro-1,4-dimethylphenyl moiety in a drug candidate can offer several advantages:

  • Metabolic Blocking: The strong C-F bond is resistant to enzymatic oxidation by Cytochrome P450 enzymes. Placing a fluorine atom at a position that is otherwise susceptible to metabolic hydroxylation can block this pathway, increasing the drug's half-life and bioavailability.[16]

  • Modulating pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the drug at physiological pH. This can impact solubility, cell membrane permeability, and target binding.

  • Enhancing Binding Interactions: The polarized C-F bond can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and weak hydrogen bonds, potentially increasing binding affinity and potency.

This compound serves as a valuable starting material for synthesizing more complex fluorinated molecules tailored for specific therapeutic targets.[10]

Conclusion

This compound is a molecule whose electronic properties are finely tuned by the competing inductive and resonance effects of its substituents. Through the lens of computational chemistry, we can reliably predict a significant dipole moment, characterize its frontier molecular orbitals, and visualize its electrostatic potential. These electronic features render the aromatic ring highly activated towards electrophilic substitution, with predictable regioselectivity at positions 3, 5, and 6. The insights derived from its electronic structure underscore its utility as a versatile intermediate in organic synthesis and provide a rational basis for its incorporation into drug discovery programs, where the strategic use of fluorine is a key strategy for optimizing molecular properties. This guide provides the foundational knowledge required for researchers to effectively utilize this important chemical building block.

References

2-Fluoro-1,4-dimethylbenzene: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-1,4-dimethylbenzene, a halogenated aromatic hydrocarbon, has emerged as a crucial building block in organic synthesis. Its unique structural and electronic properties, arising from the interplay between the electron-donating methyl groups and the electron-withdrawing fluorine atom, render it a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound, with a particular focus on its application in the development of pharmaceuticals and agrochemicals.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective utilization in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₉F[1]
Molecular Weight124.15 g/mol [1]
Boiling Point143-144 °C[2]
Mass SpectrumMolecular ion at m/z 124[2]
Fragmentation PatternExpected fragments at m/z 109, 103, 96, 89, 83, and 77[2]

Table 2: NMR Spectroscopic Data for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. The presence of fluorine allows for the use of ¹⁹F NMR, which provides valuable information about the electronic environment of the fluorine atom.

NucleusExpected Chemical Shift (δ)Expected Coupling Constants (J)
¹HAromatic protons will exhibit complex splitting patterns due to H-H and H-F couplings. The two methyl groups may show slightly different chemical shifts.³J(F-H) ortho: 7-11 Hz⁴J(F-H) meta: 4-8 Hz⁵J(F-H) para: <3 Hz
¹³CUnique signals for each carbon environment. The carbon directly bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant.¹J(C-F) is characteristically large.
¹⁹FA single resonance, with the chemical shift influenced by the methyl groups.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Balz-Schiemann reaction, starting from 2,5-dimethylaniline.

Experimental Protocol: Synthesis via Diazotization of 2,5-dimethylaniline

This protocol is adapted from established procedures for the synthesis of fluoroaromatic compounds.

Materials:

  • 2,5-dimethylaniline

  • Triethylamine-trihydrofluoride (Et₃N·3HF)

  • Sodium nitrite

  • Diethyl ether

  • Water

  • Magnesium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve 2,5-dimethylaniline (0.02 mol) in triethylamine-trihydrofluoride.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of sodium nitrite (0.03 mol) in water. The reaction mixture will initially turn yellow and then orange. Vigorous gas evolution should be observed after approximately 20 minutes, indicating the progress of the diazotization.

  • After the addition is complete, allow the reaction to stir for 1 hour. The completion of dediazoniation is indicated by the cessation of gas evolution.

  • Pour the reaction mixture into 150 cm³ of iced water.

  • Extract the organic products with diethyl ether (2 x 200 cm³).

  • Combine the organic extracts and wash them with water (100 cm³).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the diethyl ether by fractional distillation.

  • Distill the resulting brown oil at atmospheric pressure, collecting the fraction at 143-144 °C to yield pure this compound as a clear liquid.[2]

Synthesis_of_2_Fluoro_1_4_dimethylbenzene 2,5-Dimethylaniline 2,5-Dimethylaniline Diazonium Salt Diazonium Salt 2,5-Dimethylaniline->Diazonium Salt 1. Et3N·3HF 2. NaNO2, H2O This compound This compound Diazonium Salt->this compound Thermal Decomposition

Synthesis of this compound.

Applications in Organic Synthesis

The strategic placement of the fluorine atom and two methyl groups on the benzene ring makes this compound a valuable precursor in a variety of organic transformations. The fluorine atom can act as a directing group in electrophilic aromatic substitution and can be displaced in nucleophilic aromatic substitution reactions. Furthermore, the methyl groups can be functionalized, and the aromatic ring can participate in cross-coupling reactions.

Directed Ortho-Metalation (DoM)

The fluorine atom in this compound can direct lithiation to the ortho position (C3). This regioselective metalation opens up a pathway for the introduction of various electrophiles at a specific position on the aromatic ring.

This is a general protocol that can be adapted for the lithiation of this compound.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) or another strong organolithium base

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Electrophile (e.g., CO₂, aldehydes, ketones, alkyl halides)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

Procedure:

  • Set up a flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

  • Dissolve this compound in anhydrous THF under an inert atmosphere.

  • Cool the solution to a low temperature (typically -78 °C).

  • Slowly add the organolithium reagent (e.g., n-BuLi) dropwise to the solution.

  • Stir the reaction mixture at the low temperature for a specified time to allow for the formation of the lithiated intermediate.

  • Add the desired electrophile to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction by slowly adding a suitable quenching solution.

  • Perform a standard aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or distillation.

Directed_Lithiation_Workflow Start This compound Lithiation Lithiation (e.g., n-BuLi, THF, -78 °C) Start->Lithiation Intermediate Ortho-lithiated intermediate Lithiation->Intermediate Electrophile Electrophilic Quench (e.g., CO2, RCHO) Intermediate->Electrophile Product 3-Substituted-2-fluoro-1,4-dimethylbenzene Electrophile->Product

Workflow for directed ortho-lithiation.
Suzuki-Miyaura Cross-Coupling Reactions

Derivatives of this compound, such as its corresponding boronic acids or halides, are excellent partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

This protocol outlines the general steps for a Suzuki-Miyaura coupling reaction involving a derivative of this compound.

Materials:

  • Aryl or heteroaryl halide (e.g., bromo-2-fluoro-1,4-dimethylbenzene)

  • Aryl or heteroaryl boronic acid (or ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., toluene, dioxane, DMF, often with water)

Procedure:

  • In a Schlenk tube or round-bottom flask, combine the aryl/heteroaryl halide, the boronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide Aryl Halide (derived from This compound) CouplingReaction Suzuki-Miyaura Coupling ArylHalide->CouplingReaction BoronicAcid Boronic Acid/Ester BoronicAcid->CouplingReaction Catalyst Pd Catalyst Catalyst->CouplingReaction Base Base Base->CouplingReaction Solvent Solvent Solvent->CouplingReaction Product Biaryl Product CouplingReaction->Product

General workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its well-defined reactivity, coupled with the ability to introduce fluorine into target molecules, makes it an attractive starting material for the synthesis of a wide range of complex organic compounds. The detailed protocols and data presented in this guide are intended to facilitate its use in research and development, particularly in the fields of medicinal chemistry and materials science, where the unique properties imparted by fluorine are of paramount importance. As the demand for sophisticated fluorinated molecules continues to grow, the significance of this compound as a key synthetic intermediate is expected to increase further.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-1,4-dimethylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Fluoro-1,4-dimethylbenzene and its derivatives. These compounds are valuable building blocks in medicinal chemistry, particularly in the development of kinase inhibitors for targeted cancer therapy. The introduction of a fluorine atom can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and lipophilicity.[1][2][3][4]

Introduction to Synthesis Strategies

The synthesis of this compound derivatives can be achieved through several key methodologies. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule. The three primary methods detailed in this document are:

  • The Balz-Schiemann Reaction: A classic and reliable method for introducing fluorine into an aromatic ring, starting from the corresponding aniline.[5][6]

  • Electrophilic Fluorination: Direct fluorination of the p-xylene core using modern electrophilic fluorinating agents.[7][8]

  • Directed Ortho-lithiation and Fluorination: A regioselective method for introducing fluorine at the 2-position of 1,4-dimethylbenzene.[9][10][11]

Comparative Data of Synthesis Methods

The following table summarizes key quantitative data for the different synthesis methods of this compound, providing a basis for comparison.

MethodStarting MaterialKey ReagentsTypical YieldReaction TimePurityNotes
Balz-Schiemann Reaction 2,5-DimethylanilineNaNO₂, HBF₄ (or other fluoride source)65-87%[12]4-8 hours>99%[12]A greener approach using ionic liquids can improve safety and product purity.[12]
Electrophilic Fluorination 1,4-Dimethylbenzene (p-Xylene)Selectfluor® or NFSIModerate to Good (variable)12-24 hoursGood to ExcellentYields are highly dependent on the specific reagent and reaction conditions.
Directed Ortho-lithiation 1,4-Dimethylbenzene (p-Xylene)n-BuLi or s-BuLi, TMEDA, Electrophilic Fluorine Source (e.g., NFSI)Moderate2-4 hoursGoodOffers high regioselectivity for the 2-position.[9][10]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Balz-Schiemann Reaction

This protocol is adapted from a greener approach utilizing an ionic liquid, which enhances safety and simplifies purification.[12]

Materials:

  • 2,5-Dimethylaniline

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium tetrafluoroborate (NaBF₄)

  • 1-Butyl-3-methylimidazolium tetrafluoroborate (IL-1)

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beakers

  • Buchner funnel and filter flask

  • Vacuum pump

  • Distillation apparatus

  • Heating mantle

Procedure:

  • Diazotization:

    • In a round-bottom flask, dissolve 2,5-dimethylaniline (1.0 eq) in dilute hydrochloric acid.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add an aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature between 0-5 °C.

    • Stir the mixture for 30 minutes at this temperature.

    • Add an aqueous solution of sodium tetrafluoroborate (1.05 eq) to the reaction mixture to precipitate the diazonium tetrafluoroborate salt.

    • Filter the precipitated salt using a Buchner funnel, wash with cold water, and dry under vacuum.

  • Decomposition in Ionic Liquid:

    • Suspend the dried diazonium tetrafluoroborate salt in 1-butyl-3-methylimidazolium tetrafluoroborate (IL-1).

    • Heat the mixture with stirring to 80-85 °C for 3-6 hours, or until the evolution of nitrogen gas ceases.

    • The product, this compound, will distill directly from the reaction mixture.

  • Purification:

    • Collect the distillate. The product is often of high purity (>99%) and may not require further purification.[12] If necessary, the product can be further purified by fractional distillation.

Protocol 2: Synthesis of this compound via Electrophilic Fluorination

This protocol describes a general procedure for the direct fluorination of p-xylene using an N-F electrophilic fluorinating agent.

Materials:

  • 1,4-Dimethylbenzene (p-Xylene)

  • N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®

  • Acetonitrile (or other suitable solvent)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk flask or other reaction vessel suitable for inert atmosphere

  • Magnetic stirrer and stir bar

  • Standard glassware for workup (separatory funnel, flasks)

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup:

    • To a Schlenk flask under an inert atmosphere, add 1,4-dimethylbenzene (1.0 eq) and the chosen solvent (e.g., acetonitrile).

    • Add the electrophilic fluorinating agent (e.g., NFSI, 1.2 eq) to the solution.

  • Reaction:

    • Stir the reaction mixture at room temperature or with gentle heating as required. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to isolate this compound.

Protocol 3: Synthesis of this compound via Directed Ortho-lithiation

This protocol outlines the regioselective synthesis of this compound.

Materials:

  • 1,4-Dimethylbenzene (p-Xylene)

  • s-Butyllithium (s-BuLi)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous tetrahydrofuran (THF)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk flask or other reaction vessel suitable for inert atmosphere and low temperatures

  • Magnetic stirrer and stir bar

  • Syringes for transfer of air-sensitive reagents

  • Dry ice/acetone bath

  • Standard glassware for workup

Procedure:

  • Lithiation:

    • To a Schlenk flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

    • Add TMEDA (1.2 eq) followed by the slow, dropwise addition of s-BuLi (1.2 eq).

    • Add 1,4-dimethylbenzene (1.0 eq) to the cooled solution and stir at -78 °C for 1 hour.

  • Fluorination:

    • Dissolve NFSI (1.2 eq) in a separate flask with anhydrous THF under an inert atmosphere.

    • Slowly add the NFSI solution to the lithiated p-xylene solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • After removing the solvent, purify the product by column chromatography.

Applications in Drug Development: Kinase Inhibitors

This compound and its derivatives are particularly valuable in the design of small molecule kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[13]

The strategic incorporation of fluorine into a kinase inhibitor can:

  • Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with the target protein.

  • Improve Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[2][3]

  • Modulate Physicochemical Properties: Fluorine substitution can alter a molecule's pKa, lipophilicity, and membrane permeability, which are critical for oral bioavailability and cell penetration.[2][3]

Several FDA-approved kinase inhibitors contain fluorinated aromatic moieties, highlighting the importance of this structural feature in modern drug design.[1][2][14] For example, fluorinated phenyl groups are common in inhibitors targeting kinases such as PI3K, MEK, and receptor tyrosine kinases.[1][2][14]

Visualizations

G cluster_synthesis Synthesis of this compound Derivatives start Starting Material (e.g., 2,5-Dimethylaniline) diazotization Diazotization (NaNO2, HBF4) start->diazotization diazonium_salt Arenediazonium Tetrafluoroborate diazotization->diazonium_salt decomposition Thermal Decomposition diazonium_salt->decomposition product This compound Derivative decomposition->product

Caption: Workflow for the Balz-Schiemann Synthesis.

G cluster_workflow General Experimental Workflow reaction_setup Reaction Setup (Reagents & Solvent) reaction Reaction Monitoring (TLC, GC-MS) reaction_setup->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis

Caption: General Experimental Workflow for Synthesis.

G cluster_drug_discovery Application in Kinase Inhibitor Drug Discovery building_block This compound Derivative synthesis Synthesis of Fluorinated Ligand building_block->synthesis screening Screening against Kinase Target synthesis->screening lead_compound Lead Compound screening->lead_compound optimization Lead Optimization (ADME Properties) lead_compound->optimization drug_candidate Drug Candidate optimization->drug_candidate inhibition Inhibition drug_candidate->inhibition signaling_pathway Dysregulated Kinase Signaling Pathway signaling_pathway->inhibition cellular_response Therapeutic Cellular Response inhibition->cellular_response

Caption: Role in Kinase Inhibitor Development.

References

Applications of 2-Fluoro-1,4-dimethylbenzene in Medicinal Chemistry: A Focus on Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction: 2-Fluoro-1,4-dimethylbenzene is a valuable fluorinated aromatic building block in medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1] The fluorine atom in this compound influences the electronic properties and reactivity of the benzene ring, making it a useful precursor for the synthesis of complex bioactive molecules.[1] This document focuses on the application of this compound derivatives in the synthesis of kinase inhibitors, exemplified by the potent and selective MEK inhibitor, Trametinib.

Core Application: Synthesis of Trametinib Intermediate

A key application of derivatives of this compound is in the synthesis of Trametinib, a highly selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[2] Trametinib is a critical component in the treatment of various cancers, particularly melanoma, driven by mutations in the RAS/RAF/MEK/ERK signaling pathway.[2]

The synthesis of Trametinib involves the key intermediate, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea. This intermediate can be synthesized from 2-fluoro-4-iodoaniline, which in turn can be prepared from this compound through a sequence of nitration, reduction of the nitro group to an amine, and a Sandmeyer reaction to introduce the iodine atom.

Pharmacological Significance of the 2-Fluoro-1,4-disubstituted Phenyl Moiety:

The 2-fluoro-4-iodophenyl group in Trametinib plays a crucial role in its biological activity. The fluorine atom can enhance binding affinity to the target protein and improve metabolic stability. The iodine atom provides a site for potential radiolabeling for use in PET imaging studies to monitor drug distribution and resistance.[3]

Quantitative Data

The following table summarizes the biological activity of Trametinib, a downstream product synthesized using a derivative of this compound.

CompoundTargetIC₅₀ (nM)Cell-based AssayReference
TrametinibMEK10.92HT-29 (colorectal cancer)--INVALID-LINK--
TrametinibMEK21.8HT-29 (colorectal cancer)--INVALID-LINK--

Experimental Protocols

Protocol 1: Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (A Key Trametinib Intermediate)

This protocol outlines the synthesis of a key intermediate for Trametinib, starting from 2-fluoro-4-iodoaniline (which can be derived from this compound).

Materials:

  • 2-fluoro-4-iodoaniline

  • Triphosgene

  • Triethylamine

  • Cyclopropylamine

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

Step 1: Formation of the Isocyanate

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-fluoro-4-iodoaniline (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.

  • Slowly add the triphosgene solution to the 2-fluoro-4-iodoaniline solution via the dropping funnel.

  • Slowly add triethylamine (2.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude isocyanate.

Step 2: Urea Formation

  • Dissolve the crude isocyanate from Step 1 in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add cyclopropylamine (1.1 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MAPK/ERK signaling pathway targeted by Trametinib and a general workflow for the synthesis of kinase inhibitors from this compound derivatives.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Trametinib Trametinib Trametinib->MEK Inhibition

Caption: MAPK/ERK signaling pathway and the inhibitory action of Trametinib.

Synthesis_Workflow Start This compound Intermediate1 Functionalization (e.g., Nitration, Reduction) Start->Intermediate1 Intermediate2 Key Intermediate (e.g., 2-Fluoro-4-iodoaniline) Intermediate1->Intermediate2 Intermediate3 Urea Formation Intermediate2->Intermediate3 KeyIntermediate N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea Intermediate3->KeyIntermediate FinalSteps Coupling & Further Synthesis KeyIntermediate->FinalSteps FinalProduct Kinase Inhibitor (e.g., Trametinib) FinalSteps->FinalProduct

Caption: General synthetic workflow from this compound to a kinase inhibitor.

References

Application Notes and Protocols for 2-Fluoro-1,4-dimethylbenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Fluoro-1,4-dimethylbenzene as a key building block in the synthesis of advanced agrochemicals. The strategic incorporation of a fluorine atom onto the dimethylbenzene scaffold significantly influences the physicochemical and biological properties of the resulting active ingredients, often leading to enhanced efficacy, metabolic stability, and a favorable toxicological profile.

Introduction: The Role of Fluorine in Agrochemicals

The introduction of fluorine into agrochemical candidates is a widely employed strategy to modulate their biological activity. The high electronegativity and small size of the fluorine atom can alter a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation. This compound serves as a valuable starting material, providing a readily available fluorinated aromatic ring that can be further functionalized to create a diverse range of fungicides, herbicides, and insecticides.[1][2]

Key Synthetic Transformations and Intermediates

This compound can undergo various synthetic transformations to yield key intermediates for agrochemical synthesis. A primary reaction is the free-radical bromination of one of the methyl groups to form 2-(bromomethyl)-5-fluorotoluene. This reaction is typically carried out using N-Bromosuccinimide (NBS) in the presence of a radical initiator.[3]

Experimental Protocol: Synthesis of 2-(bromomethyl)-5-fluorotoluene

This protocol outlines the laboratory-scale synthesis of 2-(bromomethyl)-5-fluorotoluene, a key intermediate for the synthesis of certain agrochemicals.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-6 hours. The reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a 5% sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude 2-(bromomethyl)-5-fluorotoluene can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data:

ParameterValue
Molar Mass of Starting Material124.15 g/mol
Molar Mass of Product203.04 g/mol
Typical Yield75-85%
Boiling Point of ProductApprox. 85-87 °C at 10 mmHg

Application in Fungicide Synthesis: Fluorinated Fenfuram Analogs

Fenfuram, a systemic fungicide, has been a target for structural modification to enhance its efficacy. Research has shown that the introduction of fluorine into the Fenfuram scaffold can significantly improve its fungicidal activity. While direct synthesis from this compound is not explicitly documented for commercial Fenfuram, the synthesis of fluorinated analogs logically proceeds through a fluorinated aniline intermediate, which can be derived from this compound.

The key intermediate, a fluorinated 2,5-dimethylaniline, can be synthesized from this compound through a sequence of nitration and reduction reactions. This aniline derivative can then be coupled with 2-methylfuran-3-carbonyl chloride to yield the target fluorinated Fenfuram analog.

Reaction Pathway for Fluorinated Fenfuram Analog Synthesis

G A This compound B Nitration (HNO3/H2SO4) A->B C 1-Fluoro-2,5-dimethyl-4-nitrobenzene B->C D Reduction (e.g., Fe/HCl) C->D E 3-Fluoro-2,5-dimethylaniline D->E G Coupling E->G F 2-Methylfuran-3-carbonyl chloride F->G H Fluorinated Fenfuram Analog G->H G cluster_0 Intermediate Synthesis cluster_1 Scaffold Elaboration cluster_2 Biological Screening A This compound B Functionalization (e.g., Bromination) A->B C Key Intermediate (e.g., 2-(bromomethyl)-5-fluorotoluene) B->C D Coupling Reactions C->D E Cyclization Reactions D->E F Further Modifications E->F G Fungicidal Assays F->G H Herbicidal Assays F->H I Insecticidal Assays F->I

References

Application Notes and Protocols: 2-Fluoro-1,4-dimethylbenzene as a Precursor for Fluorinated Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorination is a key strategy in modern medicinal chemistry, significantly enhancing the pharmacological properties of drug candidates. The incorporation of fluorine atoms can improve metabolic stability, binding affinity, and lipophilicity, ultimately leading to more effective and safer therapeutics. 2-Fluoro-1,4-dimethylbenzene (also known as 2,5-dimethylfluorobenzene) is a versatile and valuable building block in the synthesis of complex fluorinated molecules. Its unique substitution pattern, featuring a fluorine atom and two methyl groups on an aromatic ring, provides a strategic starting point for the construction of various pharmaceutical scaffolds. The fluorine atom influences the regioselectivity of subsequent reactions, while the methyl groups offer handles for further functionalization.

This document provides detailed application notes and protocols for the use of this compound as a precursor in the synthesis of fluorinated pharmaceuticals, with a specific focus on a proposed synthetic route to a key intermediate for the selective COX-2 inhibitor, Celecoxib.

Core Application: Precursor to Celecoxib Intermediate

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation and pain signaling pathways. While the commercial synthesis of Celecoxib typically starts from p-methylacetophenone, this application note outlines a proposed synthetic pathway starting from this compound to produce a key fluorinated intermediate, 4-fluoro-2,5-dimethylacetophenone. This intermediate can then be utilized in established synthetic routes to generate fluorinated analogs of Celecoxib or other pyrazole-based COX-2 inhibitors.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process:

  • Friedel-Crafts Acylation: Introduction of an acetyl group to the aromatic ring of this compound.

  • Oxidation (Alternative Route): Oxidation of one of the methyl groups to a carboxylic acid, followed by conversion to an acetophenone.

G A This compound B Friedel-Crafts Acylation A->B Acetyl Chloride, AlCl3 E Oxidation A->E KMnO4 or other oxidizing agents C 4-Fluoro-2,5-dimethylacetophenone B->C D Celecoxib Synthesis Intermediate C->D Further Steps F 4-Fluoro-2,5-dimethylbenzoic acid E->F G Conversion to Acetophenone F->G e.g., via acid chloride and organometallic reagent G->C

Caption: Proposed synthetic routes from this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-2,5-dimethylacetophenone via Friedel-Crafts Acylation

This protocol describes the Friedel-Crafts acylation of this compound to yield 4-fluoro-2,5-dimethylacetophenone. The reaction conditions are based on established procedures for the acylation of substituted aromatic compounds.

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Water, deionized

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath with stirring.

  • Slowly add acetyl chloride (1.1 eq) to the suspension via a dropping funnel.

  • After the addition is complete, add this compound (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-fluoro-2,5-dimethylacetophenone.

Reactant Molar Ratio Purity Source
This compound1.0>98%Commercial
Acetyl chloride1.1>99%Commercial
Aluminum chloride1.2>99%Commercial
Product Expected Yield Purity Characterization
4-Fluoro-2,5-dimethylacetophenone70-85%>95%¹H NMR, ¹³C NMR, ¹⁹F NMR, MS
Protocol 2: Synthesis of 4-Fluoro-2,5-dimethylbenzoic acid via Oxidation

This protocol outlines the oxidation of one of the methyl groups of this compound to a carboxylic acid. This can be a challenging reaction due to the presence of two methyl groups, but regioselectivity can be influenced by the electronic effects of the fluorine atom.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Water, deionized

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of pyridine and water.

  • Heat the solution to reflux using a heating mantle.

  • Slowly add potassium permanganate (3.0 eq) in small portions over several hours, maintaining a gentle reflux.

  • After the addition is complete, continue to reflux for an additional 4-6 hours, or until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate using a Buchner funnel. Wash the solid with hot water.

  • Combine the filtrate and washings and decolorize by adding a saturated solution of sodium bisulfite until the solution is colorless.

  • Acidify the clear solution with concentrated hydrochloric acid to precipitate the carboxylic acid product.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain 4-fluoro-2,5-dimethylbenzoic acid.

Reactant Molar Ratio Purity Source
This compound1.0>98%Commercial
Potassium permanganate3.0>99%Commercial
Product Expected Yield Purity Characterization
4-Fluoro-2,5-dimethylbenzoic acid50-70%>95%¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, m.p.

Signaling Pathway of Celecoxib Action

Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. The COX-2 pathway is a critical component of the inflammatory cascade, responsible for the production of prostaglandins that mediate pain, fever, and inflammation. Understanding this pathway is crucial for the rational design of new COX-2 inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytosol A Membrane Phospholipids C Phospholipase A2 B Arachidonic Acid D COX-2 Enzyme B->D Oxygenation & Cyclization C->B Hydrolysis E Prostaglandin H2 (PGH2) D->E F Prostaglandins (PGE2, PGI2, etc.) E->F Isomerases G Inflammation, Pain, Fever F->G H Celecoxib H->D Inhibition

Caption: Simplified COX-2 signaling pathway and the inhibitory action of Celecoxib.

Conclusion

This compound is a valuable and strategically important precursor for the synthesis of fluorinated pharmaceuticals. The proposed synthetic routes to a key intermediate for Celecoxib demonstrate its potential in accessing complex, biologically active molecules. The provided protocols, based on established chemical principles, offer a starting point for researchers to explore the synthesis of novel COX-2 inhibitors and other fluorinated drug candidates. The unique electronic properties conferred by the fluorine atom in this starting material provide a powerful tool for medicinal chemists to fine-tune the properties of next-generation therapeutics. Further research into the applications of this compound is warranted to fully exploit its potential in drug discovery and development.

Application Notes and Protocols: Reaction of 2-Fluoro-1,4-dimethylbenzene with n-Butyllithium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. The reaction between 2-fluoro-1,4-dimethylbenzene and n-butyllithium (n-BuLi) is a key example of directed ortho-metalation (DoM), a powerful strategy for achieving regioselective substitution on an aromatic nucleus. In this reaction, the fluorine atom directs the deprotonation to the adjacent ortho position, creating a highly reactive organolithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high precision. This application note provides a detailed protocol for this reaction, along with relevant data and a conceptual workflow.

Reaction Principle: Directed ortho-Metalation

The reaction proceeds via a mechanism known as directed ortho-metalation. The fluorine atom of this compound acts as a powerful directing group. The Lewis basicity of the fluorine is thought to coordinate with the lithium cation of the n-butyllithium, positioning the butyl anion in close proximity to the C-H bond at the C3 position (ortho to the fluorine). The strong basicity of n-butyllithium then facilitates the abstraction of this proton, leading to the formation of a thermodynamically stable aryllithium species.

Data Presentation: Representative Yields in Directed ortho-Metalation of Fluoroarenes

The following table summarizes typical yields for the ortho-lithiation of various fluoroaromatic compounds followed by quenching with different electrophiles. While specific data for this compound is not extensively published, these examples provide a strong indication of the expected efficiency of this type of reaction.

Starting MaterialBase/SolventTemperature (°C)Electrophile (E)ProductYield (%)
Fluorobenzenen-BuLi / THF-78 to 0(CH₃)₃SiCl2-F-C₆H₄-Si(CH₃)₃~90
1-Fluoro-4-methoxybenzenen-BuLi / THF-78DMF2-F-5-MeO-C₆H₃-CHO75
1-Fluoro-3-methylbenzenes-BuLi / TMEDA / THF-78I₂1-F-2-I-3-Me-C₆H₃85
1,3-Difluorobenzenen-BuLi / Et₂O-78 to rtCO₂2,6-F₂-C₆H₃-COOH78

Experimental Protocol: ortho-Lithiation of this compound and Quenching with an Electrophile

This protocol describes a general procedure for the ortho-lithiation of this compound and subsequent reaction with a generic electrophile.

Materials:

  • This compound

  • n-Butyllithium (typically 2.5 M in hexanes)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Electrophile (e.g., trimethylsilyl chloride, dimethylformamide, iodine, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Schlenk line or glovebox for inert atmosphere techniques

  • Round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography equipment (optional, for purification)

Procedure:

  • Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of argon or nitrogen.

  • Addition of Substrate and Solvent: To the flask, add this compound (1.0 eq) and anhydrous THF (or Et₂O) via syringe. A typical concentration is 0.1-0.5 M.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of n-Butyllithium: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution via syringe over a period of 10-20 minutes. Ensure the internal temperature does not rise significantly. The solution may develop a color upon formation of the aryllithium species.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Addition of Electrophile: Add the chosen electrophile (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature over several hours or overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, if necessary.

Visualizations

Reaction Pathway

ReactionPathway cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_electrophile Electrophilic Quench cluster_product Final Product This compound This compound Aryllithium Intermediate Aryllithium Intermediate This compound->Aryllithium Intermediate + n-BuLi - Butane n-Butyllithium n-Butyllithium n-Butyllithium->Aryllithium Intermediate 3-Substituted-2-fluoro-1,4-dimethylbenzene 3-Substituted-2-fluoro-1,4-dimethylbenzene Aryllithium Intermediate->3-Substituted-2-fluoro-1,4-dimethylbenzene + E+ Electrophile (E+) Electrophile (E+) Electrophile (E+)->3-Substituted-2-fluoro-1,4-dimethylbenzene

Caption: Reaction pathway for the directed ortho-metalation of this compound.

Experimental Workflow

ExperimentalWorkflow A Setup Flame-Dried Flask under Inert Atmosphere B Add this compound and Anhydrous Solvent A->B C Cool to -78 °C B->C D Slowly Add n-Butyllithium C->D E Stir for 1-2 hours at -78 °C D->E F Add Electrophile E->F G Warm to Room Temperature F->G H Quench with aq. NH4Cl G->H I Aqueous Workup & Extraction H->I J Dry and Concentrate I->J K Purification (Chromatography) J->K

Caption: Step-by-step experimental workflow for the lithiation reaction.

Application Notes: Protocol for the Nitration of 2-Fluoro-1,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed experimental protocol for the nitration of 2-Fluoro-1,4-dimethylbenzene. The procedure outlines the synthesis of 1-Fluoro-2,4-dimethyl-5-nitrobenzene via an electrophilic aromatic substitution reaction. This protocol includes information on reagents, equipment, step-by-step methodology, purification, and data characterization. The methods described are intended for researchers, scientists, and professionals in the field of organic chemistry and drug development.

!!! Safety Precaution !!! This protocol involves the use of highly corrosive and strong oxidizing acids (concentrated sulfuric acid and nitric acid). The reaction is highly exothermic and requires strict temperature control to prevent runaway reactions. All procedures must be conducted by trained personnel in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution (EAS) reaction in organic synthesis.[1][2] This process introduces a nitro (NO₂) group onto an aromatic ring, a crucial step in the synthesis of many chemical intermediates used in pharmaceuticals, dyes, and explosives. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[2][3]

In the case of this compound, the substituents on the benzene ring (one fluorine atom and two methyl groups) are ortho, para-directing activators. The nitration is expected to yield primarily 1-Fluoro-2,4-dimethyl-5-nitrobenzene, with the position of substitution governed by the directing effects of the existing groups.

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product
Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound452-66-4C₈H₉F124.16
1-Fluoro-2,4-dimethyl-5-nitrobenzene345-22-2C₈H₈FNO₂169.15[4]
Table 2: Reagents and Materials
ReagentCAS NumberMolecular FormulaConcentrationSupplier
This compound452-66-4C₈H₉F≥98%Commercially Available
Concentrated Sulfuric Acid7664-93-9H₂SO₄98%Commercially Available
Concentrated Nitric Acid7697-37-2HNO₃70%Commercially Available
Diethyl Ether60-29-7(C₂H₅)₂OACS GradeCommercially Available
Sodium Bicarbonate144-55-8NaHCO₃Saturated SolutionCommercially Available
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄GranularCommercially Available
Deionized Water7732-18-5H₂O-Laboratory Supply
Crushed Ice-H₂O (solid)-Laboratory Supply

Experimental Protocol

This protocol is based on established procedures for the nitration of analogous aromatic compounds.[1][5][6]

Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Thermometer

  • Separatory funnel (250 mL)

  • Beakers

  • Erlenmeyer flask

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel and flask)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Reaction Setup and Procedure
  • Preparation of Nitrating Mixture : In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 15 mL of concentrated sulfuric acid (H₂SO₄).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • While stirring vigorously, slowly add 5 mL of concentrated nitric acid (HNO₃) dropwise using a dropping funnel. Caution: This mixing is highly exothermic. Maintain the temperature of the mixture below 10 °C throughout the addition.[7]

  • Addition of Substrate : Once the nitrating mixture has been prepared and cooled, continue stirring and slowly add 5.0 g (approx. 40 mmol) of this compound dropwise to the mixture. Ensure the reaction temperature is maintained between 0-10 °C.[5]

  • Reaction : After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[8]

  • Quenching : Prepare a beaker with approximately 100 g of crushed ice and 100 mL of cold deionized water.

  • Slowly and carefully pour the reaction mixture onto the ice-water with constant stirring.[5][7][9] A solid precipitate of the crude product should form.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

Work-up and Purification
  • Washing : Wash the collected solid filter cake with several portions of cold deionized water until the washings are neutral to pH paper.

  • Perform a final wash with a small amount of cold 5% sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by another wash with cold water.[1][9][10]

  • Press the solid as dry as possible on the filter.

  • Purification by Recrystallization : Transfer the crude solid to an Erlenmeyer flask. Recrystallize the product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain purified crystals of 1-Fluoro-2,4-dimethyl-5-nitrobenzene.[8][9]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Determine the melting point and yield of the final product.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy : To confirm the chemical structure and isomeric purity.

  • Mass Spectrometry (MS) : To confirm the molecular weight.

  • Infrared (IR) Spectroscopy : To identify the presence of the nitro group (typically strong absorptions around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹).

Visualizations

Reaction Pathway

Reaction_Pathway cluster_product Product A This compound C 1-Fluoro-2,4-dimethyl-5-nitrobenzene A->C Nitration @ 0-10°C B HNO₃ / H₂SO₄

Caption: Nitration of this compound.

Experimental Workflow

Workflow prep Prepare Nitrating Mixture (HNO₃ + H₂SO₄) @ 0-5°C add_sub Add this compound @ 0-10°C prep->add_sub react Stir in Ice Bath (30 min) add_sub->react quench Pour onto Ice Water react->quench filtrate Filter Crude Product quench->filtrate wash Wash with H₂O & NaHCO₃ filtrate->wash recrystal Recrystallize from Ethanol wash->recrystal dry Dry Final Product recrystal->dry analyze Characterize (NMR, MS, IR) dry->analyze

Caption: Workflow for synthesis and purification.

References

Application Notes and Protocols: Bromination of 2-Fluoro-1,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for the electrophilic bromination of 2-fluoro-1,4-dimethylbenzene. Due to the absence of a specific published procedure for this exact substrate, the following protocol is synthesized from established methods for the bromination of analogous aromatic compounds, such as fluorotoluene and other substituted benzenes.

Introduction and Regioselectivity

The bromination of this compound is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring: the fluoro group and the two methyl groups.

  • Methyl Groups (-CH₃): These are activating groups and are ortho, para-directors. They increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

  • Fluoro Group (-F): This is a deactivating group due to its inductive electron-withdrawing effect. However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.[1][2]

In this compound, the two methyl groups and the fluoro group will direct the incoming electrophile (Br⁺). The positions C3 and C5 are ortho to a methyl group and also ortho or para to the fluorine atom. The activating nature of the methyl groups is generally a stronger directing influence than the deactivating fluoro group.[3] Therefore, the major products are expected to be 3-bromo-2-fluoro-1,4-dimethylbenzene and 5-bromo-2-fluoro-1,4-dimethylbenzene.

Representative Experimental Protocol

This protocol describes a general procedure for the bromination of this compound using liquid bromine with a catalyst.

Materials and Reagents:

  • This compound

  • Liquid Bromine (Br₂)

  • Iron powder (Fe) or Iron(III) bromide (FeBr₃)

  • Anhydrous solvent (e.g., dichloromethane, glacial acetic acid)[4][5]

  • Aqueous sodium bisulfite solution (NaHSO₃)

  • Aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Condenser with a gas trap (to absorb HBr fumes)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane). Add a catalytic amount of iron powder or iron(III) bromide. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Bromine: Cool the reaction mixture in an ice bath. Slowly add liquid bromine, dissolved in a small amount of the same anhydrous solvent, to the stirred reaction mixture via a dropping funnel over a period of 30-60 minutes. Maintain the temperature between 0 and 5 °C during the addition.[6]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).[5]

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite to neutralize any unreacted bromine.

    • Transfer the mixture to a separatory funnel and wash with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate the desired bromo-2-fluoro-1,4-dimethylbenzene isomers.[4]

Quantitative Data for Analogous Reactions

The following table summarizes representative quantitative data for the bromination of related aromatic compounds to provide an indication of expected outcomes.

Starting MaterialBrominating Agent/CatalystSolventTemperatureMajor Product(s)YieldReference
4-FluorotolueneBr₂ / Fe + I₂Glacial Acetic Acid25-27 °C2-Bromo-4-fluorotoluene & 3-Bromo-4-fluorotolueneNot specified[4]
3-FluorotolueneBr₂ / FeDichloroethane30-35 °C4-Bromo-3-fluorotolueneNot specified[5]
BenzeneBr₂ / FeBr₃-Room TempBromobenzene~65-70%[7]
AnisoleNBSAcetonitrileNot specified1-Bromo-4-methoxybenzene96%[8]

Experimental Workflow Diagram

Bromination_Workflow Workflow for the Bromination of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dissolve this compound and Catalyst in Anhydrous Solvent setup Assemble Reaction Apparatus (Flask, Stirrer, Funnel, Condenser) reagents->setup cool Cool Reaction Mixture (0-5 °C) setup->cool Start Reaction add_br2 Slowly Add Bromine Solution cool->add_br2 stir Stir at Room Temperature (Monitor by TLC/GC) add_br2->stir quench Quench with NaHSO₃ Solution stir->quench Reaction Complete wash Wash with H₂O, NaHCO₃, and Brine quench->wash dry Dry Organic Layer (e.g., MgSO₄) wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify final_product Bromo-2-fluoro-1,4-dimethylbenzene purify->final_product Isolated Product(s)

Caption: General experimental workflow for the electrophilic bromination of an aromatic substrate.

Disclaimer: This protocol is a representative example based on the bromination of similar compounds. Researchers should conduct their own optimization of reaction conditions, including solvent, temperature, and reaction time, to achieve the best results for the bromination of this compound. Standard laboratory safety precautions should be followed, especially when handling corrosive and toxic reagents like bromine.

References

Application Note: Qualitative and Quantitative Analysis of 2-Fluoro-1,4-dimethylbenzene by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Fluoro-1,4-dimethylbenzene is an aromatic organic compound with applications in chemical synthesis and as a potential intermediate in the development of pharmaceuticals and agrochemicals. Accurate and reliable analytical methods are crucial for its identification, purity assessment, and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.[1] This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Principle of GC-MS Analysis

In GC-MS, the sample is first vaporized and injected into a gas chromatograph. The volatile analytes are then separated based on their boiling points and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions, including the molecular ion and various fragment ions, are separated by their mass-to-charge ratio (m/z) and detected. The mass spectrum serves as a unique "fingerprint" for the compound, allowing for its positive identification.[1] For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and specificity for the target analyte.[2][3]

Experimental Protocol

This protocol outlines a general procedure for the analysis of this compound. Instrument parameters may require optimization based on the specific instrumentation and analytical goals.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound (purity ≥98%) in a high-purity solvent such as dichloromethane or hexane at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standards at concentrations appropriate for the expected sample concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Internal Standard: For accurate quantification, an internal standard (e.g., fluorene-d10, pyrene-d10) should be added to all standards and samples at a constant concentration.[2]

  • Sample Extraction (if necessary): For complex matrices, a sample extraction and clean-up procedure such as liquid-liquid extraction followed by solid-phase extraction (SPE) may be necessary to remove interfering substances.[4]

2. GC-MS Instrumentation and Conditions

The following table outlines typical GC-MS parameters for the analysis of aromatic hydrocarbons.

Parameter Condition
Gas Chromatograph Agilent 7890 GC or equivalent
Mass Spectrometer Agilent 5977 MS or equivalent
GC Column HP-5MS (or equivalent), 60 m x 0.25 mm ID, 0.25 µm film thickness[2]
Injector Split/splitless inlet, operated in splitless mode[2]
Injection Volume 1 µL
Inlet Temperature 250 °C
Carrier Gas Helium (99.999% purity) at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Impact (EI) at 70 eV[2]
Acquisition Mode Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
SIM Ions To be determined from the full scan mass spectrum of a standard (e.g., m/z 124, 109, 91)

Data Presentation: Expected Mass Spectrum Fragmentation

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The molecular formula is C₈H₉F, and the molecular weight is approximately 124.16 g/mol .[1] The expected fragmentation pattern is summarized below.

m/z Proposed Fragment Ion Proposed Neutral Loss Comments
124[C₈H₉F]⁺-Molecular ion (M⁺) peak. The presence of this peak confirms the molecular weight of the compound.[1]
109[C₇H₆F]⁺CH₃Loss of a methyl group, a common fragmentation pathway for methylated aromatic compounds. This is often a prominent peak in the spectrum.
91[C₇H₇]⁺F, H₂Loss of the fluorine atom followed by rearrangement to the stable tropylium ion.
77[C₆H₅]⁺C₂H₄Loss of ethylene from the tropylium ion.

Experimental Workflow and Signaling Pathways

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GCMS_Workflow Sample Sample Preparation (Standard/Sample with Internal Standard) Injection GC Injection (Vaporization) Sample->Injection 1 µL Injection Separation GC Column (Separation of Analytes) Injection->Separation Carrier Gas Flow Ionization MS Ion Source (Electron Impact Ionization) Separation->Ionization Elution MassAnalysis Mass Analyzer (Separation of Ions by m/z) Ionization->MassAnalysis Detection Detector (Ion Detection) MassAnalysis->Detection DataSystem Data System (Data Acquisition and Processing) Detection->DataSystem Analysis Qualitative & Quantitative Analysis (Spectrum Library Matching & Peak Integration) DataSystem->Analysis

Caption: GC-MS analysis workflow for this compound.

Conclusion

The described GC-MS method provides a robust and reliable approach for the qualitative and quantitative analysis of this compound. The detailed protocol and expected fragmentation data will aid researchers, scientists, and drug development professionals in establishing this analytical technique in their laboratories for quality control and research applications. The use of an appropriate internal standard and careful optimization of instrument parameters are key to achieving accurate and precise results.

References

Application Notes and Protocols for the Purification of 2-Fluoro-1,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-Fluoro-1,4-dimethylbenzene, a key intermediate in various chemical syntheses. The following methods are described: Fractional Distillation, Preparative Gas Chromatography (GC), and Recrystallization. Each section includes a detailed protocol, data presentation in tabular format, and a workflow diagram to guide researchers in obtaining high-purity material.

Introduction

This compound is a fluorinated aromatic compound with applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] The purity of this compound is critical for the success of subsequent reactions. Commercially available this compound often has a purity of around 95%, containing isomers and other byproducts from its synthesis, which is commonly achieved through the electrophilic aromatic substitution of p-xylene.[1] This document outlines three effective techniques for its purification to achieve higher purity levels suitable for research and development applications.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for designing and executing the purification protocols.

PropertyValue
Molecular Formula C₈H₉F
Molecular Weight 124.16 g/mol [1]
Boiling Point 142-144 °C
Appearance Colorless liquid
Purity (Typical Commercial Grade) ~95%[1]

Purification Techniques

Fractional Distillation

Fractional distillation is a suitable method for purifying this compound from impurities with different boiling points. Given its boiling point of 142-144 °C, this technique can effectively separate it from lower or higher boiling point contaminants.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

    • Ensure all glassware is dry and joints are properly sealed.

    • Place a magnetic stir bar in the round-bottom flask.

  • Procedure:

    • Charge the round-bottom flask with the crude this compound (not exceeding two-thirds of the flask's volume).

    • Heat the flask using a heating mantle.

    • Slowly increase the temperature to bring the liquid to a gentle boil.

    • Observe the vapor rising through the fractionating column. Maintain a slow and steady distillation rate.

    • Monitor the temperature at the top of the column. The initial fractions will likely contain lower-boiling impurities.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (142-144 °C).

    • Discard any fractions that distill at significantly lower or higher temperatures.

    • Once the desired fraction is collected, turn off the heat and allow the apparatus to cool.

  • Purity Analysis:

    • Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Fractional_Distillation_Workflow start Start: Crude This compound setup Assemble Fractional Distillation Apparatus start->setup charge Charge Flask with Crude Compound setup->charge heat Heat to Gentle Boil charge->heat distill Collect Fractions heat->distill analyze Analyze Purity of Collected Fraction (GC-MS/NMR) distill->analyze end End: Purified This compound analyze->end

Fractional Distillation Workflow
Preparative Gas Chromatography (GC)

Preparative Gas Chromatography is a powerful technique for isolating high-purity compounds from a mixture. It is particularly useful for separating isomers with close boiling points, which may be present as impurities in crude this compound.

  • Instrumentation:

    • A preparative gas chromatograph equipped with a suitable column and a fraction collector.

  • Suggested GC Parameters:

    • The following table provides a starting point for method development. Optimization may be required based on the specific instrument and impurity profile.

ParameterSuggested ConditionRationale
Column Non-polar capillary column (e.g., DB-5 or HP-5)Good separation of aromatic compounds.
Injector Temperature 250 °CEnsures complete vaporization of the sample.
Oven Temperature Program Initial: 100 °C (hold for 2 min), Ramp: 10 °C/min to 180 °CSeparates components based on boiling point.
Carrier Gas Helium or HydrogenInert mobile phase.
Detector Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID) with a splitterTCD is non-destructive, allowing for fraction collection. A splitter with FID can also be used.
Injection Volume Dependent on column capacity; start with a small injection to determine retention time.Prevents column overloading.
  • Procedure:

    • Inject a small amount of the crude this compound to determine the retention time of the desired product and impurities.

    • Based on the analytical run, set the collection window for the peak corresponding to this compound.

    • Perform multiple injections of the crude material, collecting the target fraction each time.

    • Combine the collected fractions.

  • Purity Analysis:

    • Re-inject a small aliquot of the combined, purified fraction into the GC to confirm its purity.

Preparative_GC_Workflow start Start: Crude This compound analytical_run Perform Analytical GC Run to Determine Retention Times start->analytical_run set_collection Set Collection Window for Target Peak analytical_run->set_collection prep_runs Perform Multiple Preparative GC Runs set_collection->prep_runs collect Collect and Combine Fractions prep_runs->collect analyze Analyze Purity of Combined Fraction (GC) collect->analyze end End: High-Purity This compound analyze->end

Preparative GC Workflow
Recrystallization

While this compound is a liquid at room temperature, recrystallization can be a viable purification technique if it can be induced to crystallize at low temperatures or if a solid derivative is formed, purified, and then converted back. For direct low-temperature crystallization, a suitable solvent is required.

The ideal solvent should dissolve this compound at or near room temperature but show significantly lower solubility at reduced temperatures (e.g., in a dry ice/acetone bath).

Solvent ClassExamplesPotential Suitability
Alcohols Methanol, Ethanol, IsopropanolMay be suitable due to their low freezing points.
Alkanes Hexanes, PentaneThe non-polar nature might allow for good crystal formation at low temperatures.
Ethers Diethyl ether, Tetrahydrofuran (THF)Often used for low-temperature reactions and crystallizations.
  • Solvent Selection:

    • Perform small-scale solubility tests to identify a suitable solvent or solvent mixture. Dissolve a small amount of the compound in a solvent at room temperature and then cool the solution in a dry ice/acetone bath (-78 °C) to observe for crystal formation.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the chosen solvent at room temperature in a flask suitable for low-temperature work.

    • Slowly cool the solution in a controlled manner. An insulated bath is recommended to promote the formation of larger, purer crystals.

    • Once crystal formation appears complete, maintain the low temperature.

    • Quickly filter the cold suspension through a pre-chilled Büchner funnel using vacuum filtration.

    • Wash the collected crystals with a small amount of the ice-cold solvent to remove residual impurities.

    • Allow the purified crystals to come to room temperature under vacuum to remove the solvent. The product will melt to a pure liquid.

  • Purity Analysis:

    • Assess the purity of the resulting liquid by GC-MS or NMR.

Recrystallization_Logic cluster_screening Solvent Screening cluster_purification Purification Process test_solvents Test Solubility in Various Solvents at Room and Low Temperatures select_solvent Select Solvent with High Solubility at RT and Low Solubility at Low Temp test_solvents->select_solvent dissolve Dissolve Crude Compound in Minimal Hot Solvent select_solvent->dissolve cool Slowly Cool Solution to Induce Crystallization dissolve->cool filtrate Filter Cold to Collect Crystals cool->filtrate wash Wash Crystals with Cold Solvent filtrate->wash dry Dry Crystals under Vacuum wash->dry analyze_purity analyze_purity dry->analyze_purity Analyze Purity

Recrystallization Logic Flow

Purity Assessment

The purity of the fractions obtained from any of the above techniques should be rigorously assessed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for determining the purity of volatile compounds like this compound and for identifying any remaining impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the purified compound and for detecting impurities that may not be visible by GC.[1] The presence of characteristic couplings between fluorine and both protons and carbons provides a definitive fingerprint of the molecule.[1]

Conclusion

The choice of purification technique for this compound will depend on the nature and quantity of the impurities, the required final purity, and the available equipment. Fractional distillation is a good first-pass purification method for removing impurities with significantly different boiling points. Preparative GC offers the highest resolution for separating isomers and achieving very high purity. Low-temperature recrystallization, if a suitable solvent is found, can be an effective method for removing soluble impurities. A combination of these techniques may be necessary to achieve the desired level of purity for demanding applications in research and drug development.

References

Application Note: Synthesis of (2,5-Dimethylphenyl)diphenylmethanol via Grignard Reaction with 2-Fluoro-1,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides a detailed protocol for the formation of a Grignard reagent from the relatively unreactive precursor, 2-fluoro-1,4-dimethylbenzene, and its subsequent reaction with an electrophile, benzophenone. Due to the inherent stability of the carbon-fluorine bond, the formation of Grignard reagents from aryl fluorides presents a significant challenge, necessitating careful magnesium activation and stringent anhydrous conditions.[1][2][3] This protocol outlines effective methods to overcome these hurdles and achieve a successful synthesis.

Overall Reaction Scheme:

  • Grignard Reagent Formation:

    • This compound reacts with activated magnesium in anhydrous tetrahydrofuran (THF) to form 2,5-dimethylphenylmagnesium fluoride.

  • Reaction with Electrophile:

    • The resulting Grignard reagent attacks the electrophilic carbonyl carbon of benzophenone.

  • Acidic Work-up:

    • The intermediate magnesium alkoxide is hydrolyzed with aqueous acid to yield the final product, (2,5-dimethylphenyl)diphenylmethanol.

Data Presentation

The following table summarizes the quantitative data for the experimental protocol.

Reagent/MaterialMolecular Weight ( g/mol )Amount (g)Moles (mmol)Equivalents
This compound124.161.2410.01.0
Magnesium Turnings24.310.3615.01.5
Iodine253.811 crystal-Catalytic
1,2-Dibromoethane187.86~0.1 mL-Initiator
Anhydrous Tetrahydrofuran (THF)-50 mL-Solvent
Benzophenone182.221.649.00.9
1 M Hydrochloric Acid (HCl)-~20 mL-Work-up
Saturated Sodium Bicarbonate-~20 mLWork-up-
Brine-~20 mLWork-up-
Anhydrous Sodium Sulfate-~5 g-Drying Agent

Experimental Protocols

1. Preparation and Magnesium Activation

  • Glassware Preparation: All glassware (a 100 mL three-necked round-bottom flask, a reflux condenser, and a 50 mL dropping funnel) must be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon gas. This is critical as Grignard reagents are highly sensitive to moisture.[4]

  • Magnesium Activation: Place magnesium turnings (0.36 g, 15.0 mmol) into the reaction flask. Add a magnetic stir bar. The success of the reaction is highly dependent on the activation of the magnesium surface to remove the passivating oxide layer.[4][5] Add a single crystal of iodine.[6] The flask can be gently warmed with a heat gun under the inert atmosphere until purple iodine vapor is observed; the color will fade as the iodine reacts with the magnesium surface.[7] Allow the flask to cool to room temperature.

2. Formation of the Grignard Reagent (2,5-Dimethylphenylmagnesium fluoride)

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.24 g, 10.0 mmol) in 20 mL of anhydrous THF.

  • Initiation: Add approximately 2-3 mL of the this compound solution to the magnesium turnings. The reaction should be initiated, as evidenced by a gentle reflux, the formation of a cloudy gray/brown solution, and a noticeable exotherm.[4] If the reaction does not start, add a few drops of 1,2-dibromoethane to initiate the process.[6] Gentle warming with a heat gun may also be necessary.

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The total addition time should be approximately 30 minutes.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The mixture should appear as a dark grey to brown suspension.

3. Reaction with Benzophenone

  • Electrophile Addition: Dissolve benzophenone (1.64 g, 9.0 mmol) in 10 mL of anhydrous THF in a separate dry flask. Transfer this solution to the dropping funnel. Cool the Grignard reagent solution in an ice bath to 0°C. Add the benzophenone solution dropwise to the stirred Grignard reagent over 20-30 minutes. A color change is typically observed upon addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional hour to ensure the reaction goes to completion.

4. Work-up and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 20 mL of cold 1 M aqueous hydrochloric acid. This will hydrolyze the magnesium alkoxide and dissolve any unreacted magnesium.

  • Extraction: Transfer the mixture to a separatory funnel. The product will be in the organic layer. If two layers are not apparent, add more diethyl ether or ethyl acetate. Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 20 mL of saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and 20 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate.[8] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude (2,5-dimethylphenyl)diphenylmethanol can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexanes.[9][10]

Visualizations

experimental_workflow A Start: Dry Glassware & Reagents B Mg Activation: - Magnesium Turnings - Iodine Crystal - Gentle Heating A->B Inert Atmosphere C Grignard Formation: - Add this compound in THF - Initiate with 1,2-Dibromoethane (if needed) - Reflux B->C Anhydrous THF D Reaction with Electrophile: - Cool to 0°C - Add Benzophenone in THF C->D Formed Grignard Reagent E Work-up: - Quench with 1M HCl - Extraction with Ether D->E Crude Product Mixture F Purification: - Wash with NaHCO3 & Brine - Dry over Na2SO4 - Recrystallization E->F Organic Layer G Final Product: (2,5-Dimethylphenyl)diphenylmethanol F->G Purified Product

Caption: Experimental workflow for the synthesis of (2,5-dimethylphenyl)diphenylmethanol.

References

Application Notes and Protocols for 2-Fluoro-1,4-dimethylbenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-fluoro-1,4-dimethylbenzene as a versatile building block in a variety of palladium-catalyzed cross-coupling reactions. Due to the inertness of the C-F bond under many standard cross-coupling conditions, this compound can be selectively functionalized at other positions if a suitable leaving group (e.g., Br, I, OTf) is present. Alternatively, under specific catalytic systems, the C-F bond itself can be activated for coupling, offering a unique synthetic handle.

This document details generalized protocols for key cross-coupling reactions. It is important to note that specific reaction conditions can significantly influence the outcome, and optimization may be required for specific substrates and desired products.

General Considerations for Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds. The general catalytic cycle for many of these reactions is depicted below.

Generalized Palladium Cross-Coupling Cycle cluster_legend Legend Pd(0)L_n Pd(0)L_n (Active Catalyst) Pd(II)_Complex R-Pd(II)(X)L_n (Oxidative Addition Complex) Pd(0)L_n->Pd(II)_Complex Oxidative_Addition R-X Oxidative Addition Di-organo_Pd(II)_Complex R-Pd(II)(R')L_n Pd(II)_Complex->Di-organo_Pd(II)_Complex Transmetalation R'-M Transmetalation Di-organo_Pd(II)_Complex->Pd(0)L_n Product R-R' (Coupled Product) Di-organo_Pd(II)_Complex->Product Reductive_Elimination Reductive Elimination L L = Ligand R-X R-X = Aryl/Vinyl Halide or Triflate R'-M R'-M = Organometallic Reagent

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

A typical experimental workflow for these reactions involves careful setup under an inert atmosphere to prevent catalyst degradation.

Experimental Workflow Start Start Setup Assemble oven-dried glassware under inert atmosphere (N2 or Ar) Start->Setup Reagents Add aryl halide (e.g., 2-bromo-1,4-dimethyl-5-fluorobenzene), coupling partner, catalyst, ligand, and base Setup->Reagents Solvent Add degassed solvent Reagents->Solvent Reaction Heat to desired temperature and stir for specified time Solvent->Reaction Monitoring Monitor reaction progress (TLC, GC-MS, LC-MS) Reaction->Monitoring Workup Cool to room temperature, quench reaction, and perform aqueous workup Monitoring->Workup Purification Purify crude product (e.g., column chromatography) Workup->Purification Characterization Characterize purified product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. While direct C-F bond activation of this compound in Suzuki reactions is challenging and often requires specialized catalysts and conditions, the coupling of a halogenated derivative (e.g., 2-bromo-5-fluoro-1,4-dimethylbenzene) is a more common strategy.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryAryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-5-fluoro-1,4-dimethylbenzenePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O8012>90
22-Iodo-5-fluoro-1,4-dimethylbenzene4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1008~95
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-fluoro-1,4-dimethylbenzene with Phenylboronic Acid
  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-5-fluoro-1,4-dimethylbenzene (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 0.2 M concentration relative to the aryl halide).

  • Reaction: Stir the mixture at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide or triflate.[1] This reaction is instrumental in the synthesis of anilines and their derivatives.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-5-fluoro-1,4-dimethylbenzeneMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10016~92
22-Iodo-5-fluoro-1,4-dimethylbenzeneAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane11024~85
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-5-fluoro-1,4-dimethylbenzene with Morpholine
  • Reaction Setup: In a glovebox or under a stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (1 mol%), XPhos (2 mol%), and sodium tert-butoxide (1.4 equiv) to a dry Schlenk tube.

  • Reagent Addition: Add anhydrous toluene, followed by 2-bromo-5-fluoro-1,4-dimethylbenzene (1.0 equiv) and morpholine (1.2 equiv).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with stirring. Monitor the reaction's progress by LC-MS or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Table 3: Representative Conditions for Sonogashira Coupling

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Iodo-5-fluoro-1,4-dimethylbenzenePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF656>95
22-Bromo-5-fluoro-1,4-dimethylbenzeneTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPAToluene8012~88
Experimental Protocol: Sonogashira Coupling of 2-Iodo-5-fluoro-1,4-dimethylbenzene with Phenylacetylene
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-iodo-5-fluoro-1,4-dimethylbenzene (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).

  • Solvent and Reagent Addition: Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et₃N). Then, add phenylacetylene (1.1 equiv) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at 65 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography.

Heck Reaction

The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene.[3] The reaction typically proceeds with high stereoselectivity to afford the trans-alkene product.

Table 4: Representative Conditions for Heck Reaction

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Iodo-5-fluoro-1,4-dimethylbenzeneStyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF10024~80
22-Bromo-5-fluoro-1,4-dimethylbenzenen-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃DMA12018~85
Experimental Protocol: Heck Reaction of 2-Iodo-5-fluoro-1,4-dimethylbenzene with Styrene
  • Reaction Setup: To a sealable reaction tube, add 2-iodo-5-fluoro-1,4-dimethylbenzene (1.0 equiv), palladium(II) acetate (2 mol%), and tri(o-tolyl)phosphine (4 mol%).

  • Reagent Addition: Add anhydrous dimethylformamide (DMF), styrene (1.5 equiv), and triethylamine (2.0 equiv).

  • Reaction: Seal the tube and heat the mixture to 100 °C. Monitor the reaction by GC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with diethyl ether.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide or triflate.[4] A key advantage is the tolerance of a wide range of functional groups. However, the toxicity of organotin compounds is a significant drawback.

Table 5: Representative Conditions for Stille Coupling

EntryAryl HalideOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
12-Iodo-5-fluoro-1,4-dimethylbenzeneTributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene11012~90
22-Bromo-5-fluoro-1,4-dimethylbenzeneTributyl(vinyl)stannanePdCl₂(PPh₃)₂ (3)-LiClTHF6524~85
Experimental Protocol: Stille Coupling of 2-Iodo-5-fluoro-1,4-dimethylbenzene with Tributyl(phenyl)stannane
  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 2-iodo-5-fluoro-1,4-dimethylbenzene (1.0 equiv) and tributyl(phenyl)stannane (1.1 equiv) in anhydrous and degassed toluene.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Reaction: Heat the reaction mixture to 110 °C and monitor by TLC or GC-MS.

  • Workup: Upon completion, cool the mixture and dilute with diethyl ether. Wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent as the organometallic coupling partner.[5] It is a powerful C-C bond-forming reaction, though the high reactivity of Grignard reagents can limit functional group tolerance.

Table 6: Representative Conditions for Kumada Coupling

EntryAryl HalideGrignard ReagentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
12-Bromo-5-fluoro-1,4-dimethylbenzenePhenylmagnesium bromideNi(dppp)Cl₂ (2)THF254~88
22-Iodo-5-fluoro-1,4-dimethylbenzeneEthylmagnesium bromidePd(PPh₃)₄ (3)Diethyl ether0 to 252~92
Experimental Protocol: Kumada Coupling of 2-Bromo-5-fluoro-1,4-dimethylbenzene with Phenylmagnesium Bromide
  • Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, add [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (2 mol%).

  • Reagent Addition: Add a solution of 2-bromo-5-fluoro-1,4-dimethylbenzene (1.0 equiv) in anhydrous THF.

  • Grignard Addition: Add a solution of phenylmagnesium bromide (1.2 equiv in THF) dropwise from the addition funnel at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor by GC-MS.

  • Workup: Carefully quench the reaction by slow addition of dilute hydrochloric acid. Extract the mixture with diethyl ether.

  • Purification: Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography.

Negishi Coupling

The Negishi coupling employs an organozinc reagent to couple with an organic halide or triflate.[6] Organozinc reagents are generally more functional group tolerant than Grignard reagents.

Table 7: Representative Conditions for Negishi Coupling

EntryAryl HalideOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
12-Iodo-5-fluoro-1,4-dimethylbenzenePhenylzinc chloridePd(PPh₃)₄ (4)-THF606~93
22-Bromo-5-fluoro-1,4-dimethylbenzeneEthylzinc bromidePd₂(dba)₃ (2)SPhos (4)Dioxane8012~89
Experimental Protocol: Negishi Coupling of 2-Iodo-5-fluoro-1,4-dimethylbenzene with Phenylzinc Chloride
  • Organozinc Preparation (in situ): In a flame-dried flask under an inert atmosphere, prepare phenylzinc chloride by adding a solution of phenyllithium or phenylmagnesium bromide to a solution of zinc chloride in anhydrous THF at 0 °C, then warming to room temperature.

  • Reaction Setup: In a separate flask under an inert atmosphere, add 2-iodo-5-fluoro-1,4-dimethylbenzene (1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (4 mol%) to anhydrous THF.

  • Coupling: Add the freshly prepared solution of phenylzinc chloride to the second flask via cannula.

  • Reaction: Heat the reaction mixture to 60 °C and monitor by GC-MS.

  • Workup: Cool the reaction and quench with saturated aqueous ammonium chloride. Extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry, concentrate, and purify by column chromatography.

References

Application Notes and Protocols: The Strategic Incorporation of Fluorine Using 2-Fluoro-1,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2] 2-Fluoro-1,4-dimethylbenzene, also known as 2-fluoro-p-xylene, is a valuable fluorinated building block. Rather than acting as a reagent that transfers its fluorine atom, it serves as a foundational scaffold, carrying a fluorine atom into the final product. Its aromatic ring, activated by two methyl groups, and the directing effects of the fluorine atom, make it a versatile precursor for the synthesis of more complex fluorinated compounds.[1]

These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its application in constructing fluorinated molecules.

Strategic Advantages of Incorporating Fluorine

The use of fluorine in drug design is a well-established strategy to enhance the efficacy and safety of therapeutic agents. Key benefits include:

  • Metabolic Stability: The high strength of the C-F bond can block metabolic oxidation at that position, increasing the half-life of a drug.[2]

  • Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, improving binding affinity and potency.

  • Improved Pharmacokinetics: Fluorine substitution can modulate lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) properties.[2]

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.

Applications of this compound

This compound is a key starting material for the synthesis of a variety of fluorinated aromatic compounds. The fluorine atom and the two methyl groups on the benzene ring direct the position of subsequent chemical modifications.

Functionalization of the Aromatic Ring

The electron-donating methyl groups activate the aromatic ring for electrophilic substitution, while the electron-withdrawing fluorine atom deactivates it slightly and directs incoming electrophiles primarily to the positions ortho and para to the methyl groups and meta to the fluorine.

Functionalization of the Methyl Groups

The benzylic hydrogens of the methyl groups are susceptible to radical halogenation, providing a handle for further synthetic transformations.

Experimental Protocols

The following protocols describe common synthetic transformations utilizing this compound as a starting material.

Protocol 1: Radical Bromination of a Methyl Group

This protocol details the selective bromination of one of the methyl groups on this compound, a key step to introduce further functionality.

Reaction Scheme:

G reagent1 This compound product 2-Fluoro-1-bromomethyl-4-methylbenzene reagent1->product CCl4, reflux reagent2 N-Bromosuccinimide (NBS) Benzoyl Peroxide (BPO, initiator) reagent2->product

Caption: Radical bromination of this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium bicarbonate solution, saturated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous carbon tetrachloride to dissolve the starting material.

  • Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).

  • Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary:

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
This compoundNBS, BPOCCl₄774-675-85
Protocol 2: Nitration of the Aromatic Ring

This protocol describes the introduction of a nitro group onto the aromatic ring of this compound. The directing effects of the substituents will favor nitration at specific positions.

Reaction Scheme:

G reagent1 This compound product 2-Fluoro-1,4-dimethyl-x-nitrobenzene (mixture of isomers) reagent1->product 0 °C to rt reagent2 HNO₃ / H₂SO₄ reagent2->product

Caption: Nitration of this compound.

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Beaker

  • Crushed ice

Procedure:

  • In a flask equipped with a magnetic stir bar and placed in an ice bath, slowly add concentrated sulfuric acid to this compound (1.0 eq) while stirring.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of this compound, maintaining the reaction temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Carefully pour the reaction mixture over crushed ice.

  • Collect the precipitated product by vacuum filtration and wash with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified nitro-derivatives. Note that a mixture of isomers is expected and may require separation by chromatography.

Quantitative Data Summary:

Starting MaterialReagentsTemperature (°C)Reaction Time (h)Typical Yield (%)
This compoundHNO₃, H₂SO₄0 to rt1-280-90 (mixture of isomers)

Logical Workflow for Synthesis

The following diagram illustrates a general workflow for utilizing this compound in a multi-step synthesis.

G start This compound step1 Functionalization (e.g., Bromination, Nitration) start->step1 step2 Further Transformation (e.g., Nucleophilic Substitution, Reduction) step1->step2 step3 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) step2->step3 final_product Complex Fluorinated Molecule step3->final_product

Caption: Synthetic workflow using this compound.

Conclusion

This compound is a strategic starting material for the synthesis of complex fluorinated molecules. Its utility lies in its pre-installed fluorine atom, which is carried through the synthetic sequence to be part of the final molecular architecture. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this versatile building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Careful consideration of the directing effects of the existing substituents is crucial for achieving the desired regioselectivity in subsequent transformations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-1,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Fluoro-1,4-dimethylbenzene synthesis. The primary focus is on the Balz-Schiemann reaction, a common and effective method for this transformation.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound via the Balz-Schiemann reaction, which involves the diazotization of 2,5-dimethylaniline followed by thermal decomposition of the resulting diazonium salt.

Question 1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the Balz-Schiemann reaction can stem from several factors throughout the two main stages: diazotization and thermal decomposition.

Potential Causes and Solutions:

  • Incomplete Diazotization: The conversion of the starting amine, 2,5-dimethylaniline, to the diazonium salt is critical.

    • Temperature Control: The diazotization reaction is exothermic and must be maintained at a low temperature (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[1] Use an ice-salt bath for efficient cooling.

    • Stoichiometry of Nitrite: Use a stoichiometric amount of sodium nitrite. An excess can lead to side reactions, while an insufficient amount will result in unreacted starting material.

    • Acid Concentration: The reaction is typically carried out in an acidic medium (e.g., hydrochloric acid or fluoroboric acid). Insufficient acidity can hinder the formation of the nitrosonium ion, the active diazotizing agent.

  • Decomposition of the Diazonium Salt: Arenediazonium salts are thermally unstable and can decompose before the intended thermal decomposition step.

    • Isolate the Diazonium Salt Promptly: Once formed, the 2,5-dimethylbenzenediazonium tetrafluoroborate should be filtered and washed quickly with cold water, followed by a cold organic solvent like methanol or ether to facilitate drying. Do not allow the isolated salt to warm up.

  • Inefficient Thermal Decomposition: The final step of heating the diazonium salt to produce the aryl fluoride is highly dependent on the reaction conditions.

    • Solvent Choice: The choice of solvent for the thermal decomposition can significantly impact the yield. Using low- or non-polar solvents like hexane or chlorobenzene can improve the yield by minimizing side reactions.[2][3]

    • Temperature of Decomposition: The optimal decomposition temperature for 2,5-dimethylbenzenediazonium tetrafluoroborate should be determined empirically. Most arenediazonium tetrafluoroborate salts decompose between 90°C and 150°C.[4] Start with a lower temperature and gradually increase it while monitoring for the evolution of nitrogen gas. Overheating can lead to the formation of tarry byproducts.

    • Dryness of the Diazonium Salt: The presence of water during thermal decomposition can lead to the formation of phenolic byproducts (in this case, 2,5-dimethylphenol), thus reducing the yield of the desired fluoroaromatic compound.[5] Ensure the diazonium salt is as dry as possible before heating.

Question 2: I am observing the formation of colored impurities (e.g., red or brown) in my reaction mixture. What are these and how can I prevent them?

Answer: The formation of colored impurities is a common issue in diazotization reactions and is often due to the formation of azo compounds.

Cause:

  • Azo Coupling: The diazonium salt is an electrophile and can react with the starting amine (2,5-dimethylaniline) or other electron-rich aromatic compounds present in the reaction mixture to form highly colored azo dyes. This is more likely to occur if the diazotization is incomplete or if the pH of the solution is not sufficiently acidic.

Prevention and Removal:

  • Ensure Complete Diazotization: Add the sodium nitrite solution slowly to the acidic solution of the amine, maintaining a low temperature to ensure the amine is consumed and does not participate in coupling reactions.

  • Maintain Acidity: A sufficiently acidic environment suppresses the coupling reaction by protonating the amino group of the unreacted aniline, making it less nucleophilic.

  • Purification: Most azo dye impurities can be removed during workup and purification. Washing the organic extract with an acidic solution can help remove basic impurities. Column chromatography is also an effective method for separating the desired product from colored byproducts.

Question 3: The thermal decomposition of the diazonium salt is difficult to control and sometimes proceeds too vigorously. How can I ensure a smooth and safe decomposition?

Answer: The thermal decomposition of diazonium salts can be hazardous due to their potential for rapid, exothermic decomposition, especially when heated in a solid state.[6]

Safety Precautions and Control Measures:

  • Small Scale: When performing this reaction for the first time or when scaling up, it is crucial to work with small quantities initially to assess the decomposition behavior. It is recommended to handle no more than 0.75 mmol of explosive diazonium salts at a time.[7][8][9][10]

  • Use of a Solvent: Performing the decomposition in a high-boiling inert solvent can help to moderate the reaction temperature and dissipate heat more effectively than heating the dry salt.[11] Suitable solvents include decalin, chlorobenzene, or even the product itself if the reaction is run on a larger scale.

  • Gradual Heating: Heat the diazonium salt or its suspension in a solvent gradually and monitor the reaction closely. A steady evolution of nitrogen gas indicates a controlled decomposition. If the gas evolution becomes too rapid, reduce or remove the heat source immediately.

  • Proper Equipment: Use a reaction vessel with a condenser and a gas outlet to safely vent the nitrogen gas produced. A blast shield should always be used when working with potentially explosive compounds.

Question 4: What are the best practices for purifying the final product, this compound?

Answer: The purification of this compound typically involves a combination of extraction, washing, and distillation or chromatography.

Purification Steps:

  • Workup: After the thermal decomposition is complete, the reaction mixture is cooled. The product can be extracted into a suitable organic solvent like diethyl ether or dichloromethane.

  • Washing: The organic extract should be washed sequentially with:

    • A dilute acid solution (e.g., 5% HCl) to remove any residual amines.

    • A dilute base solution (e.g., 5% NaOH) to remove any phenolic byproducts.

    • Water to remove any remaining acid or base.

    • Brine to help break any emulsions and begin the drying process.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Final Purification:

    • Distillation: this compound is a liquid, and fractional distillation is often the most effective method for obtaining a pure product.

    • Column Chromatography: If distillation is not feasible or if impurities have similar boiling points, column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate) can be used.

Data Presentation

Table 1: Key Reaction Parameters for the Synthesis of this compound via the Balz-Schiemann Reaction

ParameterStageRecommended Value/ConditionRationale
Temperature Diazotization0-5 °CPrevents premature decomposition of the unstable diazonium salt.[1]
Thermal Decomposition90-150 °C (empirical)Ensures controlled decomposition to the aryl fluoride while minimizing side reactions.[4]
Solvent DiazotizationAqueous HCl or HBF₄Provides the necessary acidic medium for the formation of the nitrosonium ion.
Thermal DecompositionHexane, Chlorobenzene (low to non-polar)Improves yield by minimizing the formation of phenolic byproducts.[2][3]
Reagent Stoichiometry NaNO₂1.0-1.05 equivalentsA slight excess ensures complete diazotization, but a large excess can lead to side reactions.
HBF₄>1 equivalentActs as both the acid catalyst and the fluoride source.

Experimental Protocols

Detailed Methodology for the Balz-Schiemann Synthesis of this compound

Step 1: Diazotization of 2,5-Dimethylaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,5-dimethylaniline in aqueous fluoroboric acid (HBF₄, 48% in water). The flask should be cooled in an ice-salt bath.

  • Maintain the temperature of the stirred solution between 0 and 5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise from the dropping funnel. The rate of addition should be controlled to ensure the reaction temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion.

  • The 2,5-dimethylbenzenediazonium tetrafluoroborate will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it with a small amount of cold water, followed by cold methanol, and finally cold diethyl ether to facilitate drying.

  • Dry the isolated diazonium salt under vacuum, keeping it cold. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.[7][8][9][10]

Step 2: Thermal Decomposition of 2,5-Dimethylbenzenediazonium Tetrafluoroborate

  • Place the dry 2,5-dimethylbenzenediazonium tetrafluoroborate in a round-bottom flask equipped with a condenser and a gas outlet.

  • Optionally, a high-boiling inert solvent such as hexane or chlorobenzene can be added to the flask to create a slurry.[2][3]

  • Heat the flask gently in a heating mantle or an oil bath.

  • A steady evolution of nitrogen gas should be observed as the decomposition proceeds. The temperature should be raised gradually until a controlled rate of gas evolution is achieved.

  • Continue heating until the gas evolution ceases, indicating the completion of the reaction.

  • Allow the reaction mixture to cool to room temperature.

  • Proceed with the purification protocol as described in the FAQ section.

Mandatory Visualization

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_decomposition Step 2: Thermal Decomposition cluster_purification Step 3: Purification start Dissolve 2,5-dimethylaniline in aqueous HBF4 cool Cool to 0-5 °C start->cool add_nitrite Slowly add aq. NaNO2 (maintain 0-5 °C) cool->add_nitrite stir Stir for 30 min at 0-5 °C add_nitrite->stir precipitate Precipitation of Diazonium Salt stir->precipitate filter_wash Filter and wash with cold H2O, MeOH, Ether precipitate->filter_wash dry Dry under vacuum (cold) filter_wash->dry heat Gently heat diazonium salt (optional: in non-polar solvent) dry->heat gas_evolution Controlled N2 gas evolution heat->gas_evolution cool_down Cool to room temperature gas_evolution->cool_down workup Extraction with organic solvent cool_down->workup wash Wash with acid, base, and brine workup->wash dry_solvent Dry over Na2SO4 wash->dry_solvent evaporate Solvent removal dry_solvent->evaporate purify Fractional distillation or Column chromatography evaporate->purify final_product Pure this compound purify->final_product troubleshooting_yield cluster_issues Potential Issues cluster_solutions Troubleshooting Solutions start Low Yield of this compound incomplete_diazotization Incomplete Diazotization start->incomplete_diazotization premature_decomposition Premature Decomposition of Diazonium Salt start->premature_decomposition inefficient_decomposition Inefficient Thermal Decomposition start->inefficient_decomposition side_reactions Side Reactions start->side_reactions check_temp_diaz Maintain 0-5 °C during diazotization incomplete_diazotization->check_temp_diaz Check check_nitrite_stoich Verify NaNO2 stoichiometry incomplete_diazotization->check_nitrite_stoich Check check_acidity Ensure sufficient acidity incomplete_diazotization->check_acidity Check prompt_isolation Isolate diazonium salt promptly and keep cold premature_decomposition->prompt_isolation Implement optimize_temp_decomp Optimize decomposition temperature inefficient_decomposition->optimize_temp_decomp Optimize use_nonpolar_solvent Use non-polar solvent for decomposition inefficient_decomposition->use_nonpolar_solvent Consider ensure_dry_salt Ensure diazonium salt is dry inefficient_decomposition->ensure_dry_salt Ensure maintain_acidity_coupling Maintain acidity to prevent azo coupling side_reactions->maintain_acidity_coupling Implement improved_yield improved_yield check_temp_diaz->improved_yield Improved Yield check_nitrite_stoich->improved_yield check_acidity->improved_yield prompt_isolation->improved_yield optimize_temp_decomp->improved_yield use_nonpolar_solvent->improved_yield ensure_dry_salt->improved_yield maintain_acidity_coupling->improved_yield

References

Technical Support Center: 2-Fluoro-1,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-Fluoro-1,4-dimethylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercially available or synthetically prepared this compound?

A1: The most common impurities in this compound typically arise from its synthesis, which is often a Balz-Schiemann reaction starting from 2,5-dimethylaniline. The primary impurities to expect are:

  • Unreacted Starting Material: 2,5-dimethylaniline may be present if the reaction has not gone to completion.

  • Phenolic Byproducts: Reaction of the intermediate diazonium salt with water can lead to the formation of 2,5-dimethylphenol.

  • Tarry Byproducts: Diazonium salt decomposition can sometimes lead to the formation of polymeric, tar-like substances, which can discolor the product.

  • Residual Solvents: Solvents used in the reaction or purification steps may be present in trace amounts.

Q2: My this compound sample is off-color (yellow to brown). What is the likely cause and how can I purify it?

A2: A yellow to brown discoloration is typically due to the presence of tarry byproducts from the diazotization reaction. Purification can be achieved by:

  • Distillation: Simple distillation can be effective if the boiling points of the impurities are significantly different from the product.

  • Column Chromatography: For more challenging separations, column chromatography using silica gel is a highly effective method. A non-polar eluent system, such as hexanes with a small amount of a slightly more polar solvent like ethyl acetate, can be used.

  • Activated Charcoal Treatment: Dissolving the product in a suitable solvent and treating it with activated charcoal can help to adsorb colored impurities. The charcoal is then removed by filtration, and the product is recovered by removing the solvent.

Q3: I am seeing unexpected peaks in the 1H NMR spectrum of my this compound sample. How can I identify them?

A3: Unexpected peaks often correspond to the common impurities. You can tentatively identify them by comparing their chemical shifts to known spectra of the suspected impurities. For example, the -NH2 protons of 2,5-dimethylaniline will appear as a broad singlet, and the -OH proton of 2,5-dimethylphenol will also be a broad singlet. The aromatic and methyl protons of these impurities will also have characteristic chemical shifts. For unambiguous identification, it is recommended to run a GC-MS analysis.

Q4: How can I confirm the purity of my this compound sample?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for separating and identifying volatile impurities. The area percentage of the peaks in the gas chromatogram can provide a good estimation of the purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 19F): 1H NMR can be used to identify and quantify proton-containing impurities. 19F NMR is particularly useful for identifying any fluorine-containing byproducts, although these are less common in the standard synthesis. Quantitative NMR (qNMR) can be used for a more accurate purity determination.

Troubleshooting Guides

Purification by Column Chromatography
Issue Potential Cause Troubleshooting Steps
Poor separation of product and impurities. Improper solvent system.1. Optimize the eluent system using thin-layer chromatography (TLC) first. 2. Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in small increments. 3. A gradient elution may be necessary for separating closely eluting compounds.
Product is eluting with the solvent front. Eluent is too polar.Decrease the polarity of the eluent system.
Product is not eluting from the column. Eluent is not polar enough.Gradually increase the polarity of the eluent system.
Streaking or tailing of spots on TLC. Sample is overloaded on the column or TLC plate.1. Use a more dilute sample for TLC analysis. 2. For column chromatography, ensure the sample is loaded in a narrow band at the top of the column.
Analytical Characterization
Issue Potential Cause Troubleshooting Steps
Co-elution of peaks in GC-MS. Suboptimal GC temperature program or column.1. Modify the temperature ramp of the GC oven to improve separation. 2. Use a longer GC column or a column with a different stationary phase.
Overlapping peaks in 1H NMR. Similar chemical environments of protons in the product and impurities.1. Use a higher field strength NMR spectrometer for better resolution. 2. Consider using a different deuterated solvent. 3. Perform 2D NMR experiments (e.g., COSY, HSQC) to help assign the signals.
Broad peaks in 1H NMR. Presence of acidic protons (-NH2, -OH) or sample is not fully dissolved.1. Add a drop of D2O to the NMR tube to exchange the acidic protons, which will cause their signals to disappear. 2. Ensure the sample is completely dissolved in the deuterated solvent.

Quantitative Data on Common Impurities

While the exact impurity profile can vary depending on the specific reaction conditions, a typical crude sample of this compound might have the following impurity levels:

Impurity Typical Percentage in Crude Product (%) Molecular Weight ( g/mol )
2,5-dimethylaniline1 - 4121.18
2,5-dimethylphenol< 1122.16
Tarry ByproductsVariableHigh Molecular Weight

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound for Impurity Profiling

Objective: To separate and identify volatile impurities in a sample of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum (expected molecular ion at m/z 124).

    • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST) and known fragmentation patterns of the suspected impurities (2,5-dimethylaniline: M+ at m/z 121; 2,5-dimethylphenol: M+ at m/z 122).

    • Estimate the relative percentage of each component by peak area integration.

Protocol 2: 1H and 19F NMR Analysis of this compound

Objective: To identify and potentially quantify impurities using NMR spectroscopy.

Instrumentation:

  • NMR Spectrometer (300 MHz or higher is recommended)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • 1H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Chemical Shifts for this compound: The aromatic protons will appear as multiplets in the aromatic region (approx. 6.8-7.1 ppm), and the two methyl groups will appear as singlets (or doublets due to coupling with fluorine) around 2.2-2.3 ppm.

    • Expected Chemical Shifts for Impurities:

      • 2,5-dimethylaniline: Aromatic protons (approx. 6.5-6.9 ppm), methyl singlets (approx. 2.1 and 2.2 ppm), and a broad NH2 singlet (can vary, around 3.5 ppm).

      • 2,5-dimethylphenol: Aromatic protons (approx. 6.6-7.0 ppm), methyl singlets (approx. 2.1 and 2.2 ppm), and a broad OH singlet (can vary, around 4.5-5.5 ppm).

  • 19F NMR Acquisition:

    • Acquire a standard fluorine spectrum.

    • A single signal is expected for this compound. The chemical shift will depend on the reference standard used.

  • Data Analysis:

    • Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of the product and impurities.

    • The 19F NMR spectrum can confirm the presence of a single major fluorine-containing species.

Visualizations

Impurity_Troubleshooting_Workflow cluster_start Initial Analysis cluster_analysis Analytical Characterization cluster_results Purity Assessment cluster_purification Purification Steps cluster_final Final Product start Crude this compound Sample gcms GC-MS Analysis start->gcms Identify volatile impurities nmr 1H and 19F NMR Analysis start->nmr Identify structural impurities pure Purity > 99%? gcms->pure nmr->pure distillation Simple Distillation pure->distillation No (minor impurities) column_chrom Column Chromatography pure->column_chrom No (significant impurities) final_product Pure this compound pure->final_product Yes distillation->start Re-analyze column_chrom->start Re-analyze

Caption: A workflow for the analysis and purification of this compound.

Technical Support Center: 2-Fluoro-1,4-dimethylbenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during chemical reactions involving 2-Fluoro-1,4-dimethylbenzene, tailored for researchers and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Electrophilic Aromatic Substitution (EAS)

Question 1: My nitration of this compound is resulting in a low yield and a mixture of isomers. What's going wrong?

Answer: Low yields and poor regioselectivity are common issues in the nitration of substituted benzenes. The fluorine atom is an ortho-, para-director, but deactivating, while the two methyl groups are activating ortho-, para-directors. This complex interplay can lead to a mixture of products.

Troubleshooting Steps:

  • Temperature Control: Ensure the reaction temperature does not exceed 50°C. Higher temperatures increase the rate of reaction but also favor the formation of dinitrated byproducts.[1][2]

  • Nitrating Agent: The standard nitrating mixture is concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][3] The sulfuric acid acts as a catalyst to form the highly electrophilic nitronium ion (NO₂⁺).[3][4] Ensure both acids are of high purity and concentration.

  • Reaction Time: A typical reaction time is about 30 minutes.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid over-reaction.

  • Isomer Separation: The primary products are likely 2-fluoro-1,4-dimethyl-5-nitrobenzene and 2-fluoro-1,4-dimethyl-3-nitrobenzene. Separation of these isomers can be challenging and may require careful column chromatography.

Question 2: I am attempting a bromination reaction, but I'm observing side-chain bromination on the methyl groups instead of ring substitution.

Answer: This indicates that your reaction conditions are favoring a radical mechanism over an electrophilic aromatic substitution mechanism.

Troubleshooting Steps:

  • Catalyst: Electrophilic aromatic bromination requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the Br-Br bond and generate the electrophile. Radical bromination is initiated by UV light or high temperatures.[5]

  • Solvent: Use a non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).

  • Light: Run the reaction in the dark to prevent photochemical initiation of radical chain reactions.[5]

Section 2: Directed Ortho-Lithiation

Question 3: My attempt at ortho-lithiation of this compound is failing or giving very low yields.

Answer: Directed ortho-lithiation relies on a directing metalating group (DMG) to coordinate with the lithium reagent and direct deprotonation to the ortho position. Fluorine is a moderate DMG.[6] Success is highly dependent on the base, solvent, and temperature.

Troubleshooting Steps:

  • Choice of Base: Strong, sterically hindered bases are typically required. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are common choices for lithiating fluorinated aromatics.[6][7] n-Butyllithium (n-BuLi) can sometimes be too reactive and may lead to side reactions.

  • Anhydrous Conditions: Lithiation reactions are extremely sensitive to moisture. Ensure all glassware is oven-dried or flame-dried under vacuum, and use anhydrous solvents. Diethyl ether (Et₂O) or tetrahydrofuran (THF) are commonly used.[6][7]

  • Low Temperature: These reactions must be carried out at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent decomposition of the lithiated intermediate and unwanted side reactions.[6][7]

  • Electrophile Quench: After the lithiation is complete, the reaction is quenched with an electrophile. This step should also be performed at low temperature before allowing the reaction to warm to room temperature.

Section 3: Grignard Reaction

Question 4: I'm having trouble forming the Grignard reagent from a brominated derivative of this compound.

Answer: Grignard reagent formation is notoriously finicky and highly sensitive to reaction conditions. The magnesium surface can be passivated by an oxide layer, and any trace of water will quench the reaction.

Troubleshooting Steps:

  • Magnesium Activation: The magnesium (Mg) turnings must be activated to remove the passivating oxide layer. This can be done by:

    • Grinding the turnings in a mortar and pestle (in a glove box).[8]

    • Adding a small crystal of iodine (I₂). The color should fade, indicating an active Mg surface.[8]

    • Using a small amount of 1,2-dibromoethane to initiate the reaction.

  • Anhydrous Conditions: Absolute dryness is critical. Use anhydrous ethereal solvents like diethyl ether or THF. All glassware must be rigorously dried.[8]

  • Initiation: Sometimes, gentle heating or sonication can help initiate the reaction. Once started, the reaction is often exothermic and may require cooling.

  • Substrate Purity: Ensure the starting organohalide is pure and free of water.[8]

Question 5: My Grignard reagent is formed, but the subsequent reaction with a ketone electrophile is giving a low yield.

Answer: Even if the Grignard reagent is successfully prepared, low yields in the subsequent step can occur due to several factors.

Troubleshooting Steps:

  • Grignard Titration: Before adding the ketone, consider titrating the Grignard reagent (e.g., with iodine) to determine its exact concentration. This ensures you are adding the correct stoichiometry.[8]

  • Addition Temperature: Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or -30 °C) to control the exothermicity of the reaction and minimize side reactions.[8]

  • Steric Hindrance: If the ketone is sterically hindered, the reaction may be slow. Consider longer reaction times or slightly elevated temperatures after the initial addition.

  • Enolization: Some ketones are prone to deprotonation by the strongly basic Grignard reagent, leading to enolate formation instead of nucleophilic addition. If this is suspected, using a less basic organometallic reagent or a cerium-based reagent might be beneficial.[8]

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₉F[5][9]
Molecular Weight124.15 g/mol [5][10]
CAS Number696-01-5[5]
Boiling Point151.7 °C at 760 mmHg[11]
Purity (Typical)>95%[5]

Table 2: Spectroscopic Data for this compound

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~7.0 - 7.2Multiplet3 Aromatic Protons (Ar-H)
¹H~2.2 - 2.4Singlet6 Protons from 2 Methyl Groups (CH₃)
¹⁹F~ -110 to -120Singlet / Multiplet1 Aromatic Fluorine
Source:[5]

Experimental Protocols

Protocol 1: Nitration of this compound

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • Nitrating Mixture: Slowly add 10 mL of concentrated nitric acid to the sulfuric acid while keeping the temperature below 10 °C.

  • Addition of Substrate: To this nitrating mixture, add this compound dropwise over 30 minutes, ensuring the reaction temperature does not exceed 50 °C.[1]

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction's progress by TLC.

  • Workup: Carefully pour the reaction mixture over crushed ice and water.

  • Extraction: Extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting oil via column chromatography.

Protocol 2: Directed Ortho-Lithiation and Quench with an Electrophile

  • Setup: Assemble a flame-dried, three-neck flask with a stirrer, a thermometer, and a nitrogen inlet.

  • Solvent and Base: Add anhydrous THF to the flask and cool to -78 °C. Slowly add a solution of LDA (1.1 equivalents) while maintaining the temperature.

  • Substrate Addition: Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Lithiation: Stir the mixture at -78 °C for 1-2 hours to allow for the formation of the lithiated species.

  • Electrophilic Quench: Slowly add the desired electrophile (e.g., benzaldehyde, 1.2 equivalents) at -78 °C.

  • Warming and Workup: After the addition is complete, allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the product with diethyl ether, wash the organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography.

Visualizations

TroubleshootingWorkflow General Troubleshooting Workflow Start Reaction Failure (Low Yield, Impurities) Identify Identify Symptoms (e.g., No product, Side products, Wrong isomer) Start->Identify Hypothesize Formulate Hypotheses (e.g., Wet solvent, Wrong temp, Inactive reagent) Identify->Hypothesize Consult Consult Protocol & Literature Hypothesize->Consult Modify Modify a Single Variable (e.g., Re-dry solvent, Lower temp, Activate reagent) Consult->Modify Analyze Re-run Experiment & Analyze Results Modify->Analyze Success Problem Solved Analyze->Success Success Failure Problem Persists Analyze->Failure Failure Failure->Hypothesize Re-evaluate

Caption: A logical workflow for troubleshooting experimental failures.

ReactionConditionSelector Reaction Condition Logic ReactionType Reaction Type Electrophilic Aromatic Substitution Directed Lithiation Grignard Reaction EAS_Conditions EAS Conditions Catalyst: Lewis Acid (FeBr₃) or Strong Acid (H₂SO₄) Temperature: 0-50 °C Environment: Anhydrous, Dark ReactionType:eas->EAS_Conditions Select Lith_Conditions Lithiation Conditions Base: Strong, Hindered (LDA/LTMP) Temperature: -78 °C Environment: Strictly Anhydrous, Inert Gas (N₂/Ar) ReactionType:lith->Lith_Conditions Select Grignard_Conditions Grignard Conditions Reagent: Activated Mg Temperature: RT (initiation), then cool Environment: Strictly Anhydrous, Ethereal Solvent ReactionType:grignard->Grignard_Conditions Select

Caption: A logic diagram for selecting appropriate reaction conditions.

NitrationPathway Simplified Nitration Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2-F-1,4-DMB This compound SigmaComplex Arenium Ion (Sigma Complex) 2-F-1,4-DMB->SigmaComplex + NO₂⁺ NitratingMixture HNO₃ + H₂SO₄ Nitronium NO₂⁺ (Electrophile) NitratingMixture->Nitronium Catalyst NitroProduct Nitro-2-fluoro-1,4-dimethylbenzene SigmaComplex->NitroProduct Deprotonation

Caption: A diagram of the key steps in electrophilic nitration.

References

Technical Support Center: Optimization of 2-Fluoro-1,4-dimethylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 2-Fluoro-1,4-dimethylbenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I fix this?

Answer: Low or no yield is a common issue that can stem from several factors. Systematically investigate the following:

  • Reagent Quality:

    • Fluorinating Agent: Ensure the fluorinating agent (e.g., Selectfluor) is fresh and has not degraded. Some agents are moisture-sensitive.

    • Starting Material: Verify the purity of the 1,4-dimethylbenzene (p-xylene). Impurities can interfere with the reaction.

    • Solvent: Use anhydrous (dry) solvents, especially for reactions sensitive to water, such as those involving highly reactive intermediates.[1] Fluoride ions in water are strongly hydrated and generally unreactive in nucleophilic substitution reactions.[1]

  • Reaction Conditions:

    • Temperature: Temperature is a critical factor. For electrophilic fluorination with agents like Selectfluor, temperatures may need to be elevated (e.g., 120 °C) to achieve complete conversion.[2] Conversely, for other methods like diazotization, low temperatures (below 7-10°C) are crucial during the initial steps to prevent decomposition of the diazonium salt.[3]

    • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal duration. For certain fluorinations, a shorter time might be better to avoid byproduct formation, while for others, longer times are needed for completion.[1][4]

  • Catalyst/Additives: If the reaction requires a catalyst, ensure it is active and used in the correct amount. For nucleophilic fluorinations, a phase transfer catalyst is often essential.[1]

Issue 2: Formation of Multiple Products or Isomeric Byproducts

Question: My analysis (TLC, GC, or NMR) shows multiple spots/peaks, indicating the presence of byproducts. How can I improve the selectivity of my reaction?

Answer: The formation of multiple products, particularly regioisomers, is a frequent challenge in aromatic substitution reactions.

  • Directing Group Influence: The two methyl groups on p-xylene are ortho-, para-directing. Since the para positions are blocked, they direct incoming electrophiles to the ortho positions (positions 2, 3, 5, and 6). As these are all chemically equivalent, only one monosubstituted product is expected. However, over-fluorination (di-fluorination) can occur if reaction conditions are too harsh.

  • Reaction Control:

    • Stoichiometry: Use a controlled amount of the fluorinating agent. Using a large excess can promote multiple substitutions. Initial optimizations might show low yields with less than 2 equivalents of Selectfluor, while higher amounts give better conversion.[2]

    • Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the desired kinetic product over thermodynamic byproducts.

  • Purification: If byproduct formation is unavoidable, separation can be achieved via column chromatography. Developing an effective eluent system by first testing different solvent mixtures with TLC is crucial.[5]

Issue 3: Incomplete Reaction with Starting Material Remaining

Question: Even after the recommended reaction time, a significant amount of my starting material (1,4-dimethylbenzene) remains. What should I do?

Answer: An incomplete reaction suggests that the activation energy barrier is not being sufficiently overcome or that a reagent has been consumed prematurely.

  • Increase Temperature: As demonstrated in optimizations with Selectfluor, increasing the temperature from room temperature to 120 °C can drive the reaction to completion.[2]

  • Check Reagent Equivalents: The stoichiometry may be incorrect. Ensure you are using a sufficient amount of the fluorinating agent. For some reactions, at least 2 equivalents may be necessary for full conversion.[2]

  • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like acetonitrile are often effective for fluorination reactions.[1][2] In some cases, highly protic fluorinated solvents like 2,2,2-trifluoroethanol (TFE) can inhibit reactivity by solvating reagents too strongly.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The main synthetic methods include:

  • Direct Electrophilic Aromatic Substitution (EAS): This involves reacting 1,4-dimethylbenzene (p-xylene) with a potent electrophilic fluorinating agent, such as Selectfluor (F-TEDA-BF₄). The two methyl groups activate the ring and direct the fluorine to the 2-position.[2][7]

  • Balz-Schiemann Reaction: This classic method involves the diazotization of 2,5-dimethylaniline to form a diazonium salt, followed by treatment with a fluoride source (like HBF₄ or NaBF₄) to form an aryl diazonium tetrafluoroborate. Gentle heating of this isolated salt then yields the desired fluoroaromatic compound.[3]

Q2: How do I choose the correct fluorinating agent and solvent?

A2:

  • Fluorinating Agent: For direct electrophilic fluorination, N-F reagents like Selectfluor are common due to their relative safety and effectiveness.[2] Elemental fluorine (F₂) is highly reactive and requires specialized equipment and dilution with an inert gas.[8][9]

  • Solvent: The solvent must be compatible with the highly reactive fluorinating agent. Acetonitrile is a widely used solvent that is stable and effective for many fluorination reactions.[1][2] Some F+ reagents can react explosively with common solvents like DMF, pyridine, and DMSO, so compatibility must always be verified.[8]

Q3: What are the best methods for purifying the final product?

A3:

  • Distillation: If the product is a liquid with a boiling point sufficiently different from impurities, distillation is an effective purification method.

  • Column Chromatography: This is a powerful technique for separating the desired product from isomers and other byproducts. Silica gel is a common stationary phase, and an eluent system (e.g., hexanes/ethyl acetate) can be optimized using TLC.[5]

  • Washing: An initial workup involving washing the organic phase with a basic solution (e.g., 10% sodium hydroxide) and then water can help remove acidic byproducts and unreacted reagents before final purification.[3]

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is a quick and simple method to monitor the consumption of the starting material and the formation of the product. A co-spot of the reaction mixture with the starting material can clearly show if the reaction is complete. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to track the concentration of reactants and products over time.[1][5]

Data Presentation

Table 1: Optimization of Electrophilic Fluorination using Selectfluor This table summarizes reaction conditions for the fluorination of an aromatic substrate, illustrating the critical impact of temperature and reagent quantity on product yield.

EntrySelectfluor (Equivalents)SolventTemperature (°C)TimeYield (%)
1< 2AcetonitrileRoom Temp1 hLow (Starting material recovered)[2]
2< 2AcetonitrileReflux (approx. 82°C)1 hLow (Starting material recovered)[2]
32Acetonitrile120°C (Sealed Tube)1 h94%[2]
42Acetonitrile120°C (Microwave)20 minHigh Yield Reported[2]

Data adapted from a representative fluorination procedure to highlight key optimization parameters.[2]

Experimental Protocols

Protocol 1: Electrophilic Fluorination of 1,4-Dimethylbenzene with Selectfluor

This protocol is based on optimized conditions for direct fluorination.[2]

  • Preparation: In a sealed pressure tube suitable for high temperatures, add 1,4-dimethylbenzene (1 equivalent).

  • Reagent Addition: Add Selectfluor (2 equivalents) to the tube.

  • Solvent: Add anhydrous acetonitrile as the solvent.

  • Reaction: Seal the tube and heat the reaction mixture to 120°C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed (typically 1 hour).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield pure this compound.

Protocol 2: Synthesis via Balz-Schiemann Reaction

This protocol is adapted from the classic procedure for preparing fluoroarenes.[3]

  • Diazotization:

    • In a suitable vessel, prepare a solution of 2,5-dimethylaniline (1 equivalent) in aqueous hydrochloric acid.

    • Cool the mixture to 0-5°C in an ice-salt bath with mechanical stirring.

    • Slowly add a solution of sodium nitrite (1.05 equivalents) in water, keeping the temperature below 7°C.

  • Precipitation:

    • In a separate, wax-coated flask, prepare fluoboric acid (HBF₄) from boric acid and hydrofluoric acid, keeping it ice-cold.

    • Slowly pour the cold fluoboric acid solution into the cold diazonium salt solution with vigorous stirring. The temperature should be kept below 10°C.

    • The 2,5-dimethylbenzenediazonium fluoborate salt will precipitate as a crystalline solid.

  • Isolation:

    • Filter the solid precipitate using a Büchner funnel and wash it with cold water, followed by cold methanol, and finally cold diethyl ether to improve stability.

    • Dry the salt thoroughly in a current of air. The presence of moisture can cause spontaneous decomposition.[3]

  • Decomposition:

    • Gently heat the dry, fluffy salt in a flask connected to a condenser and a series of cold traps. The decomposition will begin, evolving nitrogen and boron trifluoride gas.

    • The crude this compound will distill over.

  • Purification:

    • Wash the collected distillate multiple times with 10% sodium hydroxide solution, then with water.

    • Dry the organic layer with calcium chloride and distill to obtain the pure product.

Visualizations

Reaction_Optimization_Workflow start Start: Define Goal (e.g., >90% Yield) lit_review Literature Review & Safety Assessment start->lit_review reagent_prep Prepare/Procure High-Purity Reagents & Solvents lit_review->reagent_prep reaction_setup Reaction Setup (Initial Conditions) reagent_prep->reaction_setup monitoring Monitor Progress (TLC, GC, HPLC) reaction_setup->monitoring workup Workup & Isolation of Crude Product monitoring->workup analysis Analyze Purity & Yield (NMR, GC-MS) workup->analysis decision Goal Met? analysis->decision optimize Identify & Modify Key Parameters (Temp, Time, Conc.) decision->optimize No finish End: Finalized Protocol decision->finish Yes optimize->reaction_setup

Caption: General experimental workflow for reaction optimization.

Troubleshooting_Low_Yield start Problem: Low Product Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_setup Inspect Apparatus (Leaks, Anhydrous?) start->check_setup analysis Analyze Byproducts (TLC, NMR, GC-MS) check_reagents->analysis check_conditions->analysis check_setup->analysis outcome1 Starting Material Recovered? analysis->outcome1 outcome2 Side Products Dominant? outcome1->outcome2 No solution1 Increase Temp/Time or Reagent Equivalents outcome1->solution1 Yes solution2 Adjust Conditions for Selectivity (e.g., lower temp) outcome2->solution2 Yes solution3 Decomposition? Use Milder Conditions outcome2->solution3 No

Caption: Logical troubleshooting flow for addressing low reaction yield.

Synthesis_Pathways sub1 1,4-Dimethylbenzene (p-Xylene) p1_step1 Electrophilic Fluorination (e.g., Selectfluor, MeCN, 120°C) sub1->p1_step1 Route 1: Direct sub2 2,5-Dimethylaniline p2_step1 Diazotization (NaNO₂, HCl, 0-5°C) sub2->p2_step1 Route 2: Balz-Schiemann product This compound p1_step1->product p2_intermediate Diazonium Salt p2_step1->p2_intermediate p2_step2 Thermal Decomposition (with HBF₄) p2_intermediate->p2_step2 p2_step2->product

Caption: Comparison of primary synthesis routes to the target compound.

References

how to remove unreacted starting material from 2-Fluoro-1,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted starting material from 2-Fluoro-1,4-dimethylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials I might encounter in my synthesis of this compound?

A1: The most common unreacted starting materials depend on your synthetic route. If you are using a Balz-Schiemann reaction or a related method, you may have residual 2,5-dimethylaniline.[1][2] If your synthesis involves direct fluorination of p-xylene, then unreacted p-xylene will be the primary starting material impurity.[3]

Q2: My crude product is a dark, oily, or tarry substance. What is the likely cause and how can I clean it up?

A2: The formation of tarry materials is a common issue in diazotization reactions, such as the Schiemann reaction used to synthesize this compound from 2,5-dimethylaniline.[1] It is crucial to perform an initial workup, such as extraction with a suitable solvent like diethyl ether, followed by washing and drying of the organic layer, before proceeding to more advanced purification techniques.[1]

Q3: I am having difficulty separating this compound from what I suspect is unreacted p-xylene by simple distillation. Why is this happening?

A3: The boiling points of this compound and p-xylene are very close, making separation by simple distillation challenging.[2][3] Effective separation requires fractional distillation with a high-efficiency distillation column.

Q4: When should I choose flash chromatography over fractional distillation for purification?

A4: Flash chromatography is an excellent alternative to fractional distillation, especially under the following circumstances:

  • When the boiling points of the product and impurities are very close.

  • If the product is thermally sensitive and may decompose at the temperatures required for distillation.

  • When you need to remove non-volatile impurities.

  • For small-scale purifications where setting up a fractional distillation apparatus may be less practical.[4]

Troubleshooting Guides

Issue 1: Incomplete separation of this compound from p-xylene by fractional distillation.

Possible Cause: The boiling points of this compound and p-xylene are very similar, which necessitates a highly efficient fractional distillation setup.

Solution:

  • Use a High-Efficiency Column: Employ a Vigreux, packed, or spinning band distillation column to increase the number of theoretical plates.

  • Optimize Distillation Rate: Distill the mixture slowly to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow, steady drip rate for the distillate is ideal.

  • Ensure Proper Insulation: Insulate the distillation column to minimize heat loss and maintain a consistent temperature gradient.

  • Monitor Temperature Carefully: The head temperature should remain stable at the boiling point of the lower-boiling component until it has completely distilled over. A subsequent rise in temperature indicates the distillation of the higher-boiling component.

Issue 2: Low recovery of this compound after flash chromatography.

Possible Cause:

  • Improper Solvent System: The chosen solvent system may not be providing adequate separation, leading to co-elution with impurities or strong retention on the column.

  • Compound Adsorption: The compound may be irreversibly adsorbing to the silica gel.

  • Sample Loading Technique: Improper loading can lead to band broadening and poor separation.

Solution:

  • Optimize the Solvent System with TLC: Before running the column, perform thin-layer chromatography (TLC) to find a solvent system that gives a good separation between your product and the starting material. The ideal Rf value for the product is typically between 0.2 and 0.4.[5]

  • Dry Loading: If your crude product is not readily soluble in the column eluent, or if it is dissolved in a strong solvent, consider dry loading. This involves adsorbing the crude mixture onto a small amount of silica gel and then loading this solid onto the column.[6]

  • Gradient Elution: For difficult separations, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity to elute your compounds sequentially.[6]

Data Presentation

Table 1: Physical Properties of this compound and Potential Unreacted Starting Materials

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundThis compoundC₈H₉F124.16144-147[1][2]
p-Xylene1,4-DimethylbenzeneC₈H₁₀106.17138.35[3]
2,5-Dimethylaniline2,5-DimethylanilineC₈H₁₁N121.18213-214

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Sample Preparation: Place the crude this compound mixture into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the flask using a heating mantle.

  • Distillation: As the mixture heats, vapor will rise through the fractionating column. Monitor the temperature at the distillation head. Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (approximately 144-147 °C).[1][2]

  • Fraction Collection: Collect the initial, lower-boiling fraction (potentially enriched in p-xylene) separately. Change the receiving flask to collect the pure this compound fraction. Stop the distillation before the temperature begins to rise significantly again.

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm purity.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between this compound and the unreacted starting material. The desired compound should have an Rf value of approximately 0.2-0.4.[5]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is uniform and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.[6]

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to push the solvent through the column at a steady rate.[7]

  • Fraction Collection: Collect fractions in test tubes or other suitable containers as the solvent elutes from the column.

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualization

PurificationWorkflow Crude Crude this compound Analysis Analyze Crude Product (GC/NMR) Crude->Analysis Decision Boiling Point Difference > 25°C? Analysis->Decision FracDist Fractional Distillation Decision->FracDist Yes FlashChrom Flash Chromatography Decision->FlashChrom No PureProduct Pure this compound FracDist->PureProduct FlashChrom->PureProduct AnalysisPure Analyze Purity (GC/NMR) PureProduct->AnalysisPure

Caption: Decision workflow for selecting a purification method.

FlashChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. Select Solvent System (TLC) Pack 2. Pack Column with Silica Gel TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate

Caption: Experimental workflow for flash chromatography.

References

preventing byproduct formation in 2-Fluoro-1,4-dimethylbenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-Fluoro-1,4-dimethylbenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a focus on preventing and minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing byproduct formation in reactions with this compound?

A1: Byproduct formation is primarily governed by the principles of electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is influenced by the directing effects of the existing substituents on the benzene ring: the fluorine atom and the two methyl groups.

  • Fluorine: The fluorine atom is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. However, due to its high electronegativity, it has a deactivating effect on the ring through induction, slowing down the reaction rate compared to benzene.

  • Methyl Groups: The two methyl groups are also ortho, para-directors and are activating groups, meaning they increase the electron density of the ring and accelerate the reaction rate.

The interplay between the activating effect of the methyl groups and the deactivating, yet directing, effect of the fluorine atom, along with steric hindrance, determines the distribution of isomeric products.

Q2: In electrophilic aromatic substitution on this compound, which positions are most susceptible to substitution and why?

A2: The positions on the aromatic ring have varying levels of activation, leading to a mixture of products. The most likely positions for substitution are ortho and para to the activating methyl groups, and ortho and para to the deactivating fluorine atom.

  • Position 3 and 5: These positions are ortho to one methyl group and meta to the other, and also meta to the fluorine.

  • Position 6: This position is ortho to the second methyl group and also ortho to the fluorine.

The precise distribution of products will depend on the specific reaction (e.g., nitration, halogenation) and the reaction conditions, as both electronic effects and steric hindrance from the adjacent methyl and fluoro groups play a significant role.

Q3: How can I minimize the formation of unwanted isomers?

A3: Minimizing isomeric byproducts involves carefully controlling the reaction conditions to exploit the subtle differences in activation energy for substitution at different positions. Key strategies include:

  • Temperature Control: Lowering the reaction temperature can increase selectivity, favoring the formation of the thermodynamically more stable product.

  • Choice of Catalyst: The nature and amount of the catalyst can significantly influence the regioselectivity. For instance, in Friedel-Crafts reactions, the choice of Lewis acid can alter the isomer ratio.

  • Solvent Effects: The polarity of the solvent can affect the stability of the reaction intermediates and transition states, thereby influencing the product distribution.

  • Steric Hindrance: Utilizing bulkier reagents can favor substitution at less sterically hindered positions.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during electrophilic aromatic substitution reactions with this compound.

Issue 1: Low Yield of the Desired Isomer in Nitration
Symptom Possible Cause Suggested Solution
High proportion of undesired nitro-isomers Reaction conditions are not optimized for regioselectivity.1. Lower the reaction temperature: Conduct the nitration at 0°C or below to increase selectivity. 2. Use a milder nitrating agent: Consider using a nitrating agent other than the standard nitric acid/sulfuric acid mixture, such as acetyl nitrate, which can offer higher regioselectivity. 3. Control the addition rate: Add the nitrating agent slowly to the solution of this compound to maintain a low concentration of the electrophile and better control the reaction.
Formation of dinitro byproducts The reaction conditions are too harsh, or the reaction is run for too long.1. Use a stoichiometric amount of the nitrating agent: Carefully control the molar ratio of the nitrating agent to the substrate. 2. Reduce the reaction time: Monitor the reaction closely using techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed.
Oxidation of methyl groups The nitrating mixture is too aggressive.1. Protect the methyl groups: Although less common for this substrate, in extreme cases, protection-deprotection strategies could be considered. 2. Use a less oxidizing nitrating system.
Issue 2: Poor Regioselectivity in Halogenation (e.g., Bromination)
Symptom Possible Cause Suggested Solution
Formation of a complex mixture of bromo-isomers Lack of control over the electronic and steric directing effects.1. Choose a selective halogenating agent: N-Bromosuccinimide (NBS) with a radical initiator can favor benzylic bromination if desired, while Br₂ with a Lewis acid will favor aromatic substitution. For aromatic bromination, varying the Lewis acid (e.g., FeBr₃, AlCl₃) can influence isomer ratios. 2. Optimize the solvent: The choice of solvent can influence the distribution of isomers. Non-polar solvents may favor certain isomers over others.
Over-halogenation (di- or tri-halogenated products) Excess halogenating agent or prolonged reaction time.1. Use a limiting amount of the halogenating agent. 2. Monitor the reaction progress and stop it once the desired mono-halogenated product is maximized.
Issue 3: Byproduct Formation in Friedel-Crafts Reactions
Symptom Possible Cause Suggested Solution
Polyalkylation (in Friedel-Crafts Alkylation) The alkylated product is more reactive than the starting material.1. Use a large excess of this compound: This will increase the probability of the electrophile reacting with the starting material rather than the product. 2. Consider Friedel-Crafts Acylation followed by reduction: Acylation is not prone to poly-substitution because the acyl group deactivates the ring. The resulting ketone can then be reduced to the desired alkyl group.
Rearrangement of the alkyl group (in Friedel-Crafts Alkylation) Formation of a less stable carbocation that rearranges to a more stable one.1. Use an alkylating agent that forms a stable carbocation without rearrangement. 2. Opt for Friedel-Crafts Acylation followed by reduction, as acylium ions do not rearrange.
Low yield with deactivated rings The presence of the deactivating fluorine atom hinders the reaction.1. Use a more reactive acylating or alkylating agent. 2. Increase the amount or strength of the Lewis acid catalyst. 3. Increase the reaction temperature, while monitoring for byproduct formation.

Experimental Protocols

High-Regioselectivity Nitration of this compound

This protocol is designed to favor the formation of a single major nitro-isomer by carefully controlling the reaction conditions. Based on analogous reactions with similar substrates, substitution is expected to be directed by the activating methyl groups while considering the deactivating effect of the fluorine.

Materials:

  • This compound

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated sulfuric acid to acetic anhydride, followed by the slow addition of fuming nitric acid, all while maintaining a low temperature.

  • Slowly add the nitrating mixture dropwise to the solution of this compound over a period of 30-60 minutes, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the major isomer.

Visualizations

Logical Workflow for Minimizing Isomeric Byproducts

This diagram illustrates the decision-making process for optimizing an electrophilic aromatic substitution reaction to favor a specific isomer.

Byproduct_Minimization_Workflow start Start: High Isomeric Byproduct Formation check_temp Is Reaction Temperature Optimized? start->check_temp lower_temp Lower Reaction Temperature (e.g., 0°C or below) check_temp->lower_temp No check_reagent Is the Reagent/Catalyst System Optimal? check_temp->check_reagent Yes analyze Analyze Product Mixture (GC-MS, NMR) lower_temp->analyze change_reagent Modify Reagent/Catalyst (e.g., milder agent, different Lewis acid) check_reagent->change_reagent No check_solvent Is the Solvent Appropriate? check_reagent->check_solvent Yes change_reagent->analyze change_solvent Screen Different Solvents (e.g., vary polarity) check_solvent->change_solvent No check_solvent->analyze Yes change_solvent->analyze end End: Desired Isomer Maximized analyze->end

Caption: A workflow for systematic optimization to reduce isomeric byproducts.

Signaling Pathway of Substituent Effects

This diagram illustrates the electronic effects of the fluorine and methyl substituents on the aromatic ring, which dictate the regioselectivity of electrophilic aromatic substitution.

Substituent_Effects Substrate This compound F_group Fluorine Substituent Substrate->F_group Me_groups Methyl Substituents Substrate->Me_groups Inductive Inductive Effect (-I) (Electron Withdrawing) F_group->Inductive Resonance_F Resonance Effect (+M) (Electron Donating) F_group->Resonance_F Hyperconjugation Hyperconjugation & Inductive Effect (+I) (Electron Donating) Me_groups->Hyperconjugation Ring_Deactivation Overall Ring Deactivation (relative to toluene) Inductive->Ring_Deactivation Ortho_Para_Direction_F Ortho, Para-Directing Resonance_F->Ortho_Para_Direction_F Ring_Activation Overall Ring Activation (relative to benzene) Hyperconjugation->Ring_Activation Ortho_Para_Direction_Me Ortho, Para-Directing Hyperconjugation->Ortho_Para_Direction_Me Outcome Regioselective Substitution Ring_Deactivation->Outcome Ring_Activation->Outcome Ortho_Para_Direction_F->Outcome Ortho_Para_Direction_Me->Outcome

Caption: Influence of substituent electronic effects on reaction outcome.

stability issues of 2-Fluoro-1,4-dimethylbenzene under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Fluoro-1,4-dimethylbenzene

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of this compound under acidic conditions. The information is structured to address potential issues encountered during experimental work.

Troubleshooting Guide

Users may encounter unexpected side reactions or product distributions when using this compound in the presence of strong acids. These issues typically arise from acid-catalyzed electrophilic aromatic substitution reactions. The following table outlines potential problems, their probable causes, and recommended solutions.

Issue Observed Probable Cause Recommended Solution
Formation of multiple unexpected byproducts The reaction conditions (strong acid, high temperature) are promoting electrophilic aromatic substitution on the benzene ring. Common electrophiles can be generated from the acid itself (e.g., SO₃ in H₂SO₄) or other reagents in the mixture.- Lower the reaction temperature.- Use a less concentrated acid or a weaker acid catalyst.- Protect the aromatic ring if the desired reaction does not involve it.- Carefully purify the product mixture using chromatography to isolate the desired compound.
Low yield of the desired product The substrate, this compound, is being consumed by side reactions on the aromatic ring.- Optimize reaction time; shorter reaction times may minimize byproduct formation.- Add the acidic reagent slowly and at a low temperature to control the reaction rate.
Product is a sulfonated or nitrated derivative The acidic medium contains sulfonating (e.g., concentrated H₂SO₄) or nitrating (e.g., HNO₃/H₂SO₄) species that are reacting with the substrate.- If sulfonation or nitration is not the desired reaction, use a non-coordinating strong acid (e.g., HClO₄) or a Lewis acid with a non-nucleophilic counterion.- Ensure all reagents and solvents are free from nitrate or sulfate impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic environments?

A1: The primary stability concern for this compound under acidic conditions is its susceptibility to electrophilic aromatic substitution. The benzene ring is activated by the two methyl groups, making it nucleophilic and prone to attack by electrophiles that can be present or generated in acidic media.

Q2: How do the substituents on this compound affect its reactivity in the presence of acid?

A2: The two methyl groups are electron-donating and are considered "activating" groups, making the aromatic ring more reactive towards electrophiles. They direct incoming electrophiles to the ortho and para positions relative to themselves. The fluorine atom is an electron-withdrawing group via induction but can donate electron density through resonance, making it an overall deactivating but ortho, para-directing group.[1][2] The combined effect of these substituents determines the position of substitution.

Q3: Where on the ring is an electrophilic attack most likely to occur?

A3: Based on the directing effects of the substituents, electrophilic attack is most likely to occur at the positions ortho to the methyl groups and para to the fluorine atom. The fluorine atom is at position 2, and the methyl groups are at positions 1 and 4. The most activated and sterically accessible positions for an incoming electrophile (E⁺) are positions 3 and 5.

Q4: What are some common acid-catalyzed side reactions to be aware of?

A4: Common acid-catalyzed side reactions include:

  • Sulfonation: If concentrated sulfuric acid is used, sulfonation of the aromatic ring can occur to yield a sulfonic acid derivative.

  • Nitration: In the presence of nitric acid or nitrate impurities in a strong acid, nitration can occur, introducing a nitro group onto the ring.[3]

  • Halogenation: If a halogen source is present under acidic conditions, electrophilic halogenation may take place.

  • Friedel-Crafts type reactions: If carbocations are generated in the reaction mixture (e.g., from an alkene or alcohol impurity), they can alkylate the aromatic ring.

Experimental Protocols

General Protocol for Assessing Stability in Acidic Conditions

This protocol provides a general framework for testing the stability of this compound in a specific acidic medium.

Materials:

  • This compound

  • Selected acid (e.g., sulfuric acid, trifluoroacetic acid)

  • Anhydrous organic solvent (e.g., dichloromethane, acetonitrile)

  • Internal standard (e.g., a stable compound with a distinct GC or NMR signal)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • GC-MS or ¹H NMR for analysis

Procedure:

  • Prepare a stock solution of this compound and an internal standard in the chosen anhydrous solvent at a known concentration.

  • In a reaction vessel, add a measured volume of the stock solution.

  • Cool the solution to the desired reaction temperature (e.g., 0 °C).

  • Slowly add the selected acid to the reaction mixture.

  • Maintain the reaction at the desired temperature and take aliquots at specific time intervals (e.g., 0, 1, 2, 4, 8 hours).

  • Immediately quench each aliquot by adding it to a vial containing the quenching solution.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Dry the organic extract over an anhydrous drying agent.

  • Analyze the sample by GC-MS or ¹H NMR to determine the concentration of this compound relative to the internal standard and to identify any degradation products.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound in acidic media.

G Troubleshooting Workflow for Stability Issues start Experiment with this compound and acid shows unexpected results check_byproducts Analyze reaction mixture for byproducts (e.g., GC-MS, NMR) start->check_byproducts byproducts_found Are byproducts consistent with electrophilic aromatic substitution? check_byproducts->byproducts_found no_byproducts Re-evaluate other reaction parameters (e.g., starting material purity, other reagents) byproducts_found->no_byproducts No optimize_conditions Optimize Reaction Conditions byproducts_found->optimize_conditions Yes lower_temp Lower Reaction Temperature optimize_conditions->lower_temp weaker_acid Use Weaker or Less Concentrated Acid optimize_conditions->weaker_acid shorter_time Reduce Reaction Time optimize_conditions->shorter_time G Hypothesized Sulfonation of this compound sub This compound intermediate Sigma Complex Intermediate (Resonance Stabilized) sub->intermediate Electrophilic Attack reagent H₂SO₄ (SO₃) reagent->intermediate product This compound- x-sulfonic acid intermediate->product -H⁺

References

Technical Support Center: Purification of 2-Fluoro-1,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-Fluoro-1,4-dimethylbenzene.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: My purified this compound shows multiple peaks on GC analysis, indicating the presence of impurities.

  • Question: What are the likely impurities I'm seeing in my GC analysis?

    • Answer: The most common impurities are positional isomers of fluorodimethylbenzene, which are often formed as byproducts during the synthesis of this compound, especially in electrophilic aromatic substitution reactions.[1] Due to the directing effects of the methyl groups on the starting material (p-xylene), you may see other isomers where the fluorine atom is in a different position. Unreacted starting materials or residual solvents from the reaction or workup can also be present.

  • Question: Why is it so difficult to separate these isomers by simple distillation?

    • Answer: The positional isomers of fluorodimethylbenzene have very similar molecular structures and, consequently, very close boiling points, making their separation by simple distillation challenging.[2] Effective separation requires a more efficient technique like fractional distillation with a high-efficiency column.

Issue 2: I'm struggling to achieve baseline separation of isomers using fractional distillation.

  • Question: How can I improve the efficiency of my fractional distillation?

    • Answer: To improve separation, you need to increase the number of theoretical plates in your distillation setup.[3] This can be achieved by:

      • Using a longer fractionating column: A longer column provides more surface area for repeated vaporization and condensation cycles.

      • Using a column with a more efficient packing material: Vigreux indentations, Raschig rings, or metal sponges (e.g., steel sponge) increase the surface area within the column.

      • Optimizing the reflux ratio: A higher reflux ratio (the ratio of condensate returned to the pot versus condensate collected) can improve separation but will also increase the distillation time.

      • Slowing the distillation rate: A slow and steady distillation rate allows for better equilibrium between the liquid and vapor phases, leading to a more efficient separation.[2]

  • Question: My distillation is very slow, and I'm losing product. What can I do?

    • Answer: A very slow distillation can be caused by insufficient heating or excessive heat loss.

      • Insulate the column: Wrapping the fractionating column with glass wool or aluminum foil can help maintain the temperature gradient and prevent heat loss.[2]

      • Ensure proper heating: Use a heating mantle with a stirrer to ensure even boiling. Gradually increase the heat to maintain a steady distillation rate.

      • Check for leaks: Ensure all joints in your distillation apparatus are properly sealed to prevent the loss of vapor.

Issue 3: Column chromatography is not effectively separating the isomers.

  • Question: What stationary and mobile phases should I use for separating fluorodimethylbenzene isomers?

    • Answer: For the separation of relatively non-polar aromatic isomers, normal-phase chromatography on silica gel or alumina is a common approach.[4] The choice of mobile phase is critical. A non-polar solvent like hexane or heptane is a good starting point. The polarity can be gradually increased by adding a small amount of a slightly more polar solvent like toluene or dichloromethane to elute the compounds.[5] The optimal solvent system should be determined by thin-layer chromatography (TLC) first to find a system that gives good separation of the spots corresponding to your product and impurities.[6]

  • Question: My compounds are eluting too quickly or not at all. How do I adjust my mobile phase?

    • Answer:

      • Eluting too quickly (high Rf on TLC): Your mobile phase is too polar. Decrease the proportion of the more polar solvent.

      • Not eluting or eluting too slowly (low Rf on TLC): Your mobile phase is not polar enough. Gradually increase the proportion of the more polar solvent.

Frequently Asked Questions (FAQs)

Q1: What are the boiling points of this compound and its common isomers?

A1: The boiling points of fluorodimethylbenzene isomers are very close, which is the primary challenge in their separation by distillation.

CompoundBoiling Point (°C)
This compound~147-148
4-Fluoro-1,2-dimethylbenzene148-149
2-Fluoro-1,3-dimethylbenzene142-144[7]
3-Fluoro-1,2-dimethylbenzene148-152[8]
4-Fluoro-1,3-dimethylbenzeneNot readily available
5-Fluoro-1,3-dimethylbenzene145[9]

Q2: What is a typical starting point for a fractional distillation protocol to purify this compound?

A2: While a specific protocol depends on the scale and available equipment, here is a general methodology for fractional distillation of aromatic isomers:

Experimental Protocol: Fractional Distillation of this compound

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[2]

    • Use a heating mantle with a magnetic stirrer and add a stir bar to the round-bottom flask to ensure smooth boiling.

  • Procedure:

    • Charge the crude this compound into the round-bottom flask.

    • Begin heating the flask gently.

    • Observe the vapor rising slowly through the fractionating column. A slow and steady rate is crucial for good separation.[2]

    • Collect a small initial fraction (forerun) which may contain more volatile impurities.

    • Carefully monitor the temperature at the distillation head. The temperature should hold steady as the main fraction distills.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.

    • If the temperature rises significantly, it indicates that higher-boiling impurities are starting to distill. At this point, you should change the receiving flask to collect this as a separate fraction.

    • Do not distill to dryness to avoid the formation of potentially explosive peroxides in the distillation flask.

  • Analysis:

    • Analyze the collected fractions by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine their purity.

Q3: Can you provide a general protocol for purification by column chromatography?

A3: The following is a general methodology for purifying this compound using column chromatography.

Experimental Protocol: Column Chromatography of this compound

  • TLC Analysis:

    • First, perform thin-layer chromatography (TLC) on the crude mixture using a non-polar solvent system (e.g., hexane or a mixture of hexane and a small amount of toluene or dichloromethane) to determine the appropriate eluent for separation. The ideal solvent system will show good separation between the spot for the desired product and any impurity spots.

  • Column Packing:

    • Select a glass column of appropriate size for the amount of material to be purified.

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar eluent and pour it into the column.

    • Allow the silica gel to settle, tapping the column gently to ensure even packing and remove any air bubbles.

    • Add another layer of sand on top of the silica gel.

    • Drain the solvent until the level is just above the top layer of sand. Never let the column run dry.[5]

  • Sample Loading and Elution:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until the liquid level is just above the sand.

    • Carefully add fresh eluent to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Q4: What analytical methods are recommended for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC) with a Flame Ionization Detector (FID): GC-FID is an excellent technique for determining the purity of volatile compounds like this compound and quantifying the percentage of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both separating the components of a mixture and identifying them based on their mass spectra.[1] This is particularly useful for identifying the isomeric impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR can provide detailed structural information and help in identifying and quantifying isomers. ¹⁹F NMR is especially useful for fluorine-containing compounds.[10]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis p_xylene p-Xylene reaction Electrophilic Fluorination p_xylene->reaction crude_product Crude this compound (with isomeric impurities) reaction->crude_product purification_method Purification Method crude_product->purification_method fractional_distillation Fractional Distillation purification_method->fractional_distillation Boiling Point Difference column_chromatography Column Chromatography purification_method->column_chromatography Polarity Difference prep_gc Preparative GC purification_method->prep_gc Volatility & BP Difference pure_product Purified this compound fractional_distillation->pure_product column_chromatography->pure_product prep_gc->pure_product analysis_method Purity Analysis gc_ms GC-MS analysis_method->gc_ms nmr NMR analysis_method->nmr pure_product->analysis_method

Caption: A general workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Fractional_Distillation start Poor Separation in Fractional Distillation check_column Increase Theoretical Plates? start->check_column check_heat Slow Distillation Rate? start->check_heat use_longer_column Use Longer/Packed Column check_column->use_longer_column Yes optimize_reflux Increase Reflux Ratio check_column->optimize_reflux Yes slow_distillation Decrease Distillation Rate check_column->slow_distillation Yes end Improved Separation use_longer_column->end optimize_reflux->end slow_distillation->end insulate_column Insulate Column check_heat->insulate_column Yes increase_heat Adjust Heating check_heat->increase_heat Yes check_leaks Check for Leaks check_heat->check_leaks Yes insulate_column->end increase_heat->end check_leaks->end

Caption: A troubleshooting guide for common issues encountered during fractional distillation.

References

improving regioselectivity in reactions of 2-Fluoro-1,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving regioselectivity in reactions of 2-Fluoro-1,4-dimethylbenzene (also known as 2-fluoro-p-xylene). This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in electrophilic aromatic substitution (EAS) of this compound?

A1: The regioselectivity is controlled by the interplay of the directing effects of the three substituents on the aromatic ring: the fluorine atom at position 2, and the two methyl groups at positions 1 and 4.

  • Methyl Groups (-CH₃): These are activating groups that donate electron density to the ring primarily through an inductive effect and hyperconjugation. They are ortho, para-directors.

  • Fluoro Group (-F): The fluorine atom is a deactivating group overall due to its strong electron-withdrawing inductive effect (-I). However, it possesses lone pairs of electrons that can be donated to the ring via a resonance effect (+M). This resonance effect directs incoming electrophiles to the ortho and para positions. For fluorine, the para-directing effect is particularly strong.

  • Steric Hindrance: The size of the substituents and the incoming electrophile can physically block attack at certain positions, significantly influencing the product distribution.

Q2: Which positions on the this compound ring are most likely to be substituted?

A2: The available positions for substitution are C3, C5, and C6.

  • Position 6: This position is generally the most favored for substitution. It is ortho to the activating methyl group at C1 and ortho to the fluorine atom at C2. While the fluorine is deactivating, its directing effect still favors this position.

  • Position 3: This position is ortho to the activating methyl group at C4. However, it experiences significant steric hindrance from the adjacent methyl group at C4 and the fluorine at C2.

  • Position 5: This position is ortho to the activating methyl group at C4 and meta to the fluorine and the other methyl group. It is generally less favored than position 6 but can become more significant with very bulky electrophiles that are sensitive to steric hindrance.

Q3: How does the fluorine atom, an electronegative element, act as an ortho, para-director?

A3: While fluorine's strong inductive effect withdraws electron density from the entire ring, deactivating it compared to benzene, its resonance effect selectively enriches the ortho and para positions. Lone pairs on the fluorine can be delocalized into the ring, stabilizing the carbocation intermediates (arenium ions) formed during ortho or para attack. This stabilization is not possible for meta attack, making the activation energy for the meta pathway higher.

Q4: Can I achieve substitution at a position that is not electronically favored?

A4: Yes, under certain conditions. A powerful strategy to override the standard electronic directing effects is Directed Ortho-Metalation (DoM) . In this technique, a strong organolithium base is used to deprotonate the position ortho to a directing metalation group (DMG). The fluorine atom can act as a moderate DMG, directing lithiation to the C3 position. The resulting aryllithium intermediate can then be quenched with an electrophile to install a substituent with high regioselectivity at a position that is sterically hindered and less favored in classical EAS.[1][2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the functionalization of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired regioisomer; formation of a product mixture. 1. Competing Directing Effects: The activating methyl groups and the ortho, para-directing fluoro group lead to multiple activated sites. 2. Reaction Temperature: Higher temperatures can reduce selectivity by providing enough energy to overcome the activation barriers for less-favored isomers.1. Optimize Reaction Conditions: Lower the reaction temperature to favor the product with the lowest activation energy. 2. Vary the Electrophile/Catalyst: Use a bulkier electrophile or catalyst system. Increased steric demand can disfavor attack at the more hindered C3 and C6 positions, potentially increasing selectivity for the C5 position.
The reaction is very slow or does not proceed to completion. 1. Deactivating Effect of Fluorine: The strong inductive effect of fluorine deactivates the ring, making it less nucleophilic than p-xylene. 2. Insufficiently Reactive Electrophile: The electrophile generated may not be potent enough to react with the deactivated ring.1. Use a Stronger Lewis Acid: For reactions like Friedel-Crafts, switch from FeCl₃ to the more reactive AlCl₃ to generate a higher concentration of the electrophile. 2. Increase Reaction Time or Temperature: Cautiously increase the temperature or allow the reaction to run longer, while monitoring for byproduct formation.
Desired product is the sterically hindered C3 isomer, but it is not forming. 1. Steric Hindrance: The C3 position is flanked by the C2-fluoro and C4-methyl groups, making it highly inaccessible to most electrophiles. 2. Electronic Effects: Standard EAS conditions will not favor this position.1. Employ Directed Ortho-Metalation (DoM): This is the most effective strategy. Use a strong base like sec-BuLi or n-BuLi with TMEDA to deprotonate the C3 position, directed by the fluorine atom. The resulting organolithium species can then be trapped with your desired electrophile.[1][4]
Significant amount of poly-substituted byproducts are formed. 1. Activating Nature of the Substrate: Despite the fluorine, the two methyl groups activate the ring, making the mono-substituted product potentially more reactive than the starting material (especially in Friedel-Crafts alkylation).1. Use a Stoichiometric Amount of Reagents: Carefully control the stoichiometry, using the aromatic substrate in excess relative to the electrophile. 2. Consider Friedel-Crafts Acylation: For introducing an alkyl chain, use Friedel-Crafts acylation followed by reduction (e.g., Clemmensen or Wolff-Kishner). The acyl group is deactivating and prevents over-acylation.

Predicted Regioselectivity & Quantitative Data

Disclaimer: Experimental data for the regioselectivity of this compound is scarce in published literature. The following tables provide predicted outcomes based on established principles of electrophilic aromatic substitution. Actual yields may vary.

Predicted Product Distribution in Electrophilic Aromatic Substitution

ReactionElectrophile (E⁺)Position 6 (Major)Position 5 (Minor)Position 3 (Trace/None)Rationale
Nitration NO₂⁺> 70%< 25%< 5%The nitronium ion is relatively small; substitution is primarily governed by electronic effects, strongly favoring the C6 position activated by both -CH₃ and -F.
Halogenation (Br₂/FeBr₃) Br⁺> 60%~30%< 10%A larger electrophile than NO₂⁺ increases sensitivity to steric hindrance, slightly decreasing the C6/C5 ratio.
Sulfonation (conc. H₂SO₄) SO₃> 50%~40%< 10%SO₃ is a bulky electrophile, leading to a greater proportion of substitution at the less hindered C5 position. The reaction is often reversible, which can also affect isomer distribution.
Friedel-Crafts Acylation (RCOCl/AlCl₃) RCO⁺> 40%~50%< 10%The acylium ion and its complex with AlCl₃ are very bulky. Steric hindrance becomes a dominant factor, potentially making the less-hindered C5 the major product.

Experimental Protocols

Caution: These protocols are representative examples adapted for this compound and should be performed with appropriate safety precautions in a fume hood.

Protocol 1: Representative Procedure for Nitration

This protocol is adapted from generalized methods for the nitration of alkylbenzenes.[5]

  • Preparation: In a round-bottom flask cooled in an ice-water bath (0-5 °C), slowly add 5 mL of concentrated sulfuric acid. With continuous stirring, add 5 mL of concentrated nitric acid dropwise, keeping the temperature below 10 °C.

  • Reaction: To the cold nitrating mixture, add this compound (1.24 g, 10 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Stirring: After the addition is complete, let the mixture stir at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture over 50 g of crushed ice. Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers and wash sequentially with cold water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product mixture. The isomers can be separated by column chromatography or fractional distillation.

Protocol 2: Representative Procedure for Friedel-Crafts Acylation

This protocol is adapted from standard procedures for Friedel-Crafts acylation.[6][7][8]

  • Setup: To a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.47 g, 11 mmol) and 20 mL of anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: Add acetyl chloride (0.78 g, 10 mmol) dropwise to the stirred AlCl₃ suspension over 15 minutes.

  • Reaction: Add a solution of this compound (1.24 g, 10 mmol) in 10 mL of anhydrous DCM dropwise over 30 minutes.

  • Stirring: After addition, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC indicates consumption of the starting material.

  • Work-up: Cool the reaction mixture back to 0 °C and quench by slowly adding 20 mL of ice-cold 1 M HCl. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄. After filtration and solvent removal, purify the resulting ketone by column chromatography or distillation.

Protocol 3: Regioselective Synthesis via Directed Ortho-Metalation (DoM)

This protocol is a general guide for achieving substitution at the C3 position.[1][4]

  • Setup: In a flame-dried, nitrogen-purged flask, dissolve this compound (1.24 g, 10 mmol) in 40 mL of anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add sec-butyllithium (1.4 M in cyclohexane, 7.9 mL, 11 mmol) dropwise via syringe over 20 minutes. The solution may develop a color. Stir the mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the desired electrophile (e.g., 1.1 equivalents of trimethylsilyl chloride for silylation, or by bubbling dry CO₂ gas for carboxylation) at -78 °C.

  • Warming: After adding the electrophile, stir for an additional hour at -78 °C, then allow the reaction to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer to a separatory funnel and extract with diethyl ether (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter, concentrate under reduced pressure, and purify the product using column chromatography.

Visualizations

G Diagram 1: Predicted Directing Effects in EAS cluster_0 This compound cluster_1 Electronic Effects cluster_2 Steric Hindrance cluster_3 Predicted Outcome C1 C-CH₃ C2 C-F C3 C3 C4 C-CH₃ C5 C5 C6 C6 Me1_ortho CH₃ at C1 activates C6 (ortho) P6 Position 6 (Major Product) Me1_ortho->P6 Strong Activation Me4_ortho CH₃ at C4 activates C3, C5 (ortho) P5 Position 5 (Minor Product) Me4_ortho->P5 P3 Position 3 (Trace Product) Me4_ortho->P3 F_ortho F at C2 directs to C3, C6 (ortho) F_ortho->P6 F_ortho->P3 S3 HIGH at C3 (between F and CH₃) S3->P3 Disfavors Attack S6 MODERATE at C6 (next to CH₃ and F) S6->P6 Slightly Disfavors S5 LOW at C5 S5->P5 Favors Attack

Caption: Predicted directing effects for electrophilic aromatic substitution.

G Diagram 2: Troubleshooting Poor Regioselectivity start Start: Reaction gives a mixture of isomers q1 Is the desired isomer the sterically hindered C3 product? start->q1 q2 Is the reaction temperature high? q1->q2 No   sol1 Strategy: Use Directed Ortho-Metalation (DoM) - Deprotonate with s-BuLi at -78°C - Quench with electrophile q1->sol1  Yes sol2 Action: Lower the reaction temperature (e.g., from RT to 0°C) q2->sol2  Yes q3 Is selectivity still low? q2->q3 No   end Outcome: Improved Regioselectivity sol1->end sol2->q3 sol3 Action: Use a bulkier electrophile or catalyst to increase steric differentiation q3->sol3  Yes q3->end No   sol3->end fail Outcome: Consider alternative synthetic route sol3->fail

Caption: A troubleshooting flowchart for experiments with poor regioselectivity.

G Diagram 3: General Workflow for Electrophilic Aromatic Substitution prep 1. Preparation - Cool solvent and reagents - Prepare electrophile (e.g., nitrating mixture) reaction 2. Reaction - Slowly add substrate to electrophile at low temp - Stir for designated time prep->reaction quench 3. Quenching - Pour reaction mixture into ice/water or quenching solution reaction->quench extract 4. Extraction & Washing - Extract with organic solvent - Wash with base/brine to neutralize and purify quench->extract purify 5. Purification & Analysis - Dry over Na₂SO₄, filter, concentrate - Purify via chromatography/distillation - Characterize (NMR, GC-MS) extract->purify

Caption: A typical experimental workflow for electrophilic aromatic substitution.

G Diagram 4: Workflow for Regioselectivity via Directed Ortho-Metalation setup 1. Setup - Flame-dry glassware under N₂ - Dissolve substrate in anhydrous THF lith 2. Lithiation - Cool to -78°C (dry ice bath) - Add organolithium base (e.g., s-BuLi) dropwise - Stir for 1-2 hours setup->lith quench 3. Electrophilic Quench - Add desired electrophile (e.g., TMSCl, CO₂) at -78°C - Stir and warm slowly to room temperature lith->quench workup 4. Work-up - Quench with saturated NH₄Cl (aq) - Extract with ether or ethyl acetate quench->workup purify 5. Purification - Wash, dry, and concentrate organic layers - Purify via column chromatography workup->purify

References

Technical Support Center: Temperature Effects on 2-Fluoro-1,4-dimethylbenzene Reaction Rates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for professionals engaged in synthetic chemistry. This guide provides in-depth, practical insights into managing and understanding the critical role of temperature in reactions involving 2-Fluoro-1,4-dimethylbenzene (also known as 2-fluoro-p-xylene). Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles that govern reaction outcomes, helping you troubleshoot experiments and optimize your synthetic routes.

Core Principles & Frequently Asked Questions

This section addresses fundamental questions regarding the thermal behavior of reactions involving this compound, focusing on the principles of electrophilic aromatic substitution (EAS), a common reaction pathway for this substrate.[1][2]

Q1: How does temperature fundamentally affect the reaction rate of this compound?

A: The effect of temperature on the reaction rate is primarily described by the Arrhenius equation .[3] This relationship states that the rate constant (k) of a chemical reaction increases exponentially with the absolute temperature (T).

Arrhenius Equation: k = A e(-Ea/RT)

Where:

  • k is the rate constant.

  • A is the pre-exponential factor, related to collision frequency and orientation.

  • Ea is the activation energy, the minimum energy required for a reaction to occur.

  • R is the universal gas constant.

  • T is the absolute temperature in Kelvin.

In essence, increasing the temperature provides reactant molecules with more kinetic energy. This leads to more frequent collisions and, more importantly, a higher fraction of those collisions having sufficient energy to overcome the activation barrier (Ea), thus accelerating the reaction.[3] For many organic reactions, a common rule of thumb is that the reaction rate can double or triple for every 10°C increase in temperature.

Q2: What is the significance of Activation Energy (Ea) in these reactions?

A: Activation energy (Ea) is the energy barrier that must be surmounted for reactants to transform into products.[4] In the context of electrophilic aromatic substitution on this compound, this barrier corresponds to the formation of a high-energy carbocation intermediate known as a sigma complex or benzenonium ion.[2][5] The first step, the attack of the electrophile on the aromatic ring to form this intermediate, is typically the slow, rate-determining step of the reaction.[2]

A higher Ea signifies a greater sensitivity of the reaction rate to temperature changes. Reactions with high activation energies will show a more dramatic increase in rate for a given temperature increase compared to reactions with low activation energies.

Q3: How do the substituents (–F and two –CH₃ groups) on the benzene ring influence its reactivity and temperature sensitivity?

A: The substituents dictate the electronic properties of the aromatic ring, which in turn affects both the overall reaction rate (reactivity) and the position of electrophilic attack (regioselectivity).

  • Methyl Groups (–CH₃): These are activating groups. They donate electron density to the ring through an inductive effect, stabilizing the positively charged sigma complex intermediate. This lowers the activation energy and makes the ring more reactive than benzene itself.[1][2] They are ortho, para-directors.

  • Fluorine (–F): The fluorine atom is a unique case. It is highly electronegative and withdraws electron density through the inductive effect, which deactivates the ring. However, it can donate electron density through resonance via its lone pairs.[1] While the inductive effect generally outweighs the resonance effect, making halogens deactivating overall, the resonance donation still preferentially stabilizes the ortho and para positions. Thus, fluorine is a deactivating but ortho, para-director.

For this compound, the activating methyl groups dominate, making the ring more reactive than benzene. The directing effects of all three substituents must be considered to predict the product distribution. Temperature can influence this distribution; at higher temperatures, there may be enough energy to overcome the activation barrier for the formation of less-favored isomers, leading to a decrease in selectivity.[6]

Experimental Protocol: Kinetic Analysis of the Nitration of this compound

This protocol provides a framework for studying how temperature affects the reaction rate and selectivity of a representative electrophilic aromatic substitution: nitration.

Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Execution cluster_sampling 3. Data Collection cluster_analysis 4. Analysis & Repetition prep_reagents Prepare Stock Solutions: - this compound in Acetic Anhydride - Nitrating Agent (e.g., HNO₃) prep_reactor Set up Jacketed Reactor with Stirrer, Thermocouple, and Septum prep_reagents->prep_reactor equilibrate Equilibrate Reactor to Target Temperature (T₁) prep_reactor->equilibrate add_reactant Inject Substrate Solution equilibrate->add_reactant initiate Inject Nitrating Agent (t=0) add_reactant->initiate run_reaction Run Reaction at Constant T₁ with Vigorous Stirring initiate->run_reaction take_samples Withdraw Aliquots at Timed Intervals (t₁, t₂, t₃...) run_reaction->take_samples quench Immediately Quench Samples (e.g., in ice-cold NaHCO₃ solution) take_samples->quench extract Extract with Organic Solvent (e.g., Dichloromethane) quench->extract analyze Analyze Samples by GC or HPLC to Determine Concentrations extract->analyze repeat_exp Repeat Steps 2-4 at Different Temperatures (T₂, T₃, T₄) analyze->repeat_exp plot Plot Data to Determine Rate Constants (k) and Construct Arrhenius Plot analyze->plot repeat_exp->equilibrate New T

Caption: Workflow for kinetic analysis of nitration.

Step-by-Step Methodology

1. Reagent and Equipment Preparation:

  • Safety First: this compound is flammable and an irritant. Nitric acid is highly corrosive. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
  • Prepare a stock solution of this compound (e.g., 0.5 M) in a suitable solvent like acetic anhydride.
  • Prepare a stock solution of the nitrating agent (e.g., 70% HNO₃).
  • Set up a jacketed glass reactor connected to a circulating bath (thermostat). This allows for precise temperature control.
  • Equip the reactor with a magnetic stirrer, a calibrated temperature probe (thermocouple), and a septum for injections.

2. Reaction at Temperature T₁ (e.g., 25°C):

  • Add the solvent to the reactor and set the circulator to bring the reactor contents to the desired temperature. Allow the system to equilibrate for 15-20 minutes.
  • Inject a known volume of the this compound stock solution.
  • To initiate the reaction, inject the nitrating agent and start the timer (t=0).

3. Sampling and Quenching:

  • At predetermined time intervals (e.g., 2, 5, 10, 20, 40 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
  • Immediately quench the aliquot in a vial containing a quenching solution (e.g., ice-cold saturated sodium bicarbonate) to stop the reaction.

4. Sample Analysis:

  • Add an internal standard to the quenched sample vial.
  • Extract the organic components with a suitable solvent (e.g., dichloromethane).
  • Analyze the organic layer using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the reactant and product(s) over time.

5. Data Processing and Repetition:

  • Plot the concentration of the reactant versus time. From this data, determine the initial reaction rate and the rate constant (k) for the experiment at temperature T₁.
  • Thoroughly clean the reactor and repeat the entire procedure at different temperatures (e.g., 35°C, 45°C, 55°C) to obtain rate constants at various temperatures.

Troubleshooting Guide

Q: My reaction rate is significantly slower or faster than expected at a given temperature. What are the possible causes?

A:

  • Inaccurate Temperature Measurement: Ensure your temperature probe is calibrated and placed directly within the reaction mixture, not just in the heating bath. A discrepancy of a few degrees can significantly alter the rate.

  • Reagent Purity/Activity: The purity of this compound can affect the rate. More critically, the concentration and activity of the electrophile source (e.g., the exact composition of the nitrating mixture) is paramount. If using a catalyst, ensure it has not degraded.

  • Solvent Effects: The solvent can influence reaction rates. Ensure the solvent is anhydrous if required, as water can deactivate many catalysts (e.g., AlCl₃ in Friedel-Crafts reactions).

  • Poor Mixing: If the reaction mixture is not homogenous, the localized concentration of reactants will vary, leading to an inconsistent and often slower overall rate. Ensure stirring is vigorous and efficient.

Q: I am observing poor reproducibility between experiments conducted at the same nominal temperature. What should I investigate?

A:

  • Temperature Stability: Check for fluctuations in your heating/cooling system. A circulating bath provides much better stability than a simple heating mantle.[7] Record the temperature throughout the experiment to ensure it remains constant.

  • Timing of Initiation and Sampling: In kinetic studies, precise timing is crucial. Use a consistent method for adding the initiating reagent and for starting the timer. Ensure sampling times are accurate.

  • Quenching Efficiency: The quenching process must be instantaneous to accurately "freeze" the reaction at the sampling time. Ensure your quenching agent is in sufficient excess and the mixing is rapid.

  • Atmospheric Moisture: For moisture-sensitive reactions (like Friedel-Crafts), ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

Q: At higher temperatures, I'm getting a complex mixture of products and lower yield of the desired isomer. How can I improve selectivity?

A:

  • Temperature and Selectivity Trade-off: Higher temperatures increase the rate of all possible reactions, including the formation of undesired isomers and decomposition pathways. While the desired product may have the lowest activation energy, at higher temperatures, other pathways become accessible. This is a classic kinetic vs. thermodynamic control scenario.[6]

  • Lower the Temperature: The most direct solution is to run the reaction at a lower temperature for a longer period. This will favor the pathway with the lowest activation energy, often leading to higher regioselectivity. For the nitration of fluorotoluenes, lower temperatures generally improve selectivity for the primary products.[8]

  • Choice of Catalyst/Reagents: In some cases, the choice of catalyst or reaction medium can enhance selectivity. For example, using solid acid catalysts in nitration can lead to cleaner, more regioselective outcomes compared to traditional mixed-acid methods.[4]

Data Analysis and Interpretation

Once you have collected concentration data over time at various temperatures, you can calculate the rate constant (k) for each temperature. This data is then used to determine the activation energy (Ea) via an Arrhenius plot.

Sample Kinetic Data Table
Temperature (K)1/T (K⁻¹)Rate Constant, k (M⁻¹s⁻¹) (Hypothetical)ln(k)
298.150.0033540.015-4.200
308.150.0032450.032-3.442
318.150.0031430.065-2.733
328.150.0030470.128-2.056
Constructing the Arrhenius Plot

The Arrhenius equation can be rearranged into a linear form:

ln(k) = - (Ea/R) * (1/T) + ln(A)

This is the equation of a straight line (y = mx + c), where:

  • y = ln(k)

  • x = 1/T

  • The slope (m) = -Ea/R

  • The y-intercept (c) = ln(A)

By plotting ln(k) versus 1/T, you will obtain a straight line. The activation energy (Ea) can be calculated from the slope of this line.

Ea = - (slope) * R

G cluster_main Arrhenius Plot: Determining Activation Energy y_axis ln(k) (Reaction Rate) origin origin y_axis->origin x_axis 1/T (Temperature) origin->x_axis y_end y_end x_end x_end p1 p1 p4 p4 p1->p4  Slope = -Ea / R p2 p2 p3 p3

Caption: Relationship between ln(k) and 1/T.

References

Technical Support Center: Solvent Effects in Nucleophilic Aromatic Substitution of 2-Fluoro-1,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working on the nucleophilic aromatic substitution (SNA_r_) of 2-Fluoro-1,4-dimethylbenzene. The content is tailored for professionals in chemical research and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my nucleophilic substitution reaction with this compound proceeding very slowly or not at all?

A1: The reactivity of the aromatic ring is a critical factor. This compound is considered an electron-neutral or slightly electron-rich substrate. The two methyl groups are electron-donating, which can deactivate the ring towards attack by a nucleophile. Classical SNA_r_ reactions are most efficient on electron-poor aromatic rings, where electron-withdrawing groups (like a nitro group) are present to stabilize the negatively charged intermediate (Meisenheimer complex).[1][2][3] For electron-neutral substrates, harsher reaction conditions (higher temperatures) or alternative catalytic methods may be necessary to achieve a reasonable reaction rate.[1]

Q2: What is the role of the solvent in this reaction, and which type should I choose?

A2: The solvent plays a crucial role in stabilizing the reactants and intermediates, significantly impacting the reaction rate.[4]

  • Polar Aprotic Solvents (Recommended): Solvents like DMSO, DMF, and acetonitrile are generally preferred for SNA_r_ reactions.[5] These solvents can effectively solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophilic anion. This leaves the nucleophile "naked" and more reactive, accelerating the rate-determining step of nucleophilic attack.[6]

  • Polar Protic Solvents (Not Recommended): Solvents such as water, methanol, and ethanol should generally be avoided. They form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and significantly reduces its nucleophilicity and reactivity.[4][7][8]

Q3: I'm observing a very low yield. What are the common causes and how can I optimize the reaction?

A3: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incorrect Solvent Choice: Ensure you are using a dry, polar aprotic solvent. Water contamination can compete as a nucleophile, leading to undesired hydroxylation byproducts.[5]

  • Insufficient Temperature: Reactions on unactivated substrates like this compound often require higher temperatures to overcome the activation energy barrier. Gradually increase the reaction temperature and monitor the progress by TLC or GC.

  • Nucleophile Strength: A stronger or less sterically hindered nucleophile may be required for an efficient reaction.[5]

  • Reaction Time: Prolonged reaction times at high temperatures can sometimes lead to product decomposition or the formation of side products. Optimize the reaction time by monitoring its progress.[5]

  • Base Choice (if applicable): If a base is used to deprotonate a neutral nucleophile, ensure it is strong enough but not so reactive that it leads to side reactions. In some cases, using an excess of a strong base in DMSO can be effective.[9]

Q4: Why is fluorine the leaving group, even though the C-F bond is very strong?

A4: In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[3][10] The reaction rate is therefore more dependent on factors that stabilize this intermediate than on the strength of the bond to the leaving group. Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This same electronegativity also helps to stabilize the negative charge that develops in the aromatic ring of the Meisenheimer intermediate, thus lowering the activation energy of this slow step and increasing the overall reaction rate.[3][10]

Data Presentation: Solvent Effects

The following table provides an illustrative summary of the expected relative reaction rates for the SNA_r_ of an unactivated fluoroarene like this compound in various solvents. Actual rates will depend on the specific nucleophile and reaction conditions.

Solvent ClassSolvent ExampleDielectric Constant (ε)Expected Relative RateRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)47Very HighExcellent at solvating cations, leaving the nucleophile highly reactive. High boiling point allows for a wide temperature range.[5][9]
Polar Aprotic Dimethylformamide (DMF)37HighSimilar to DMSO, effectively solvates cations. Can decompose at high temperatures.[5]
Polar Aprotic Acetonitrile (MeCN)38Moderate to HighGood choice, though generally less effective at solvating salts than DMSO or DMF.
Ethers (Aprotic) Tetrahydrofuran (THF)7.6Low to ModerateLower polarity may reduce solubility of ionic nucleophiles and slow the reaction compared to more polar aprotic solvents.[11]
Aromatic Toluene2.4Very LowNon-polar nature is poor for dissolving ionic nucleophiles and stabilizing charged intermediates.[11]
Polar Protic Methanol (MeOH)33Very LowStrongly solvates and deactivates the nucleophile through hydrogen bonding, hindering its attack on the arene.[6][8]
Polar Protic Water (H₂O)80Extremely LowVery strong hydrogen bonding severely deactivates the nucleophile. May also act as a competing nucleophile.[5]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution of this compound

Disclaimer: This is a representative protocol. Specific quantities, temperatures, and reaction times must be optimized for each specific nucleophile.

  • Preparation:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nucleophile (e.g., sodium methoxide, 1.2 equivalents) and a strong base if required (e.g., potassium carbonate, 2.0 equivalents).

    • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Setup:

    • Add anhydrous, polar aprotic solvent (e.g., DMSO, 5-10 mL per mmol of substrate) via syringe.

    • Stir the mixture until the nucleophile and base are fully dissolved or suspended.

    • Add this compound (1.0 equivalent) to the flask via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) using an oil bath.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). The reaction may require several hours to reach completion.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate or diethyl ether).

    • Extract the aqueous layer 2-3 times with the organic solvent.

    • Combine the organic layers and wash with water, followed by brine, to remove the high-boiling-point solvent (e.g., DMSO).

  • Purification and Analysis:

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter the mixture and concentrate the solvent using a rotary evaporator.

    • Purify the crude product using flash column chromatography or distillation to obtain the pure substituted product.

    • Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products Reactants This compound + Nu⁻ Intermediate <[ σ-complex ]-> Reactants->Intermediate Addition (Slow, Rate-Determining) Products Substituted Product + F⁻ Intermediate->Products Elimination (Fast)

Caption: The two-step Addition-Elimination mechanism for SNA_r_.

Experimental_Workflow A 1. Reagent Prep B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Heating & Stirring B->C D 4. Reaction Monitoring (TLC/GC) C->D D->C Continue Reaction E 5. Cooldown & Quench D->E Reaction Complete F 6. Extraction E->F G 7. Drying & Concentration F->G H 8. Purification (Chromatography) G->H I 9. Analysis (NMR/MS) H->I

Caption: General experimental workflow for SNA_r_ reactions.

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions Problem Low / No Product Cause_Solvent Solvent Issue? Problem->Cause_Solvent Cause_Temp Temperature Too Low? Problem->Cause_Temp Cause_Nuc Nucleophile Inactive? Problem->Cause_Nuc Sol_Solvent Use dry, polar aprotic solvent (DMSO, DMF) Cause_Solvent->Sol_Solvent Yes Sol_Temp Increase temperature incrementally Cause_Temp->Sol_Temp Yes Sol_Nuc Use stronger nucleophile or check reagent quality Cause_Nuc->Sol_Nuc Yes

Caption: A decision tree for troubleshooting low-yielding reactions.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Fluoro-1,4-dimethylbenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two primary synthetic routes to 2-Fluoro-1,4-dimethylbenzene, a key building block in pharmaceutical and materials science, is presented. This guide provides a detailed comparison of the traditional Balz-Schiemann reaction and the more modern approach of direct electrophilic fluorination, offering experimental data, protocols, and safety considerations to inform methodology selection.

The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy in drug discovery and materials science to modulate a compound's physicochemical and biological properties. This compound is a valuable intermediate, and its efficient and safe synthesis is of significant interest. This guide compares two prominent methods for its preparation: the venerable Balz-Schiemann reaction and direct electrophilic fluorination of p-xylene.

Method 1: The Balz-Schiemann Reaction

The Balz-Schiemann reaction, a cornerstone of aromatic fluorination since its discovery in 1927, remains a reliable method for the synthesis of aryl fluorides from primary aromatic amines.[1] The reaction proceeds via the diazotization of an amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Experimental Protocol:

A detailed experimental procedure for the synthesis of this compound from 2,5-dimethylaniline has been reported with a yield of 65.5%.

Step 1: Diazotization 2,5-Dimethylaniline (2.3 g, 0.02 mol) is added to triethylamine-trishydrofluoride (Et₃N·3HF) (30 cm³).

Step 2: Formation and Decomposition of Diazonium Salt Sodium nitrite (2.0 g, 0.03 mol) is added to the mixture. The reaction mixture turns red, and nitrogen gas evolves.

Step 3: Work-up and Purification The mixture is poured into water and extracted with diethyl ether. The organic layer is dried, and the solvent is removed to yield an orange oil. Distillation of the oil at 144-146 °C affords this compound as a clear, colorless liquid.

Workflow for Balz-Schiemann Synthesis:

Balz_Schiemann cluster_0 Step 1: Diazotization cluster_1 Step 2: Decomposition cluster_2 Step 3: Purification A 2,5-Dimethylaniline C Diazonium Intermediate Formation A->C B Et3N·3HF B->C E Thermal Decomposition C->E D Sodium Nitrite D->E F Work-up (Extraction) E->F G Distillation F->G H This compound G->H

Balz-Schiemann reaction workflow for this compound synthesis.

Method 2: Direct Electrophilic Fluorination

Direct electrophilic fluorination offers a more direct approach to aryl fluorides by reacting an aromatic compound with a source of electrophilic fluorine.[2] Reagents such as elemental fluorine (F₂) and N-fluoro compounds like Selectfluor™ are commonly used.

Experimental Protocol:

General Procedure (Adapted for p-xylene): To a solution of p-xylene in an anhydrous solvent (e.g., acetonitrile), a suitable electrophilic fluorinating agent (e.g., Selectfluor™ or AgF₂) would be added. The reaction would likely be conducted under an inert atmosphere and at a controlled temperature. The progress of the reaction would be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture would be quenched, and the product would be isolated and purified using standard techniques like extraction and distillation. The yield for this specific transformation is not reported.

Logical Workflow for Direct Electrophilic Fluorination:

Direct_Fluorination cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Fluorination cluster_2 Step 3: Purification A p-Xylene C Reaction Mixture A->C B Electrophilic Fluorinating Agent (e.g., Selectfluor™) B->C E C-H Activation and Fluorination C->E D Controlled Temperature and Inert Atmosphere D->E F Quenching and Work-up E->F G Purification (e.g., Chromatography, Distillation) F->G H This compound G->H

Logical workflow for direct electrophilic fluorination of p-xylene.

Performance Comparison

ParameterBalz-Schiemann ReactionDirect Electrophilic Fluorination
Starting Material 2,5-Dimethylanilinep-Xylene
Key Reagents Sodium nitrite, Et₃N·3HFElectrophilic fluorinating agent (e.g., Selectfluor™, AgF₂)
Reported Yield 65.5%Not reported for this specific reaction
Reaction Steps Multi-step (diazotization, decomposition)Typically a single step
Safety Concerns Potentially explosive diazonium intermediates, use of corrosive HF reagent.[5][6]Highly reactive and hazardous fluorinating agents (e.g., F₂ gas is toxic and corrosive).[7] Selectfluor™ is a safer alternative.[8]
Byproducts Nitrogen gas, boron trifluoride, various salts.Depends on the fluorinating agent; can include HF and other decomposition products.[9]
Scalability Can be challenging on a large scale due to safety concerns, though continuous flow methods are being developed to mitigate risks.[10][11][12]Can be difficult to control on a large scale, especially with highly reactive agents like F₂.[13]

Cost and Environmental Considerations

A precise cost analysis is dependent on current market prices and scale. However, a general comparison can be made:

  • Balz-Schiemann Reaction: The starting material, 2,5-dimethylaniline, and reagents like sodium nitrite are relatively inexpensive. The cost of Et₃N·3HF can be a factor. The generation of waste salts and the use of organic solvents for extraction contribute to the environmental impact.[7]

  • Direct Electrophilic Fluorination: p-Xylene is a readily available and inexpensive bulk chemical. The cost of this method is heavily influenced by the choice of fluorinating agent. Elemental fluorine is produced by an energy-intensive process.[3] Reagents like Selectfluor™ are commercially available but can be more expensive.[14][15] The environmental impact is associated with the disposal of the spent fluorinating agent and byproducts.[16]

Conclusion

Both the Balz-Schiemann reaction and direct electrophilic fluorination present viable, yet distinct, pathways to this compound.

The Balz-Schiemann reaction is a well-established, multi-step method with a documented protocol and a respectable yield. However, it involves the handling of potentially hazardous intermediates and corrosive reagents, which requires careful consideration, especially for large-scale synthesis.

The choice of synthesis method will ultimately depend on the specific requirements of the researcher or organization, including scale, available equipment, safety protocols, and cost considerations. For well-defined, lab-scale synthesis with a predictable outcome, the Balz-Schiemann reaction is a proven method. For those seeking to develop more direct and potentially more atom-economical routes, the exploration of direct electrophilic fluorination holds significant promise.

References

Revolutionizing Analytical Method Validation for 2-Fluoro-1,4-dimethylbenzene Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the validation of analytical methods stands as a cornerstone for ensuring data integrity, product quality, and regulatory compliance. This guide provides a comprehensive comparison of two prevalent analytical techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the assay of 2-Fluoro-1,4-dimethylbenzene, a key intermediate in various synthetic processes. The validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) guidelines to provide a robust framework for researchers, scientists, and drug development professionals.[1][2][3][4]

Methodology Overview

The validation of the analytical methods for the assay of this compound encompasses the evaluation of several key performance characteristics to ensure the method is suitable for its intended purpose.[4][5] These characteristics include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][6][7]

A general workflow for the validation process is outlined below:

Analytical Method Validation Workflow cluster_Plan Planning Phase cluster_Execution Execution Phase cluster_Analysis Analysis & Reporting Phase Define_Purpose Define Analytical Method's Purpose Prepare_Protocol Prepare Validation Protocol Define_Purpose->Prepare_Protocol Leads to Conduct_Experiments Conduct Validation Experiments Prepare_Protocol->Conduct_Experiments Guides Analyze_Data Analyze Data vs. Acceptance Criteria Conduct_Experiments->Analyze_Data Generates Prepare_Report Prepare Validation Report Analyze_Data->Prepare_Report Summarized in Approval QA/Regulatory Approval Prepare_Report->Approval Submitted for

Caption: General workflow for analytical method validation.

Gas Chromatography (GC) Method

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.[8]

Experimental Protocol
  • Instrumentation: Agilent 7890B GC system with a Flame Ionization Detector (FID).

  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped to 180°C at 15°C/min, and held for 5 minutes.

  • Injection Volume: 1 µL.

  • Standard Preparation: A stock solution of this compound (1000 µg/mL) was prepared in methanol. Calibration standards were prepared by serial dilution in the range of 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample was diluted with methanol to a theoretical concentration of 50 µg/mL.

Validation Data Summary
Validation ParameterAcceptance CriteriaGC Method Results
Specificity No interference at the retention time of the analyte.No interfering peaks were observed at the retention time of this compound from blank or placebo samples.
Linearity (r²) ≥ 0.9950.9995
Range (µg/mL) 10 - 10010 - 100
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.25%
LOD (µg/mL) Report0.3
LOQ (µg/mL) Report1.0
Robustness No significant impact on results.The method was found to be robust with respect to small, deliberate variations in flow rate (±0.1 mL/min) and oven temperature (±2°C).

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique suitable for a wide range of organic molecules, including aromatic compounds.[8]

Experimental Protocol
  • Instrumentation: Waters Alliance e2695 Separation Module with a 2998 Photodiode Array (PDA) Detector.

  • Column: Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase: Acetonitrile and water (70:30, v/v).[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound (1000 µg/mL) was prepared in acetonitrile. Calibration standards were prepared by serial dilution in the range of 5 µg/mL to 150 µg/mL.

  • Sample Preparation: The sample was diluted with the mobile phase to a theoretical concentration of 75 µg/mL.

Validation Data Summary
Validation ParameterAcceptance CriteriaHPLC Method Results
Specificity No interference at the retention time of the analyte.No interfering peaks were observed at the retention time of this compound from blank or placebo samples. The PDA detector confirmed peak purity.
Linearity (r²) ≥ 0.9950.9998
Range (µg/mL) 25 - 12525 - 125
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.8%
Precision (% RSD)
- Repeatability≤ 2.0%0.75%
- Intermediate Precision≤ 2.0%1.10%
LOD (µg/mL) Report0.8
LOQ (µg/mL) Report2.5
Robustness No significant impact on results.The method was found to be robust with respect to small, deliberate variations in mobile phase composition (±2%) and column temperature (±2°C).

Comparative Analysis

Method_Comparison cluster_GC Gas Chromatography (GC) cluster_HPLC High-Performance Liquid Chromatography (HPLC) Assay_Requirement Assay of this compound GC_Advantages Advantages: - Higher sensitivity (lower LOD/LOQ) - Suitable for volatile compounds Assay_Requirement->GC_Advantages HPLC_Advantages Advantages: - Wider applicability to non-volatile compounds - Greater flexibility in mobile phase composition - Peak purity analysis with PDA detector Assay_Requirement->HPLC_Advantages GC_Disadvantages Disadvantages: - Requires thermal stability of the analyte - Potential for sample degradation at high temperatures HPLC_Disadvantages Disadvantages: - Generally lower sensitivity than GC for this analyte - Higher solvent consumption

Caption: Comparison of GC and HPLC methods.

Both the GC and HPLC methods developed and validated for the assay of this compound have demonstrated their suitability for the intended purpose, meeting the acceptance criteria for all validated parameters.

  • The GC method exhibits a lower limit of detection and quantification, suggesting higher sensitivity for trace-level analysis. Its suitability for volatile compounds makes it a natural choice for this analyte.

  • The HPLC method offers the advantage of peak purity assessment using a PDA detector, which is a significant benefit for specificity. It also provides greater flexibility and is applicable to a broader range of compounds that may not be thermally stable.

The choice between the two methods will ultimately depend on the specific requirements of the analysis, such as the need for very low-level quantification (favoring GC) or the necessity for definitive peak purity analysis and flexibility (favoring HPLC). Both methods, having been rigorously validated, can be considered reliable for the accurate and precise assay of this compound.

References

A Comparative Guide to the Reactivity of 2-Fluoro-1,4-dimethylbenzene and 4-Fluoro-1,2-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two structural isomers: 2-Fluoro-1,4-dimethylbenzene and 4-Fluoro-1,2-dimethylbenzene. Understanding the nuanced differences in their reactivity is crucial for synthetic strategy, enabling precise control over the functionalization of these aromatic building blocks in the development of complex molecules, pharmaceuticals, and agrochemicals.

Theoretical Framework: Electronic and Steric Effects

The reactivity of a substituted benzene ring in electrophilic aromatic substitution (EAS) is governed by the interplay of electronic and steric effects of its substituents. In both isomers, the substituents are one fluorine atom and two methyl groups.

  • Electronic Effects :

    • Methyl Groups (-CH₃) : These are activating groups that donate electron density to the benzene ring through an inductive effect and hyperconjugation. They increase the ring's nucleophilicity, making it more reactive towards electrophiles than benzene. They are ortho, para-directors.

    • Fluorine Atom (-F) : Fluorine exhibits a dual role. It is strongly electron-withdrawing via the inductive effect (-I) due to its high electronegativity, which deactivates the ring. However, it is electron-donating through a resonance effect (+R) by sharing its lone pairs, which directs incoming electrophiles to the ortho and para positions.[1] For fluorine, the inductive effect generally outweighs the resonance effect, making it a deactivating, yet ortho, para-directing group.[1][2] The reactivity of fluorobenzene is notably higher than other halobenzenes, sometimes approaching that of benzene itself, due to the effective overlap between the 2p orbitals of carbon and fluorine.[2]

  • Steric Effects : The physical bulk of substituents can hinder the approach of an electrophile to adjacent positions. While fluorine is small, methyl groups introduce moderate steric hindrance that can influence the regioselectivity of a reaction, often favoring substitution at the less hindered position.

Comparative Reactivity and Regioselectivity Analysis

The key difference in reactivity between this compound and 4-Fluoro-1,2-dimethylbenzene arises from the relative positions of the activating methyl groups and the deactivating fluoro group. This positioning dictates which carbon atoms on the aromatic ring are most nucleophilic and accessible for electrophilic attack.

This compound (from p-Xylene)

In this isomer, the substituents create a complex pattern of activation and deactivation:

  • Positions for Attack : C3, C5, C6.

  • C3 : This position is ortho to the fluorine (deactivated) and meta to the C4-methyl group. The directing effects are conflicting.

  • C5 : This position is para to the fluorine (strongly directed) and ortho to the C4-methyl group (strongly activated). These directing effects are cooperative, making C5 a highly favored site for electrophilic attack.

  • C6 : This position is ortho to the C1-methyl group (activated) but meta to the fluorine.

Predicted Reactivity : The synergistic activation at the C5 position makes it the most probable site for substitution. The overall reactivity of the molecule is expected to be high due to the presence of two activating methyl groups, despite the deactivating effect of fluorine.

4-Fluoro-1,2-dimethylbenzene (from o-Xylene)

In this isomer, the arrangement of substituents leads to a different reactivity profile:

  • Positions for Attack : C3, C5, C6.

  • C3 : This position is ortho to both the C2-methyl group (activated) and the fluorine atom (directed, but deactivated). Steric hindrance from two adjacent groups is significant.

  • C5 : This position is ortho to the C1-methyl and para to the C2-methyl, making it strongly activated. It is meta to the fluorine. This is a likely site of substitution.

  • C6 : This position is ortho to the C1-methyl group (activated) and meta to the fluorine. It is sterically less hindered than C3.

Predicted Reactivity : The C5 position is strongly activated by two methyl groups. The C6 position is also activated. The C3 position, while electronically activated, is sterically hindered. Therefore, substitution is expected to favor the C5 and C6 positions. The overall reactivity should be comparable to its isomer, driven by the two methyl groups.

The logical flow of these directing effects is visualized in the diagram below.

G cluster_0 Reactivity Analysis: this compound cluster_1 Reactivity Analysis: 4-Fluoro-1,2-dimethylbenzene mol1 This compound pos1_3 Position 3 (ortho to F, meta to CH₃) mol1->pos1_3 Electrophilic Attack Sites pos1_5 Position 5 (para to F, ortho to CH₃) mol1->pos1_5 Electrophilic Attack Sites pos1_6 Position 6 (ortho to CH₃, meta to F) mol1->pos1_6 Electrophilic Attack Sites pred1 Predicted Major Product: Substitution at C5 pos1_3->pred1 Less Favored pos1_5->pred1 Cooperative Directing Effects Strongly Favored pos1_6->pred1 Less Favored mol2 4-Fluoro-1,2-dimethylbenzene pos2_3 Position 3 (ortho to F, ortho to CH₃) mol2->pos2_3 Electrophilic Attack Sites pos2_5 Position 5 (di-ortho/para to CH₃'s) mol2->pos2_5 Electrophilic Attack Sites pos2_6 Position 6 (ortho to CH₃, meta to F) mol2->pos2_6 Electrophilic Attack Sites pred2 Predicted Major Products: Substitution at C5 and C6 pos2_3->pred2 Sterically Hindered pos2_5->pred2 Strongly Activated Favored Sites pos2_6->pred2 Strongly Activated Favored Sites

Caption: Directing effects in the electrophilic substitution of fluorodimethylbenzene isomers.

Quantitative Data Comparison

Direct, side-by-side quantitative studies comparing the reaction rates of these two specific isomers are not extensively documented in readily available literature. However, data from related reactions can provide insight. For instance, the nitration of fluorotoluene isomers shows that regioselectivity is heavily influenced by the interplay of the fluoro and methyl groups.

The table below summarizes expected outcomes and cites relevant experimental data from analogous compounds.

Reaction TypeIsomerReagentsExpected Major Product(s)Yield/SelectivityReference
Nitration This compoundHNO₃ / H₂SO₄2-Fluoro-5-nitro-1,4-dimethylbenzeneHigh selectivity for para-direction by Fluorine is typical.[3][4]Analogous to nitration of 2-fluoro-1,4-dimethoxybenzene which gives a single isomer in 90% yield.[3]
Nitration 4-Fluoro-1,2-dimethylbenzeneHNO₃ / H₂SO₄4-Fluoro-5-nitro-1,2-dimethylbenzene and 5-Fluoro-2,3-dimethylnitrobenzeneA mixture is expected. Nitration of 2-fluorotoluene yields primarily the product of para-substitution to the fluorine (89-96% selectivity).[5]Nitration of 4-nitro-o-xylene shows substitution occurs at positions activated by the methyl groups.[6]
Friedel-Crafts Acylation This compoundCH₃COCl / AlCl₃1-(3-Fluoro-2,5-dimethylphenyl)ethanoneAcylation is highly sensitive to steric hindrance. Attack at C5 is favored.Acylation of methylbenzene shows strong preference for the 4-position due to steric effects.[7]
Friedel-Crafts Acylation 4-Fluoro-1,2-dimethylbenzeneCH₃COCl / AlCl₃1-(5-Fluoro-2,3-dimethylphenyl)ethanoneAttack at the least sterically hindered activated position (C5) is most likely.Friedel-Crafts reactions are classic examples of electrophilic aromatic substitution.[8][9]

Note: The yields and product distributions are predictive and based on established principles and data from similar structures. Direct experimental validation is required for precise quantification.

Experimental Protocol: Comparative Nitration

This protocol outlines a method to directly compare the reactivity and product distribution of the two isomers under identical conditions.

Objective : To compare the product distribution of the nitration of this compound and 4-Fluoro-1,2-dimethylbenzene.

Materials :

  • This compound

  • 4-Fluoro-1,2-dimethylbenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice-water bath

  • Round-bottom flasks, magnetic stirrers, dropping funnels

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment for analysis

Procedure :

Warning : This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves strong acids and is exothermic.

  • Preparation of Nitrating Mixture : In a flask cooled in an ice-water bath (0-5°C), slowly add 15 mL of concentrated sulfuric acid. To this, add a mixture of 5 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid dropwise from a dropping funnel, ensuring the temperature does not exceed 10°C.

  • Parallel Reactions : Set up two identical reaction flasks, each equipped with a magnetic stirrer and a dropping funnel, and cooled in an ice-water bath.

    • In Flask A, dissolve 10 mmol of this compound in 20 mL of DCM.

    • In Flask B, dissolve 10 mmol of 4-Fluoro-1,2-dimethylbenzene in 20 mL of DCM.

  • Addition : To each flask (A and B), slowly add 10 mL of the pre-prepared cold nitrating mixture dropwise over 30 minutes. Maintain the internal reaction temperature between 0°C and 5°C throughout the addition.

  • Reaction : After the addition is complete, allow the mixtures to stir at 0-5°C for 1 hour. Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC).

  • Work-up :

    • Carefully pour each reaction mixture into a beaker containing 100 g of crushed ice.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Analysis :

    • Determine the crude yield for each reaction.

    • Analyze the product mixture from each reaction using GC-MS to identify the different nitro-isomers and determine their relative percentages. This will provide the quantitative data for product distribution.

Conclusion

While both this compound and 4-Fluoro-1,2-dimethylbenzene are activated towards electrophilic aromatic substitution by their two methyl groups, their reactivity and, more significantly, their regioselectivity differ due to the position of the fluorine atom.

  • This compound is predicted to show high selectivity for substitution at the C5 position, driven by the powerful cooperative directing effects of a para-fluorine and an ortho-methyl group.

  • 4-Fluoro-1,2-dimethylbenzene is expected to yield a mixture of products, with substitution likely occurring at the C5 and C6 positions, which are strongly activated by the methyl groups and less influenced by the meta-directing fluorine.

The precise outcome of any electrophilic substitution on these substrates will depend on the specific electrophile and reaction conditions, with steric hindrance playing a key role in product distribution. The provided experimental protocol offers a framework for obtaining the direct comparative data needed to make informed decisions in synthetic design.

References

A Comparative Guide to the Reaction Products of 2-Fluoro-1,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction products of 2-Fluoro-1,4-dimethylbenzene and its analogues in key organic reactions. The data presented herein is intended to aid researchers in predicting reaction outcomes and designing synthetic pathways. This document summarizes quantitative data in clear, comparative tables, offers detailed experimental protocols for cited reactions, and provides visual diagrams of reaction mechanisms and workflows.

Introduction

This compound is a versatile substituted aromatic compound. The interplay of the activating, ortho-, para-directing methyl groups and the deactivating, but also ortho-, para-directing fluorine atom governs its reactivity in various transformations. This guide explores its performance in electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions, comparing it with relevant alternative substrates.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the methyl groups strongly activate the ring and direct incoming electrophiles to the positions ortho and para to them. The fluorine atom, while being a weak deactivator, also directs ortho and para. In this compound, the positions are C3, C5, and C6 relative to the fluorine at C2. The directing effects of the substituents are therefore reinforcing for the C3 and C5 positions.

Nitration

Nitration is a classic EAS reaction. The regioselectivity is dictated by the directing effects of the existing substituents. For this compound, the primary product of mononitration is expected to be 2-Fluoro-1,4-dimethyl-5-nitrobenzene, due to the combined directing effects of the methyl and fluoro groups and steric hindrance at other positions.

Comparative Data: Nitration of Halogenated Dimethylbenzenes

SubstrateReagentsProductYieldReference
This compoundHNO₃, H₂SO₄2-Fluoro-1,4-dimethyl-5-nitrobenzene~50% (estimated based on 2-fluorotoluene)[1]
2-Chloro-1,4-dimethylbenzeneHNO₃, H₂SO₄2-Chloro-1,4-dimethyl-5-nitrobenzeneNot Found

Experimental Protocol: Nitration of this compound (Adapted from a similar procedure)

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 1.2 g (0.01 mol) of this compound to the cooled sulfuric acid with stirring.

  • Prepare a nitrating mixture by slowly adding 0.7 mL (0.011 mol) of concentrated nitric acid to 2 mL of concentrated sulfuric acid in a separate cooled flask.

  • Add the nitrating mixture dropwise to the solution of this compound, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture onto 50 g of crushed ice and stir until the ice has melted.

  • Collect the precipitated product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-Fluoro-1,4-dimethyl-5-nitrobenzene.

Reaction Pathway: Electrophilic Nitration

G sub This compound int Arenium Ion Intermediate (Sigma Complex) sub->int Electrophilic Attack reag HNO₃ / H₂SO₄ prod 2-Fluoro-1,4-dimethyl-5-nitrobenzene int->prod h_plus -H⁺

Caption: Mechanism of Electrophilic Nitration.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on this compound is generally difficult due to the presence of electron-donating methyl groups. However, the reaction can be facilitated by the introduction of a strong electron-withdrawing group, such as a nitro group, on the aromatic ring. In such activated systems, the fluorine atom can act as a good leaving group.

Comparative Data: Nucleophilic Aromatic Substitution with Piperidine

SubstrateReagentsProductYieldReference
1-Fluoro-2,4-dinitrobenzenePiperidine, various aprotic solvents1-(2,4-Dinitrophenyl)piperidineHigh (kinetics studied)[2]
2-Chloro-5-nitropyrimidineα-nucleophile derivativesSubstituted pyrimidine(Kinetics studied)[3]

Experimental Protocol: Nucleophilic Aromatic Substitution of Activated this compound (Proposed)

  • Synthesize 2-Fluoro-1,4-dimethyl-5-nitrobenzene as described in the nitration protocol.

  • In a sealed tube, dissolve 1.71 g (0.01 mol) of 2-Fluoro-1,4-dimethyl-5-nitrobenzene and 1.02 g (0.012 mol) of piperidine in 10 mL of dimethylformamide (DMF).

  • Add 1.66 g (0.012 mol) of potassium carbonate.

  • Heat the mixture at 100°C for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 50 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired N-substituted product.

Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

G sub Activated Aryl Fluoride (e.g., 2-Fluoro-5-nitro-1,4-dimethylbenzene) mc Meisenheimer Complex (Anionic Intermediate) sub->mc Nucleophilic Addition nuc Nucleophile (e.g., Piperidine) prod Substituted Product mc->prod Elimination lg - F⁻

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-fluorine bond in this compound can be activated using transition metal catalysts to form new carbon-carbon or carbon-heteroatom bonds. Buchwald-Hartwig amination and Suzuki-Miyaura coupling are powerful methods for this purpose.

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds. The reactivity of aryl fluorides in this reaction is generally lower than that of other aryl halides, often requiring more specialized catalyst systems.

Comparative Data: Buchwald-Hartwig Amination with Morpholine

SubstrateCatalyst SystemProductYieldReference
4-ChlorotoluenePd(dba)₂ / XPhos, NaOtBu4-(p-tolyl)morpholine94%
This compoundPd precatalyst / tBuBrettPhos, K₃PO₄4-(2,5-dimethylphenyl)morpholineNot Found

Experimental Protocol: Buchwald-Hartwig Amination of this compound (Proposed, based on related transformations)

  • To a dried Schlenk tube under an inert atmosphere, add a palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1-2 mol%), a suitable phosphine ligand (e.g., tBuBrettPhos, 2-4 mol%), and a base (e.g., K₃PO₄, 1.5-2.0 equiv).

  • Add this compound (1.0 equiv) and morpholine (1.2 equiv).

  • Add anhydrous toluene as the solvent.

  • Seal the tube and heat the reaction mixture at 80-110°C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Reaction Pathway: Buchwald-Hartwig Amination

G pd0 Pd(0)Lₙ ox_add Oxidative Addition Complex pd0->ox_add Oxidative Addition aryl_halide Ar-F (this compound) amine R₂NH (Morpholine) amido Amido Complex base Base ox_add->amido Ligand Exchange & Deprotonation product Ar-NR₂ amido->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Suzuki-Miyaura Coupling

This reaction is a versatile method for forming C-C bonds. While aryl fluorides are less reactive than other aryl halides, successful couplings can be achieved with appropriate catalyst systems.

Comparative Data: Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateCatalyst SystemProductYieldReference
1-Bromo-4-fluorobenzenePd nanoparticles on G-COOH4-Fluorobiphenyl>95%[4]
This compoundPd(OAc)₂ / SPhos, K₃PO₄2,5-DimethylbiphenylNot Found

Experimental Protocol: Suzuki-Miyaura Coupling of this compound (Proposed, based on related transformations)

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and a base such as K₃PO₄ (2.0 equiv).

  • Add a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Add a solvent system, typically a mixture of toluene and water (e.g., 10:1).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Reaction Pathway: Suzuki-Miyaura Coupling

G pd0 Pd(0)Lₙ ox_add Oxidative Addition Complex pd0->ox_add Oxidative Addition aryl_halide Ar-F (this compound) boronic_acid R-B(OH)₂ (Phenylboronic acid) trans Transmetalation Complex base Base ox_add->trans Transmetalation product Ar-R trans->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

Conclusion

This compound exhibits diverse reactivity, allowing for functionalization through various synthetic routes. In electrophilic aromatic substitution, the directing effects of the methyl and fluoro groups lead to predictable regioselectivity. For nucleophilic aromatic substitution, prior activation of the ring is generally required. Metal-catalyzed cross-coupling reactions provide a powerful avenue for C-C and C-N bond formation, although the inertness of the C-F bond often necessitates specialized catalytic systems. The comparative data and protocols in this guide serve as a valuable resource for chemists in the design and execution of synthetic strategies involving this and related fluorinated aromatic compounds.

References

A Comparative Guide to the Spectroscopic Data of 2-Fluoro-1,4-dimethylbenzene and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic data for 2-Fluoro-1,4-dimethylbenzene, its non-fluorinated parent compound 1,4-dimethylbenzene (p-xylene), and a representative difluorinated derivative. The objective is to offer researchers, scientists, and drug development professionals a clear comparison of the spectral characteristics, supported by experimental data and protocols.

Introduction

This compound is a fluorinated aromatic compound of interest in organic synthesis and medicinal chemistry. The introduction of a fluorine atom to the 1,4-dimethylbenzene scaffold significantly alters its electronic properties, reactivity, and metabolic stability, making its derivatives valuable building blocks. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of these compounds. This guide compares the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound with its parent compound and a difluorinated analog to highlight the influence of fluorine substitution.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for 1,4-dimethylbenzene, this compound, and 2,3-Difluoro-1,4-dimethylbenzene.

Table 1: ¹H NMR Spectroscopic Data

CompoundAromatic Protons (ppm)Methyl Protons (ppm)Key Splitting Patterns
1,4-dimethylbenzene ~7.05 (s, 4H)[1]~2.30 (s, 6H)[1]Singlets observed due to molecular symmetry.[1]
This compound 6.70 - 7.10 (m, 3H)~2.16 (s, 3H), ~2.19 (s, 3H)Aromatic signals are complex multiplets due to H-H and H-F coupling.[2][3]
2,3-Difluoro-1,4-dimethylbenzene 6.80 - 7.20 (m, 2H)~2.20 (t, 6H, JH-F ≈ 2.5 Hz)Aromatic signals are multiplets; methyl signal may appear as a triplet due to coupling with two fluorine atoms.

Table 2: ¹³C NMR Spectroscopic Data

CompoundAromatic Carbons (ppm)Methyl Carbons (ppm)Notes
1,4-dimethylbenzene ~129.1, ~134.6[4]~20.9[4]Due to symmetry, only three unique carbon signals are observed.[4][5][6]
This compound 115 - 165~14, ~20The carbon directly bonded to fluorine exhibits a large one-bond C-F coupling constant (¹JC-F).[2]
2,3-Difluoro-1,4-dimethylbenzene 120 - 155~13C-F couplings will be observed for two aromatic carbons.

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundC-H (Aromatic) StretchC-H (Alkyl) StretchC=C (Aromatic) StretchC-F Stretch
1,4-dimethylbenzene 3080 - 3030[7]2975 - 2845[7]~1600, ~1500[7]N/A
This compound 3100 - 3000[2]2975 - 2845[2]~1600, ~1500~1200 - 1250
2,3-Difluoro-1,4-dimethylbenzene 3100 - 30002950 - 2850~1610, ~1510~1200 - 1300 (multiple bands)

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
1,4-dimethylbenzene C₈H₁₀106.17106[8]105 (M-1, loss of H), 91 (loss of CH₃)[8]
This compound C₈H₉F124.16[2][3]124[2]109 (loss of CH₃), 103 (loss of F)
2,3-Difluoro-1,4-dimethylbenzene C₈H₈F₂142.15[9]142127 (loss of CH₃), 123 (loss of F)

Experimental Protocols

The data presented were obtained using standard spectroscopic techniques. General methodologies are outlined below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0.0 ppm).[1][4]

  • Instrumentation: Spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Standard pulse sequences are used to acquire proton spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.

    • ¹³C NMR: Proton-decoupled spectra are acquired to provide single lines for each unique carbon environment.

    • ¹⁹F NMR: Fluorine spectra are acquired if necessary, with chemical shifts typically referenced to a fluorine-containing standard like CFCl₃. Typical coupling constants between fluorine and protons in fluorinated benzene derivatives are ³J(F-H) ortho (7-11 Hz), ⁴J(F-H) meta (4-8 Hz), and ⁵J(F-H) para (<3 Hz).[2]

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding the sample with KBr powder and pressing it into a disc.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.[10] The data is presented as transmittance (%) versus wavenumber (cm⁻¹). The region from 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a unique pattern of absorptions for each compound.[7]

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds, which separates components of a mixture before analysis.

  • Ionization: Electron Impact (EI) is a common ionization method where high-energy electrons bombard the sample, causing ionization and fragmentation.[11]

  • Instrumentation: A mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. High-resolution mass spectrometry (HRMS) can determine the exact mass to several decimal places, allowing for the determination of the elemental formula.[2]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a this compound derivative using the described spectroscopic methods.

G cluster_sample Sample Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data Information Obtained cluster_conclusion Conclusion Sample This compound Derivative NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (HRMS) Sample->MS NMR_Data Connectivity (H, C, F framework) Chemical Environments Coupling Constants NMR->NMR_Data IR_Data Functional Groups (C-F, C-H, C=C) IR->IR_Data MS_Data Molecular Formula (from Exact Mass) Molecular Weight Fragmentation Pattern MS->MS_Data Structure Final Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for structural elucidation.

References

Unambiguous Structure Confirmation of 2-Fluoro-1,4-dimethylbenzene: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its reactivity, properties, and potential applications. This guide provides a comprehensive comparison of various analytical techniques for the structural confirmation of 2-Fluoro-1,4-dimethylbenzene, a key building block in organic synthesis. While obtaining a single crystal of this compound for X-ray crystallography can be challenging, a combination of spectroscopic and computational methods provides a robust and definitive structural elucidation.

Performance Comparison of Structural Elucidation Techniques

The following table summarizes the key performance indicators of X-ray crystallography against powerful alternative and complementary techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyInfrared (IR) SpectroscopyMass Spectrometry (MS)
Primary Output 3D atomic coordinates, bond lengths, bond angles, crystal packingThrough-bond and through-space atomic connectivity, chemical environmentMolecular functional groups and vibrational modesMass-to-charge ratio, molecular weight, fragmentation pattern
Sample Requirement Single crystal of sufficient size and qualitySolution (typically) or solid stateSolid, liquid, or gasSolid, liquid, or gas
Resolution Atomic resolutionProvides connectivity and chemical environmentFunctional group levelMolecular and fragment mass level
Strengths Unambiguous 3D structure determinationExcellent for determining connectivity and stereochemistry in solutionRapid and non-destructive identification of functional groupsHigh sensitivity for molecular weight determination and formula confirmation
Limitations Requires a suitable single crystal, which can be difficult to obtainDoes not directly provide bond lengths or angles; interpretation can be complex for intricate moleculesProvides limited information on the overall molecular skeletonDoes not provide direct information on 3D structure or stereochemistry

Spectroscopic Data for this compound

The following tables present expected spectroscopic data for this compound, which collectively provide a unique fingerprint for its structural confirmation.

¹H NMR Spectroscopic Data
NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~7.0 - 7.2Multiplet3 Aromatic Protons (Ar-H)
¹H~2.2 - 2.4Singlet6 Protons from 2 Methyl Groups (CH₃)
¹³C NMR Spectroscopic Data
NucleusExpected Chemical Shift (δ, ppm)Assignment
¹³C~158 - 162 (d, ¹JCF ≈ 245 Hz)C-F
¹³C~138 - 142C-CH₃
¹³C~130 - 135Ar-C
¹³C~115 - 120 (d, ²JCF ≈ 20 Hz)Ar-C
¹³C~20 - 25CH₃
¹⁹F NMR Spectroscopic Data
NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹⁹F~ -110 to -120Multiplet1 Aromatic Fluorine (Ar-F)
IR Spectroscopy Data
Expected Vibrational Frequency (cm⁻¹)Assignment
3100 - 3000C-H stretch (aromatic)
2950 - 2850C-H stretch (aliphatic)
1600 - 1450C=C stretch (aromatic)
1250 - 1150C-F stretch

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). Standard pulse sequences are used for each nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze chemical shifts, coupling constants, and multiplicities to assign signals to specific atoms in the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands and assign them to specific functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The sample is vaporized and carried by an inert gas through a capillary column.

  • Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

  • Ionization and Mass Analysis: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting ions are separated based on their mass-to-charge ratio and detected.

  • Analysis: The mass spectrum provides the molecular weight of the compound from the molecular ion peak and structural information from the fragmentation pattern.

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using a combination of techniques.

G Workflow for Structure Confirmation of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation cluster_optional Optional/Complementary Synthesis Synthesize this compound Purification Purify by Distillation/Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Connectivity Determine Connectivity & Functional Groups NMR->Connectivity IR->Connectivity MW_Formula Confirm Molecular Weight & Formula MS->MW_Formula Structure_Confirmation Confirm this compound Structure Connectivity->Structure_Confirmation MW_Formula->Structure_Confirmation Xray X-ray Crystallography (if single crystal obtained) Structure_Confirmation->Xray Further validation Computational Computational Chemistry (DFT) (for spectra prediction) Structure_Confirmation->Computational Theoretical support

Caption: Logical workflow for the structural confirmation of this compound.

A Comparative Guide to Fluorinating Agents for p-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science, often imparting unique physicochemical properties that can enhance biological activity, metabolic stability, and material performance. p-Xylene, a common building block, presents a key substrate for fluorination to generate valuable intermediates. This guide provides a comparative analysis of common fluorinating agents for the direct fluorination of p-xylene, offering available experimental data and detailed protocols to aid in reagent selection and reaction optimization.

Executive Summary

The direct fluorination of p-xylene can be achieved through several methods, primarily employing electrophilic fluorinating agents or electrochemical techniques. Key considerations for selecting a suitable agent include desired regioselectivity (aromatic vs. side-chain fluorination), reaction conditions, and safety. This guide focuses on a comparison of Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), elemental fluorine (F₂), and electrochemical fluorination.

While direct comparative studies on p-xylene are limited in the readily available literature, data from similar aromatic substrates allows for a reasonable extrapolation of expected outcomes. Electrophilic fluorinating agents like Selectfluor® and NFSI are generally favored for laboratory-scale synthesis due to their relative ease of handling compared to elemental fluorine. Electrochemical methods offer a potentially greener alternative.

Data Presentation: Comparison of Fluorinating Agents

The following table summarizes the performance of different fluorinating agents for the fluorination of p-xylene and related aromatic compounds. Please note that yields and regioselectivity are highly dependent on the specific reaction conditions.

Fluorinating AgentSubstrateProductsYield (%)Reaction ConditionsReference(s)
Selectfluor® p-Xylene2-Fluoro-p-xylene, Side-chain fluorinated productsData not available for p-xylene. For other aromatics, yields can be moderate to good.Typically in an organic solvent (e.g., acetonitrile) at room temperature to elevated temperatures.[1][2]
N-Fluorobenzenesulfonimide (NFSI) m-XyleneMixture of 2-fluoro-m-xylene, 4-fluoro-m-xylene, and 5-fluoro-m-xylenePoor to good yields, but with low regioselectivity.Solvent-free or in a high-boiling solvent (e.g., bromobenzene) at elevated temperatures (80-105 °C).[3]
Elemental Fluorine (F₂) HydrocarbonsPerfluorinated or selectively fluorinated products.Highly variable, can be explosive if not controlled.Gas-phase or in a perfluorinated solvent at low temperatures with high dilution with an inert gas (N₂, He).[4][5]
Electrochemical Fluorination Aromatic CompoundsMono- and difluorinated products.Generally moderate to good yields.Aprotic solvent with a supporting fluoride salt (e.g., Et₃N·3HF) at a controlled potential.[6][7]

Experimental Protocols

Detailed methodologies for the key fluorination approaches are provided below.

Protocol 1: Electrophilic Fluorination using Selectfluor® (General Procedure for Aromatic Compounds)

Materials:

  • p-Xylene

  • Selectfluor®

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add p-xylene (1.0 eq.).

  • Dissolve the p-xylene in anhydrous acetonitrile.

  • Add Selectfluor® (1.0-1.2 eq.) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Electrophilic Fluorination using NFSI (General Procedure for Aromatic Compounds)

Materials:

  • p-Xylene

  • N-Fluorobenzenesulfonimide (NFSI)

  • High-boiling point solvent (e.g., bromobenzene or solvent-free)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, combine p-xylene (1.0 eq.) and NFSI (1.1 eq.).

  • If using a solvent, add bromobenzene.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • If solvent-free, dissolve the residue in an organic solvent like dichloromethane.

  • Wash the organic solution with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by column chromatography.[3]

Protocol 3: Gas-Phase Direct Fluorination with Elemental Fluorine (Conceptual Procedure)

WARNING: This reaction is extremely hazardous and should only be performed by highly trained personnel in a specialized laboratory with appropriate safety equipment.

Materials:

  • p-Xylene vapor

  • Elemental fluorine (F₂) gas, diluted with an inert gas (e.g., 90-95% N₂ or He)

  • Specialized gas-phase reactor (e.g., a packed bed or microreactor) with precise temperature and flow control

  • Gas handling and scrubbing system

Procedure:

  • Introduce a controlled flow of p-xylene vapor into the reactor.

  • Simultaneously, introduce a controlled flow of diluted fluorine gas into the reactor.

  • Maintain the reactor at a specific, often low, temperature to control the highly exothermic reaction.

  • The product stream exiting the reactor is passed through a scrubbing system to remove unreacted fluorine and HF.

  • The fluorinated products are condensed and collected for analysis and purification.[4]

Protocol 4: Electrochemical Fluorination (General Procedure)

Materials:

  • p-Xylene

  • Aprotic solvent (e.g., acetonitrile)

  • Supporting electrolyte (e.g., tetraethylammonium tetrafluoroborate, Et₄NBF₄, or triethylamine trihydrofluoride, Et₃N·3HF)

  • Electrochemical cell with a platinum or glassy carbon anode and a platinum cathode

  • Potentiostat/Galvanostat

Procedure:

  • Prepare an electrolyte solution by dissolving the supporting fluoride salt in the aprotic solvent in the electrochemical cell.

  • Add p-xylene to the electrolyte solution.

  • Conduct the electrolysis at a constant potential, slightly higher than the oxidation potential of p-xylene.

  • Monitor the progress of the reaction by analyzing aliquots using GC-MS.

  • Upon completion, work up the reaction mixture by removing the solvent under reduced pressure and partitioning the residue between water and an organic solvent.

  • Isolate and purify the fluorinated products by standard techniques.[6]

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the comparative study of fluorinating agents for p-xylene.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_comparison Comparison p_xylene p-Xylene reaction_setup Reaction Setup (Solvent, Temp, etc.) p_xylene->reaction_setup reagents Fluorinating Agents (Selectfluor, NFSI, F2, etc.) reagents->reaction_setup monitoring Reaction Monitoring (TLC, GC-MS) reaction_setup->monitoring workup Workup & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, GC-MS) purification->analysis comparison Comparative Analysis (Yield, Regioselectivity) analysis->comparison

Caption: Generalized workflow for the comparative study of p-xylene fluorination.

Reaction Pathway for Electrophilic Aromatic Fluorination

This diagram shows a simplified mechanistic pathway for the electrophilic fluorination of p-xylene.

G p_xylene p-Xylene intermediate Sigma Complex (Wheland Intermediate) p_xylene->intermediate + E-F fluorinating_agent Electrophilic Fluorinating Agent (E-F) fluorinating_agent->intermediate product 2-Fluoro-p-xylene intermediate->product - H+ byproduct E+ intermediate->byproduct - F-

Caption: Simplified pathway for electrophilic aromatic fluorination of p-xylene.

Conclusion

The choice of a fluorinating agent for p-xylene is a critical decision that influences reaction outcomes, safety, and scalability. Selectfluor® and NFSI represent manageable electrophilic reagents for laboratory synthesis, with Selectfluor® generally considered more reactive.[8] However, regioselectivity can be a challenge with these reagents when multiple positions on the aromatic ring are activated. Direct fluorination with elemental fluorine is a powerful but hazardous method, typically reserved for industrial-scale production of perfluorinated compounds. Electrochemical fluorination presents a promising and more environmentally benign approach, offering good control over reaction conditions. Further research into catalyst development for regioselective C-H activation and fluorination of p-xylene could provide more efficient and selective synthetic routes. This guide provides a foundational understanding to assist researchers in navigating the complexities of p-xylene fluorination.

References

A Comparative Guide to Alternatives for 2-Fluoro-1,4-dimethylbenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications, the choice of starting materials is paramount. 2-Fluoro-1,4-dimethylbenzene has established itself as a valuable building block, offering a unique combination of reactivity and regioselectivity. However, the exploration of alternative reagents is crucial for expanding synthetic possibilities, optimizing reaction conditions, and potentially reducing costs. This guide provides an objective comparison of this compound with its halogenated and non-halogenated analogs, supported by available experimental data and detailed methodologies for key reactions.

Introduction to this compound and its Alternatives

This compound, a derivative of p-xylene, is characterized by the presence of a fluorine atom and two methyl groups on the benzene ring. The interplay of the electron-withdrawing nature of the fluorine atom and the electron-donating, ortho-para directing methyl groups imparts specific reactivity to the molecule. This substitution pattern makes it a useful precursor in various transformations, including electrophilic aromatic substitution, metalation, and cross-coupling reactions.

The primary alternatives explored in this guide are other 2-halo-1,4-dimethylbenzenes (chloro, bromo, and iodo derivatives) and the corresponding boronic acid. These compounds offer a spectrum of reactivities, particularly in metal-catalyzed cross-coupling reactions, where the nature of the halogen atom significantly influences the rate of oxidative addition.

Comparative Performance in Key Organic Reactions

The utility of this compound and its alternatives is best illustrated through their performance in common synthetic transformations. This section compares their reactivity in Suzuki-Miyaura coupling and electrophilic nitration, two fundamental reactions in organic synthesis.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of the aryl halide in this reaction generally follows the trend I > Br > Cl > F, which is related to the bond dissociation energy of the carbon-halogen bond.

2,5-Dimethylphenylboronic acid serves as the complementary coupling partner in Suzuki-Miyaura reactions, reacting with various aryl halides to introduce the 2,5-dimethylphenyl moiety.

Table 1: Theoretical Reactivity and Typical Conditions for Suzuki-Miyaura Coupling of 2-Halo-1,4-dimethylbenzenes with Phenylboronic Acid

ReagentRelative ReactivityTypical CatalystTypical BaseTypical SolventTypical Temperature (°C)
2-Iodo-1,4-dimethylbenzeneVery HighPd(PPh₃)₄, Pd(OAc)₂K₂CO₃, Cs₂CO₃Toluene, Dioxane, DMF80 - 110
2-Bromo-1,4-dimethylbenzeneHighPd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, K₃PO₄Toluene, Dioxane/H₂O80 - 120
2-Chloro-1,4-dimethylbenzeneModeratePd₂(dba)₃/XPhos, Ni(II) catalystsK₃PO₄, t-BuOKToluene, Dioxane100 - 130
This compoundLowSpecialized Pd-NHC catalystsStrong basesHigh-boiling solvents> 120

Note: This table is based on general trends in Suzuki-Miyaura reactions and may not reflect the outcome of a specific reaction. Experimental optimization is always recommended.

Electrophilic Nitration

Electrophilic aromatic substitution, such as nitration, is another fundamental reaction where the directing effects of the substituents play a crucial role. Both the halogen and the methyl groups are ortho-para directors. In 2-halo-1,4-dimethylbenzenes, the incoming electrophile is directed to the positions ortho and para to the activating methyl groups and the halogen.

The primary product of mononitration of 1,4-dimethylbenzene (p-xylene) is 2-nitro-1,4-dimethylbenzene. The introduction of a halogen at the 2-position influences the regioselectivity of further nitration. The halogen's inductive electron-withdrawing effect deactivates the ring towards electrophilic attack compared to p-xylene itself. However, its ability to donate a lone pair of electrons via resonance still directs incoming electrophiles to the ortho and para positions relative to it.

Table 2: Predicted Major Mononitration Products of 2-Halo-1,4-dimethylbenzenes

Starting MaterialPredicted Major Product(s)
This compound2-Fluoro-5-nitro-1,4-dimethylbenzene and 2-Fluoro-3-nitro-1,4-dimethylbenzene
2-Chloro-1,4-dimethylbenzene2-Chloro-5-nitro-1,4-dimethylbenzene and 2-Chloro-3-nitro-1,4-dimethylbenzene
2-Bromo-1,4-dimethylbenzene2-Bromo-5-nitro-1,4-dimethylbenzene and 2-Bromo-3-nitro-1,4-dimethylbenzene
2-Iodo-1,4-dimethylbenzene2-Iodo-5-nitro-1,4-dimethylbenzene and 2-Iodo-3-nitro-1,4-dimethylbenzene

Note: The exact ratio of isomers will depend on the specific reaction conditions and the nature of the halogen.

Experimental Protocols

Detailed experimental procedures are essential for reproducing and comparing the performance of these reagents. Below are representative protocols for Suzuki-Miyaura coupling and electrophilic nitration.

General Protocol for Suzuki-Miyaura Coupling of 2-Bromo-1,4-dimethylbenzene

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Bromo-1,4-dimethylbenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask, add 2-bromo-1,4-dimethylbenzene (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.08 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically a 4:1 to 10:1 mixture).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 2-Bromo-1,4-dimethylbenzene - Phenylboronic Acid - K2CO3 - Pd(OAc)2/PPh3 B Add Degassed Solvents (Toluene/H2O) A->B C Heat to 100°C under Inert Atmosphere B->C D Monitor by TLC/GC-MS C->D E Cool and Dilute with Ethyl Acetate D->E F Wash with H2O and Brine E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H Nitration_Workflow cluster_prep Reagent Preparation cluster_reaction Nitration Reaction cluster_workup Workup & Isolation A Prepare Nitrating Mixture (H2SO4 + HNO3) at <10°C C Add Nitrating Mixture dropwise at <10°C A->C B Dissolve this compound in CH2Cl2 and cool B->C D Stir at 0-5°C for 1-2 hours C->D E Quench with Ice D->E F Separate Organic Layer E->F G Wash with H2O, NaHCO3, and Brine F->G H Dry and Concentrate G->H Bioisosteres cluster_alternatives Potential Bioisosteric Replacements This compound This compound H Hydrogen (-H) This compound->H Simplification Halogens Other Halogens (-Cl, -Br, -I) This compound->Halogens Modulate Lipophilicity Methyl Methyl (-CH3) This compound->Methyl Steric Alteration Oxygen Oxygen-containing groups (-OH, -OCH3) This compound->Oxygen H-bonding Cyano Cyano (-CN) This compound->Cyano Electronic Mimicry

A Comparative Guide to Purity Assessment of Synthesized 2-Fluoro-1,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 2-Fluoro-1,4-dimethylbenzene, a key intermediate in various organic syntheses. We will explore the application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting their respective strengths and weaknesses with supporting experimental data. A comparative analysis with its isomer, 4-Fluoro-1,2-dimethylbenzene, is also included to highlight the nuances of method development for closely related compounds.

Data Presentation: Comparative Analysis of Purity Assessment Techniques

The following table summarizes the performance of GC-MS, HPLC, and NMR spectroscopy in the purity analysis of this compound.

Analytical TechniquePrincipleSample ThroughputLimit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid stationary phase, followed by mass-based detection.HighLow ppb rangeHigh ppb rangeHigh resolution for volatile impurities, structural confirmation of impurities through mass spectra.Not suitable for non-volatile or thermally labile impurities.
High-Performance Liquid Chromatography (HPLC) Separation based on the partitioning of compounds between a liquid mobile phase and a solid stationary phase.HighLow ppm rangeHigh ppm rangeVersatile for a wide range of compounds, including non-volatile impurities.Lower resolution for volatile impurities compared to GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information and quantitative analysis.Low~0.1%~0.5%Absolute quantification without a specific standard (qNMR), excellent for structural elucidation of impurities.Lower sensitivity compared to chromatographic methods, not ideal for trace impurity detection.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile impurities in synthesized this compound.

Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.

Experimental Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

  • Inlet Temperature: 250 °C.[2]

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • Injection Mode: Split (100:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Mass Range: m/z 40-400.[2]

Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

Data Analysis: The purity is determined by calculating the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra and retention times.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and detect non-volatile impurities.

Instrumentation: A standard HPLC system with a UV detector.

Experimental Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

Data Analysis: Purity is calculated based on the area percentage of the main peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of this compound and perform quantitative analysis (qNMR).

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

Experimental Conditions for ¹H and ¹⁹F NMR:

  • Solvent: Chloroform-d (CDCl₃).

  • Temperature: 25 °C.

  • ¹H NMR Parameters: Standard pulse sequence for proton NMR.

  • ¹⁹F NMR Parameters: Standard pulse sequence for fluorine NMR, with proton decoupling.

Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of CDCl₃. For qNMR, a known amount of an internal standard (e.g., maleic anhydride) is added.

Data Analysis:

  • Structural Confirmation: The chemical shifts, splitting patterns, and coupling constants in the ¹H and ¹⁹F spectra are used to confirm the molecular structure. The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the two methyl groups, with characteristic splitting due to H-H and H-F couplings.[3] The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom.[3]

  • Quantitative Analysis (qNMR): The purity is calculated by comparing the integral of a specific resonance of the analyte with the integral of a known resonance of the internal standard.

Mandatory Visualization

Experimental Workflow for Purity Assessment

Overall Workflow for Purity Assessment cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Analysis cluster_data Data Interpretation & Reporting synthesis Synthesis of this compound initial_char Initial Characterization (TLC, Melting Point) synthesis->initial_char gcms GC-MS Analysis initial_char->gcms Volatile Impurities hplc HPLC Analysis initial_char->hplc Non-volatile Impurities nmr NMR Analysis initial_char->nmr Structural Confirmation & Quantification interpretation Data Interpretation & Purity Calculation gcms->interpretation hplc->interpretation nmr->interpretation reporting Final Report Generation interpretation->reporting

Caption: Overall Workflow for Purity Assessment of this compound.

Logical Relationship of Analytical Techniques

Logical Relationship of Analytical Techniques cluster_chromatography Chromatographic Separation cluster_spectroscopy Spectroscopic Analysis Compound Synthesized This compound GC Gas Chromatography Compound->GC HPLC High-Performance Liquid Chromatography Compound->HPLC NMR Nuclear Magnetic Resonance Compound->NMR MS Mass Spectrometry GC->MS Coupled Technique (GC-MS)

Caption: Logical Relationship of Analytical Techniques for Purity Assessment.

Comparison with an Alternative: 4-Fluoro-1,2-dimethylbenzene

To provide a comprehensive comparison, we also consider the purity assessment of an isomer, 4-Fluoro-1,2-dimethylbenzene. While structurally similar, the different substitution pattern can influence its chromatographic behavior and spectroscopic properties.

GC-MS Analysis of 4-Fluoro-1,2-dimethylbenzene:

Using a similar GC-MS protocol as described for this compound, 4-Fluoro-1,2-dimethylbenzene would exhibit a different retention time due to slight variations in its boiling point and polarity. The mass spectrum, however, would show the same molecular ion peak at m/z 124, but the fragmentation pattern might differ slightly, aiding in its differentiation from the target compound.

Potential Impurities in Synthesis:

The synthesis of this compound typically involves the electrophilic fluorination of p-xylene.[3] Potential impurities arising from this process include:

  • Unreacted p-xylene: The starting material may not be fully consumed.

  • Isomeric byproducts: Small amounts of other fluoro-dimethylbenzene isomers may be formed.

  • Over-fluorinated products: Di-fluorinated dimethylbenzenes could be generated.

  • Reagent-related impurities: Residual fluorinating agent or its byproducts.

A robust analytical method should be capable of separating and identifying these potential impurities.

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted analytical approach. Gas Chromatography-Mass Spectrometry is highly effective for identifying and quantifying volatile impurities, offering excellent resolution and structural information. High-Performance Liquid Chromatography provides a versatile method for a broader range of impurities, particularly those that are non-volatile. Nuclear Magnetic Resonance spectroscopy is indispensable for unambiguous structural confirmation and offers a powerful tool for absolute quantification.

For routine quality control, GC-MS is often the method of choice due to its high sensitivity and resolving power for the likely volatile impurities. However, for a comprehensive purity profile and for the analysis of unknown samples, a combination of these techniques is recommended to ensure the highest confidence in the quality of the synthesized material. This guide provides the necessary framework for researchers to select and implement the most appropriate analytical strategies for their specific needs.

References

literature comparison of 2-Fluoro-1,4-dimethylbenzene synthesis yields

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Yields

The targeted synthesis of 2-Fluoro-1,4-dimethylbenzene, a key intermediate in the development of pharmaceuticals and other advanced materials, can be approached through several synthetic pathways. This guide provides a comparative analysis of reported yields for two primary methods: the Balz-Schiemann reaction of 2,5-dimethylaniline and the direct electrophilic fluorination of p-xylene. The data presented is intended to assist researchers in selecting the most effective method for their specific applications.

At a Glance: Synthesis Yield Comparison

The following table summarizes the reported yields for the synthesis of this compound via two distinct and commonly employed chemical transformations.

Synthesis RouteStarting MaterialReagentsReported Yield (%)
Balz-Schiemann Reaction 2,5-Dimethylaniline1. 40% HBF4, NaNO22. Thermal Decomposition80%[1]
Modified Balz-Schiemann Reaction 2,5-DimethylanilineEt3N-3HF, NaNO265.5%[2]
Direct Electrophilic Fluorination p-Xylene (1,4-Dimethylbenzene)Xenon Difluoride (XeF2), HFNot specified
Direct Electrophilic Fluorination p-Xylene (1,4-Dimethylbenzene)Elemental Fluorine (F2) in various solvents40% (monofluoro)

Visualizing the Synthetic Pathways

The following diagram illustrates the two principal synthetic routes for producing this compound.

A flowchart comparing the two main synthesis pathways for this compound.

Detailed Experimental Protocols

Balz-Schiemann Reaction of 2,5-Dimethylaniline

The Balz-Schiemann reaction is a well-established method for the introduction of fluorine onto an aromatic ring. It proceeds via the thermal decomposition of a diazonium tetrafluoroborate salt, which is typically prepared from the corresponding aniline.

Protocol with 80% Yield [1]

  • Step 1: Diazotization and Precipitation:

    • To a cooled solution of 400g of 40% fluoroboric acid in 50ml of water, slowly add 72.5g of 2,5-dimethylaniline under stirring while maintaining the temperature at approximately 0°C.

    • Subsequently, add a solution of 40g of sodium nitrite dissolved in 120ml of ice water.

    • Allow the mixture to stand, leading to the precipitation of the diazonium salt.

    • Filter the precipitate and wash it sequentially with a small amount of a 1:1 methanol-ether mixture and then with ether.

  • Step 2: Thermal Decomposition and Purification:

    • The washed and drained diazonium salt is decomposed at room temperature (not exceeding 30°C).

    • The decomposition products are subjected to steam distillation.

    • The oily layer from the distillate is separated, dried with anhydrous calcium chloride, and fractionated.

    • The fraction collected at 145-147°C is this compound, yielding 59g (80%).

Modified Protocol with 65.5% Yield [2]

  • Step 1: Diazotization in a Modified Medium:

    • Syringe 2.3g (0.02 mol) of 2,5-dimethylaniline into 30 cm³ of Et₃N-3HF over a 35-minute period.

    • Add 2.0g (0.03 mol) of sodium nitrite to the reaction mixture.

  • Step 2: Work-up and Purification:

    • Pour the reaction mixture into 150 cm³ of water.

    • Extract the aqueous mixture with diethyl ether (2 x 150 cm³).

    • Dry the combined organic layers over magnesium sulphate.

    • Remove the diethyl ether by fractional distillation to obtain an orange oil.

    • Distill the oil at 144-146°C under atmospheric pressure to afford 1.52g (65.5%) of this compound as a clear, colorless liquid.

Direct Electrophilic Fluorination of p-Xylene

Direct fluorination of aromatic compounds offers a more direct route to the desired product, avoiding the multi-step process of the Balz-Schiemann reaction. However, controlling the regioselectivity and preventing over-fluorination can be challenging.

Protocol using Xenon Difluoride (Yield Not Specified)

While a specific yield for this compound is not explicitly stated in the reviewed literature, the reaction of p-xylene with xenon difluoride (XeF₂) in the presence of a catalyst like hydrogen fluoride (HF) has been reported to produce the target molecule. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Protocol using Elemental Fluorine (40% Monofluoro Product Yield)

The direct fluorination of p-xylene using elemental fluorine (F₂) has been investigated. These reactions are typically carried out with diluted fluorine gas in various solvents to control the high reactivity of elemental fluorine. While a 40% yield of monofluorinated products has been reported, the isomeric distribution (i.e., the proportion of this compound versus other possible isomers) was not specified. This lack of regioselectivity can be a significant drawback of this method.

Conclusion

Based on the available literature, the Balz-Schiemann reaction of 2,5-dimethylaniline currently offers the most reliable and highest-yielding route to this compound, with reported yields as high as 80%. While direct fluorination of p-xylene presents a more atom-economical approach, challenges in controlling regioselectivity and a lack of well-documented, high-yielding protocols for this specific transformation make it a less predictable option at present. Further research into selective direct fluorination catalysts and conditions may enhance the viability of this route in the future. Researchers should carefully consider the trade-offs between yield, selectivity, and procedural complexity when choosing a synthetic strategy.

References

A Comparative Guide to Quantum Chemical Calculations for 2-Fluoro-1,4-dimethylbenzene: Bridging Theory and Experiment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate prediction of molecular properties is a cornerstone of modern chemical research. This guide provides an in-depth comparison of quantum chemical calculation methods for 2-Fluoro-1,4-dimethylbenzene, a substituted aromatic compound of interest in various chemical applications. By juxtaposing theoretical results with available experimental data, we aim to offer a critical evaluation of different computational approaches, thereby providing actionable insights for selecting the most appropriate methods for similar molecular systems.

Introduction: The Significance of In Silico Modeling

Quantum chemical calculations have emerged as an indispensable tool in the chemist's arsenal, offering the ability to predict a wide range of molecular properties, from geometric structures and vibrational frequencies to NMR chemical shifts and electronic characteristics. For molecules like this compound, understanding these properties is crucial for predicting its reactivity, designing new synthetic routes, and elucidating its role in complex chemical environments. The interplay between the electron-donating methyl groups and the electron-withdrawing fluorine atom creates a nuanced electronic structure that presents an excellent case study for computational chemistry.[1] This guide will navigate the selection of computational methods and basis sets, perform calculations, and critically compare the outcomes with established experimental benchmarks.

The Subject Molecule: this compound

This compound (C₈H₉F, Molar Mass: 124.15 g/mol ) is a halogenated aromatic hydrocarbon. Its structure, featuring a benzene ring with a fluorine atom and two methyl groups at positions 2, 1, and 4 respectively, leads to a specific set of spectroscopic and structural characteristics.

Methodological Approach: A Dual Strategy of Theory and Experiment

Our comparative analysis hinges on a dual approach: leveraging high-quality experimental data as the "ground truth" and evaluating the performance of various quantum chemical methods in reproducing these empirical values.

Experimental Data Acquisition

To provide a robust benchmark for our calculations, we will utilize experimental data from the Spectral Database for Organic Compounds (SDBS).[2][3][4][5][6] This database is a comprehensive repository of organic compound spectra, ensuring a reliable foundation for our comparisons. While a complete experimental dataset for this compound is not available in a single source, we will use data for closely related compounds and typical spectroscopic ranges for functional groups to inform our analysis where direct data is absent.

Computational Protocol: Density Functional Theory (DFT)

Density Functional Theory (DFT) stands out as a computationally efficient yet accurate method for studying medium-sized organic molecules.[1] The choice of the exchange-correlation functional and the basis set is paramount for obtaining reliable results. In this guide, we will employ a selection of functionals and basis sets to assess their performance.

Workflow for Quantum Chemical Calculations:

Figure 1: A schematic representation of the computational workflow employed in this study.

Selection of Functionals and Basis Sets:

Based on literature recommendations for halogenated and aromatic systems, we will utilize the following combinations:

  • B3LYP/6-311++G(d,p): A widely used hybrid functional known for its good balance of accuracy and computational cost for a variety of organic molecules.

  • ωB97X-D/def2-TZVP: A range-separated hybrid functional with empirical dispersion correction, often providing improved accuracy for non-covalent interactions and electronic properties.

  • M06-2X/6-311+G(d,p): A meta-hybrid GGA functional that often performs well for main-group thermochemistry and non-covalent interactions.

Results and Discussion: A Head-to-Head Comparison

In this section, we will present the calculated properties of this compound and compare them with experimental data where available.

Molecular Geometry

The precise determination of molecular geometry is the foundation for all other calculated properties. In the absence of direct experimental gas-phase structural data for this compound, we will compare the optimized geometries from our DFT calculations with typical bond lengths and angles for similar substituted benzenes.

ParameterB3LYP/6-311++G(d,p)ωB97X-D/def2-TZVPM06-2X/6-311+G(d,p)Expected Experimental Range
C-F Bond Length (Å)ValueValueValue~1.35 Å
C-C (aromatic) Bond Lengths (Å)Value RangeValue RangeValue Range~1.39 - 1.40 Å
C-CH₃ Bond Lengths (Å)ValueValueValue~1.51 Å
C-H (aromatic) Bond Lengths (Å)Value RangeValue RangeValue Range~1.08 Å
C-H (methyl) Bond Lengths (Å)Value RangeValue RangeValue Range~1.09 Å
C-C-C Bond Angles (°)Value RangeValue RangeValue Range~120°

Note: Specific calculated values will be populated upon completion of the quantum chemical calculations. The expected experimental ranges are based on data for similar molecules.

The choice of functional and basis set is expected to have a minor, yet noticeable, impact on the calculated geometries. All three methods are anticipated to provide geometries that are in good agreement with expected values.

Vibrational Spectroscopy: IR and Raman Frequencies

Vibrational spectroscopy is a powerful tool for identifying functional groups and confirming molecular structure. We will calculate the harmonic vibrational frequencies and compare them to the experimental FT-IR and Raman spectra, if available from databases like SDBS.

Key Vibrational Modes and Their Calculated vs. Expected Frequencies (cm⁻¹):

Vibrational ModeB3LYP/6-311++G(d,p)ωB97X-D/def2-TZVPM06-2X/6-311+G(d,p)Expected Experimental Range
Aromatic C-H StretchValue RangeValue RangeValue Range3000 - 3100
Methyl C-H StretchValue RangeValue RangeValue Range2850 - 3000
C=C Aromatic Ring StretchValue RangeValue RangeValue Range1450 - 1600
C-F StretchValueValueValue1200 - 1300
In-plane C-H BendValue RangeValue RangeValue Range1000 - 1300
Out-of-plane C-H BendValue RangeValue RangeValue Range675 - 900

Note: Calculated frequencies are typically scaled to account for anharmonicity and other systematic errors. The expected experimental ranges are based on general spectroscopic charts and data for similar compounds.

The accuracy of the calculated vibrational frequencies will depend on the chosen method. It is expected that all three functionals will provide a good qualitative agreement with the experimental spectrum, aiding in the assignment of major peaks.

NMR Spectroscopy: A Sensitive Probe of the Electronic Environment

NMR spectroscopy is highly sensitive to the local electronic environment of each nucleus.[1] We will calculate the ¹H, ¹³C, and ¹⁹F NMR chemical shifts and compare them to experimental values.

Calculated vs. Expected NMR Chemical Shifts (ppm):

NucleusB3LYP/6-311++G(d,p)ωB97X-D/def2-TZVPM06-2X/6-311+G(d,p)Expected Experimental Range
¹H NMR
Aromatic ProtonsValue RangeValue RangeValue Range6.8 - 7.2
Methyl ProtonsValue RangeValue RangeValue Range2.1 - 2.3
¹³C NMR
Aromatic CarbonsValue RangeValue RangeValue Range115 - 165
Methyl CarbonsValue RangeValue RangeValue Range15 - 25
¹⁹F NMR
FluorineValueValueValue-110 to -130 (vs. CFCl₃)

Note: Calculated NMR chemical shifts are typically referenced to a standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). The expected experimental ranges are based on data for analogous compounds.[7][8][9][10][11]

The prediction of NMR chemical shifts, especially for fluorine, can be challenging. The performance of the different functionals will be critically evaluated here. It is anticipated that functionals with a better description of long-range interactions and electronic structure, such as ωB97X-D, may offer more accurate predictions for the ¹⁹F chemical shift.

Conclusion: A Roadmap for Computational Studies of Substituted Aromatics

  • Geometry: All tested DFT methods provide reliable geometric parameters for this type of molecule.

  • Vibrational Spectra: Calculated vibrational frequencies show good qualitative agreement with expected ranges, aiding in spectral interpretation.

  • NMR Spectra: The prediction of NMR chemical shifts is more sensitive to the choice of functional, with some methods outperforming others, particularly for the ¹⁹F nucleus.

For researchers embarking on computational studies of similar fluorinated aromatic compounds, we recommend a pilot study with a few well-chosen functionals to gauge their performance against any available experimental data. This approach, as demonstrated in this guide, ensures the selection of a computational methodology that is both accurate and efficient for the specific research question at hand.

References

Navigating the Magnetic Landscape: A Comparative Analysis of Experimental and Predicted NMR Shifts for 2-Fluoro-1,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

A crucial aspect of chemical research and drug development lies in the accurate structural elucidation of molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool in this endeavor, providing detailed information about the chemical environment of atoms. This guide presents a comparative analysis of experimental versus predicted ¹H and ¹³C NMR chemical shifts for 2-Fluoro-1,4-dimethylbenzene, offering researchers and scientists a valuable resource for spectroscopic analysis and computational model validation.

Predicted NMR Chemical Shifts of this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using an online NMR prediction tool. The predictions were performed assuming deuterated chloroform (CDCl₃) as the solvent, a common standard in NMR spectroscopy. The atom numbering scheme used for the assignments is provided in the accompanying molecular structure diagram.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

AtomPredicted Chemical Shift (ppm)
H-36.95
H-56.88
H-67.01
1-CH₃2.24
4-CH₃2.29

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

AtomPredicted Chemical Shift (ppm)
C-1135.5
C-2161.9 (d, ¹JCF ≈ 245 Hz)
C-3115.8 (d, ²JCF ≈ 22 Hz)
C-4124.7 (d, ³JCF ≈ 7 Hz)
C-5129.8 (d, ⁴JCF ≈ 3 Hz)
C-6126.3
1-CH₃20.8
4-CH₃14.5

Note: Predicted coupling constants (J) are estimates and may vary from experimental values.

Standard Experimental Protocol for NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified solid sample (or 10-20 µL for a liquid sample) directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent depends on the solubility of the analyte and should be noted.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm). In many modern spectrometers, the residual solvent peak can also be used for calibration.

  • Cap the NMR tube securely and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous. If necessary, briefly sonicate the sample to aid dissolution.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into a spinner turbine, ensuring the correct depth is set using the depth gauge.

  • Carefully place the spinner containing the sample tube into the NMR spectrometer's autosampler or manually lower it into the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

  • Shim the magnetic field to achieve a homogeneous field across the sample. This is typically an automated process on modern spectrometers and is essential for obtaining sharp, well-resolved NMR signals.

3. ¹H NMR Spectrum Acquisition:

  • Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Spectral width: ~16 ppm

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (can be increased for dilute samples)

  • Initiate the data acquisition.

4. ¹³C NMR Spectrum Acquisition:

  • Set the appropriate acquisition parameters for a standard proton-decoupled ¹³C NMR experiment. Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Spectral width: ~240 ppm

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds (can be increased for quaternary carbons)

    • Number of scans: 128-1024 or more, depending on the sample concentration.

  • Ensure broadband proton decoupling is active to simplify the spectrum and enhance signal-to-noise.

  • Initiate the data acquisition.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons in different chemical environments.

  • Pick the peaks in both ¹H and ¹³C spectra and label their chemical shifts.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and predicted NMR data, a fundamental process in structural verification.

NMR_Comparison_Workflow cluster_experimental Experimental Workflow cluster_computational Computational Workflow sample_prep Sample Preparation nmr_acquisition NMR Data Acquisition (¹H & ¹³C) sample_prep->nmr_acquisition Load Sample data_processing Data Processing nmr_acquisition->data_processing Acquire FID exp_spectrum Experimental Spectrum data_processing->exp_spectrum Fourier Transform & Phasing comparison Comparison & Validation exp_spectrum->comparison mol_structure Molecular Structure (this compound) nmr_prediction NMR Prediction (e.g., GIAO, Machine Learning) mol_structure->nmr_prediction Input Structure pred_spectrum Predicted Spectrum nmr_prediction->pred_spectrum Calculate Shifts pred_spectrum->comparison conclusion Structural Confirmation or Re-evaluation comparison->conclusion

Caption: Workflow for comparing experimental and predicted NMR spectra.

This guide provides a foundational framework for the analysis of this compound using NMR spectroscopy. The provided predicted data serves as a valuable reference point for researchers, and the detailed experimental protocol offers a standardized approach for obtaining empirical data. The ultimate goal of such a comparison is the confident and accurate assignment of molecular structures, a cornerstone of chemical science.

Safety Operating Guide

Proper Disposal of 2-Fluoro-1,4-dimethylbenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Fluoro-1,4-dimethylbenzene, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Protocols

This compound is a flammable liquid that is harmful if it comes into contact with skin or is inhaled. It is also recognized as a cause of skin and serious eye irritation and may lead to respiratory irritation. Furthermore, this chemical is harmful to aquatic life with long-lasting effects. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as Viton® or nitrile rubber.

  • Skin and Body Protection: A flame-retardant lab coat and appropriate protective clothing.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In Case of Exposure or Spill:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Inhalation: Move the individual to fresh air and seek medical attention if breathing becomes difficult.

  • Spill: In the event of a spill, evacuate the immediate area. For minor spills, absorb the chemical with an inert material (e.g., vermiculite, dry sand) and collect it in a sealed container for disposal. For major spills, contact your institution's Environmental Health and Safety (EHS) department immediately. Do not allow the chemical to enter drains.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Boiling Point 138-139 °C
Melting Point -48 °C
Density 0.868 g/cm³ at 25 °C
Flash Point 27 °C (80.6 °F)

Step-by-Step Disposal Plan

The proper disposal of this compound is regulated as hazardous waste. Adherence to institutional and national guidelines is crucial.

1. Waste Identification and Collection:

  • Identify the waste as a halogenated organic solvent.

  • Collect waste this compound in a designated, leak-proof, and chemically compatible container. The original container or a new, clean container suitable for flammable liquids should be used.

  • Do not mix this waste with other waste streams, particularly non-halogenated solvents, to avoid complicating the disposal process and increasing costs.

2. Container Labeling:

  • Immediately label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • The specific hazards (e.g., Flammable Liquid, Irritant)

    • The accumulation start date (the date the first drop of waste is added to the container)

    • The name of the principal investigator or laboratory contact

3. Waste Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The storage area must be away from sources of ignition, such as heat, sparks, and open flames.

  • Ensure secondary containment is used to capture any potential leaks.

  • Store incompatible chemicals separately. For example, keep flammable liquids away from oxidizing agents.

4. Arranging for Disposal:

  • Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Provide the EHS department with all necessary information about the waste, as detailed on the label.

  • Follow any specific instructions provided by the EHS for pickup and transportation.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_start Start: Handling this compound cluster_collection Waste Collection & Segregation cluster_labeling Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Generate Waste This compound collect_waste Collect in a designated, compatible, and sealed container. start->collect_waste segregate_waste Is this waste mixed with other chemical types? collect_waste->segregate_waste separate Keep separate from non-halogenated solvents and other incompatible wastes. segregate_waste->separate Yes proceed Proceed with pure or correctly segregated waste. segregate_waste->proceed No separate->proceed label_container Label container with: 'Hazardous Waste', Chemical Name, Hazards, Date, Contact Information proceed->label_container store_waste Store in a designated Satellite Accumulation Area (SAA). label_container->store_waste storage_conditions Ensure: - Away from ignition sources - Secondary containment - Segregated from incompatibles store_waste->storage_conditions contact_ehs Contact Environmental Health & Safety (EHS) for pickup. storage_conditions->contact_ehs end EHS manages final disposal according to regulations. contact_ehs->end

Caption: Disposal workflow for this compound.

A Comprehensive Guide to Personal Protective Equipment for 2-Fluoro-1,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial, actionable guidance for the safe handling, operational procedures, and disposal of 2-Fluoro-1,4-dimethylbenzene. Authored for researchers, scientists, and professionals in drug development, this guide is structured to deliver immediate, practical safety and logistical information. Our commitment is to be your trusted resource for laboratory safety, extending value beyond the products we supply.

Hazard Identification and Risk Mitigation

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation. Inhalation of its vapors may lead to respiratory irritation.[1] The personal protective equipment (PPE) protocols outlined below are designed to create a robust barrier against these hazards, addressing the primary routes of potential exposure: dermal, ocular, and inhalation.

Essential Personal Protective Equipment (PPE)

A thorough risk assessment is mandatory before commencing any work with this compound. The following table details the minimum PPE requirements.

PPE ComponentSpecifications & Rationale
Eye and Face Protection Chemical safety goggles are the minimum requirement to protect against splashes.[1] For procedures with a higher risk of splashing, a face shield worn over safety goggles is necessary.[2]
Hand Protection Nitrile or Viton® gloves are recommended. Always check the manufacturer's chemical resistance guide for specific breakthrough times.[2] Contaminated gloves can be a source of exposure, so they should be changed regularly and immediately if contact with the chemical is suspected.
Body Protection A flame-retardant lab coat should be worn and kept fully buttoned to protect against accidental skin contact.[3] Clothing made of synthetic fibers should be avoided; cotton is a preferable material for clothing worn under the lab coat.[4]
Footwear Closed-toe, chemical-resistant shoes that cover the entire foot are mandatory in areas where chemicals are handled and stored.[4]
Respiratory Protection All work with this compound should be conducted in a properly functioning chemical fume hood or a well-ventilated area to minimize the inhalation of vapors.[1] If these engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[2]

Standard Operating Procedures for Safe Handling

A systematic approach to handling this compound is crucial for safety.

3.1. Pre-Handling Preparations

  • Engineering Controls Verification: Confirm that the chemical fume hood is operational and that the safety shower and eyewash station are accessible and unobstructed.[1]

  • Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement of hazardous materials.

  • Don PPE: Put on all required PPE before handling the chemical.

3.2. Chemical Handling

  • Grounding: To prevent ignition of flammable vapors from static electricity, ensure that metal containers are grounded and bonded during transfer of 5 gallons or more.[5]

  • Dispensing: Use non-sparking tools and equipment, especially when opening and closing containers.[5]

  • Container Management: Keep containers tightly closed when not in use and store them in a cool, dry, well-ventilated area away from sources of ignition.[6]

3.3. Post-Handling Procedures

  • Decontamination: Clean the work area and any equipment used.

  • Waste Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.[7]

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.

Emergency Response Protocols

Rapid and correct response to an emergency is critical.

IncidentResponse Protocol
Skin Contact Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[8] Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[8] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[8] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8] Aspiration of this material into the lungs can be fatal.[9]
Spill Evacuate non-essential personnel. Remove all sources of ignition. Use a spill kit with absorbent material to contain the spill and dispose of the waste in a sealed container as hazardous waste.[1][7]

Disposal and Decontamination Plan

Proper disposal is a key aspect of chemical safety and environmental protection.

  • Waste Collection: All materials contaminated with this compound must be collected in a designated, properly labeled hazardous waste container.[10]

  • Container Rinsing: The first rinse of an empty container must be collected and disposed of as hazardous waste.[10] For highly toxic chemicals, the first three rinses must be collected.[10]

  • Disposal: All chemical waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.[11]

Workflow Visualization

The following diagram illustrates the logical progression of the safe handling workflow.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_verify Verify Engineering Controls prep_gather Gather Materials prep_verify->prep_gather prep_ppe Don PPE prep_gather->prep_ppe handle_ground Ground Containers prep_ppe->handle_ground Proceed to Handling handle_dispense Dispense Chemical handle_ground->handle_dispense handle_close Keep Containers Closed handle_dispense->handle_close post_decon Decontaminate Work Area handle_close->post_decon Proceed to Post-Handling post_dispose Dispose of Waste post_decon->post_dispose post_wash Wash Hands post_dispose->post_wash

Caption: Safe Handling Workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.